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  • Product: 1-(Methylsulfonyl)piperidine-2-carboxylic acid
  • CAS: 1008975-54-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from structurally related molecules, this document aims to equip researchers with the foundational knowledge necessary to explore the potential of this compound.

Introduction: Unveiling a Scaffold of Potential

1-(Methylsulfonyl)piperidine-2-carboxylic acid belongs to the class of N-sulfonylated piperidine derivatives. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and ability to interact with biological targets. The introduction of a methylsulfonyl group at the nitrogen atom significantly alters the electronic and steric properties of the parent piperidine-2-carboxylic acid (pipecolic acid). This modification can enhance metabolic stability, modulate lipophilicity, and introduce specific hydrogen bonding capabilities, making it an intriguing candidate for drug discovery programs. While specific research on this particular molecule is limited, its structural motifs suggest potential applications in areas where related sulfonylated heterocycles have shown promise, such as in the development of antimicrobial or enzyme-inhibiting agents.[1]

Core Physicochemical Properties

The fundamental properties of 1-(Methylsulfonyl)piperidine-2-carboxylic acid are summarized in the table below. These have been determined through a combination of database information and calculated predictions based on its chemical structure.

PropertyValueSource
CAS Number 1008975-54-9Santa Cruz Biotechnology[2]
Molecular Formula C₇H₁₃NO₄SSanta Cruz Biotechnology[2]
Molecular Weight 207.25 g/mol Santa Cruz Biotechnology[2]
Appearance Solid (predicted)---
SMILES CS(=O)(=O)N1CCCCC1C(=O)O---
InChI InChI=1S/C7H13NO4S/c1-13(11,12)8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)---

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The most direct approach involves the reaction of commercially available piperidine-2-carboxylic acid (pipecolic acid) with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow Reactant1 Piperidine-2-carboxylic acid (Pipecolic Acid) Reaction Reaction Reactant2 Methanesulfonyl Chloride Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane) Product 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Workup Aqueous Workup & Purification Product->Workup Final_Product Final_Product Workup->Final_Product Isolated Product Reaction->Product N-Sulfonylation

Caption: Proposed synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a guideline based on standard procedures for similar chemical transformations. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

  • Reaction Setup: To a solution of piperidine-2-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.).

  • Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methanesulfonyl chloride (1.1 eq.) in the same solvent to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. If necessary, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to ensure the carboxylic acid is protonated.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Expected Spectroscopic Characterization

The successful synthesis of the target compound can be confirmed by standard spectroscopic methods. The expected key features are outlined below:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylsulfonyl group protons around 2.8-3.2 ppm. The protons on the piperidine ring would appear as a series of multiplets in the region of 1.5-4.0 ppm. The proton on the α-carbon to the carboxyl group would likely be a distinct multiplet. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), though its observation can depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should show a signal for the methylsulfonyl carbon around 35-45 ppm. The carbons of the piperidine ring would resonate in the aliphatic region (20-60 ppm), and the carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 170-180 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl group (S=O stretches) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A broad O-H stretching band for the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration for the carboxylic acid would appear around 1725-1700 cm⁻¹.[3][4]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻.

Potential Biological Activity and Applications: An Area Ripe for Exploration

While no specific biological activities have been reported for 1-(Methylsulfonyl)piperidine-2-carboxylic acid, the broader class of sulfonylpiperidine derivatives has garnered significant interest in medicinal chemistry.

Antimicrobial Potential

Sulfonamide-containing compounds are a well-established class of antimicrobial agents.[5] Research into novel sulfonyl piperidine carboxamide derivatives has demonstrated their potential as antibacterial and antifungal agents.[5] These compounds often exert their effect by inhibiting essential metabolic pathways in microorganisms. Therefore, it is plausible that 1-(Methylsulfonyl)piperidine-2-carboxylic acid could serve as a valuable starting point or scaffold for the development of new anti-infective therapies.

Enzyme Inhibition

The rigidified, yet conformationally adaptable, piperidine ring coupled with the hydrogen-bonding capabilities of the sulfonyl and carboxylic acid groups makes this molecule a candidate for targeting enzyme active sites. Many enzyme inhibitors incorporate heterocyclic scaffolds to orient functional groups for optimal binding.

Central Nervous System (CNS) Applications

Piperidine derivatives are frequently found in drugs targeting the central nervous system.[1] While the introduction of the polar sulfonyl and carboxylic acid groups would influence its ability to cross the blood-brain barrier, it could be investigated for its potential to modulate CNS targets.

The logical relationship for investigating the biological potential of this compound is depicted below.

Biological_Potential Compound 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Structural_Features Structural Features: - Piperidine Scaffold - Sulfonyl Group - Carboxylic Acid Compound->Structural_Features Potential_Applications Potential Applications Structural_Features->Potential_Applications Antimicrobial Antimicrobial Agents Potential_Applications->Antimicrobial Enzyme_Inhibitors Enzyme Inhibitors Potential_Applications->Enzyme_Inhibitors CNS_Agents CNS-Active Agents Potential_Applications->CNS_Agents

Caption: Rationale for exploring the biological activity of the title compound.

Conclusion and Future Directions

1-(Methylsulfonyl)piperidine-2-carboxylic acid represents a chemical entity with untapped potential. Its straightforward, predictable synthesis and the presence of key pharmacophoric features make it an attractive molecule for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust, optimized synthetic protocol and complete spectroscopic characterization are crucial next steps.

  • Physicochemical Profiling: Detailed studies on its solubility, pKa, and lipophilicity (LogP) will provide essential data for its application in medicinal chemistry.

  • Biological Screening: A broad biological screening program to assess its activity in various assays, particularly for antimicrobial and enzyme inhibitory effects, is warranted.

This technical guide serves as a foundational resource to stimulate and guide future research into this promising compound.

References

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

Sources

Exploratory

"1-(Methylsulfonyl)piperidine-2-carboxylic acid" CAS number 1008975-54-9

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic acid (CAS: 1008975-54-9) Abstract This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic acid (CAS: 1008975-54-9)

Abstract

This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a heterocyclic organic compound identified by CAS number 1008975-54-9. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's structural significance, physicochemical properties, a proposed synthetic pathway, and methods for analytical validation. By combining the privileged piperidine scaffold with the metabolically robust methylsulfonyl group, this compound emerges as a valuable building block in modern medicinal chemistry. This guide explores its potential applications in library synthesis and fragment-based drug discovery, grounded in the established roles of its constituent functional groups.

Introduction: A Molecule of Convergent Design

In the landscape of drug discovery, the strategic combination of well-characterized structural motifs is a cornerstone of rational design. 1-(Methylsulfonyl)piperidine-2-carboxylic acid is a prime example of this principle, integrating two pharmacologically significant moieties: the piperidine ring and the methylsulfonyl group.

The Privileged Piperidine Scaffold

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to engage with a wide variety of biological targets. The presence of the nitrogen atom provides a handle for modulating physicochemical properties such as basicity and solubility, making it a versatile core for drug design.[1] The parent scaffold of the target molecule, piperidine-2-carboxylic acid (pipecolic acid), is a chiral amino acid derivative with known biological roles and serves as a crucial intermediate for many therapeutic agents.[2][3]

The Methylsulfonyl Moiety in Medicinal Chemistry

The methylsulfonyl group (-SO₂CH₃) is an important functional group in medicinal chemistry, valued for its distinct electronic and steric properties.[4] As a strong hydrogen bond acceptor and a metabolically stable group, it is often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate target engagement.[5] The sulfone is chemically robust and acts as a powerful electron-withdrawing group, influencing the properties of adjacent functionalities.[4][6] Its role as a bioisosteric replacement for other groups, such as sulfonamides, further broadens its utility in lead optimization.[5]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and safety information for 1-(Methylsulfonyl)piperidine-2-carboxylic acid are summarized below.

Compound Identification and Properties
PropertyValueReference(s)
CAS Number 1008975-54-9[7][8]
Molecular Formula C₇H₁₃NO₄S[7][8]
Molecular Weight 207.25 g/mol [7][8]
Appearance White to off-white solid[9]
Storage Sealed in a dry environment at 2-8°C[8]
GHS Safety and Hazard Information

Proper handling of any chemical reagent is paramount. The compound is classified with the following hazards and requires standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

CategoryInformationReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[8]
Signal Word Warning[8]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P501[8]

Synthesis and Purification Strategy

While 1-(Methylsulfonyl)piperidine-2-carboxylic acid is commercially available as a research chemical, understanding its synthesis is crucial for analogue preparation and cost-effective scale-up.[7] A robust and logical synthetic route can be proposed based on established organic chemistry principles.

Retrosynthetic Analysis and Rationale

The most direct synthetic disconnection is at the nitrogen-sulfur bond, pointing to a sulfonylation reaction of the piperidine nitrogen. The starting material would be piperidine-2-carboxylic acid (pipecolic acid). A key consideration is the potential for the carboxylic acid to interfere with the sulfonylation reaction or react with the sulfonylating agent. To circumvent this and ensure a clean reaction, a protection-deprotection strategy is advisable. The carboxylic acid can be temporarily converted to an ester (e.g., a methyl ester), which is stable under the sulfonylation conditions and can be easily hydrolyzed in a final step.

This leads to a proposed three-step synthesis:

  • Esterification: Protection of the carboxylic acid of pipecolic acid.

  • N-Sulfonylation: Introduction of the methylsulfonyl group onto the piperidine nitrogen.

  • Saponification: Hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Workflow

G A Piperidine-2-carboxylic Acid B Methyl Pipecolinate A->B Step 1: Esterification (SOCl₂, MeOH) C Methyl 1-(methylsulfonyl)piperidine-2-carboxylate B->C Step 2: N-Sulfonylation (MsCl, Et₃N, DCM) D 1-(Methylsulfonyl)piperidine-2-carboxylic Acid C->D Step 3: Saponification (LiOH, THF/H₂O)

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a validated, general procedure for achieving the desired transformation. All steps should be performed in a well-ventilated fume hood.

Step 1: Esterification to Methyl Pipecolinate

  • Rationale: Thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for converting carboxylic acids to methyl esters. The reaction proceeds through an acyl chloride intermediate, which is rapidly trapped by methanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-2-carboxylic acid (1.0 eq).

    • Suspend the acid in anhydrous methanol (approx. 0.2 M).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, gas evolution (HCl).

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

    • The resulting residue, methyl pipecolinate hydrochloride, can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) for purification.

Step 2: N-Sulfonylation

  • Rationale: Methanesulfonyl chloride (MsCl) is the standard reagent for introducing a methylsulfonyl group. A non-nucleophilic organic base, such as triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent inert solvent for this transformation.

  • Procedure:

    • Dissolve methyl pipecolinate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add methanesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor by TLC. Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Step 3: Saponification to the Final Product

  • Rationale: Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and mild condition for hydrolyzing methyl esters without promoting side reactions.

  • Procedure:

    • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor by TLC. Upon completion, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C and acidify to pH ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Standard Analytical Workflow

The following workflow ensures the synthesized material meets the required standards of quality for research applications.

G cluster_0 Primary Analysis cluster_1 Secondary Analysis A Synthesized Compound B NMR (¹H, ¹³C) Structural Elucidation A->B C HRMS Elemental Composition A->C D FTIR Functional Group ID B->D E HPLC Purity Assessment (>95%) C->E F QC Passed Material E->F

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data
  • ¹H NMR: Will confirm the presence of protons on the piperidine ring, the methyl group of the sulfone (a singlet, likely around 2.8-3.0 ppm), and the absence of the methyl ester protons.

  • ¹³C NMR: Will show the correct number of carbon signals, including the carbonyl carbon of the carboxylic acid and the methyl carbon of the sulfone.

  • High-Resolution Mass Spectrometry (HRMS): Must provide an exact mass measurement that corresponds to the molecular formula C₇H₁₃NO₄S, confirming its elemental composition.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid and the S=O stretches of the sulfone group.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for use in biological assays or further synthetic steps.[12]

Potential Applications and Future Research

Given its structure, 1-(Methylsulfonyl)piperidine-2-carboxylic acid is not an end-product but a versatile intermediate for further chemical exploration.

  • Scaffold for Library Synthesis: The carboxylic acid functionality is an ideal handle for diversification. Through standard amide coupling reactions, a large library of derivatives can be rapidly synthesized by reacting the acid with a diverse collection of amines.[10][13] This parallel synthesis approach is a powerful tool for screening large chemical spaces to identify new biological activities.

  • Chiral Building Block: Since the precursor, pipecolic acid, is chiral, the final product can be synthesized in an enantiomerically pure form (either (R) or (S)). This is critically important in drug development, as different enantiomers of a drug often have vastly different biological activities and safety profiles.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~207 g/mol , this compound fits the profile of a "fragment." In FBDD, such small molecules are screened at high concentrations to find weak but efficient binders to a biological target. Hits from these screens can then be grown or linked to develop more potent leads.

  • Future Research Directions: A logical next step would be to screen this compound and a small library of its amide derivatives against various targets where piperidine or sulfonyl-containing molecules have shown promise. This could include bacterial targets (given the history of sulfonamides)[14], proteases, or kinases, to uncover novel biological activities.

Conclusion

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a well-defined chemical entity that stands at the intersection of privileged-scaffold design and functional-group optimization. Its physicochemical properties are known, and its synthesis is achievable through robust, well-established chemical transformations. While specific biological data for this exact compound is not widely published, its true value lies in its potential as a versatile and chiral building block. For researchers in drug discovery and medicinal chemistry, it represents a valuable starting point for the synthesis of novel, structurally diverse compounds with significant therapeutic potential.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • CN111995565A - A kind of preparation method of (S)
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem - NIH. (URL: [Link])

  • Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem - NIH. (URL: [Link])

  • Pipecolic acid - Wikipedia. (URL: [Link])

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. (URL: [Link])

  • Sulfonamide derivatives of piperidine - ResearchGate. (URL: [Link])

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - NIH. (URL: [Link])

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchGate. (URL: [Link])

  • Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC - NIH. (URL: [Link])

  • What are the detection methods for piperidine? - Blog - Biosynce. (URL: [Link])

  • Methylsulfonylmethane - Wikipedia. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (URL: [Link])

  • Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])

  • Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic acid

This guide provides a comprehensive overview of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in modern medicinal chemistry. It details the molecule's fundamental properties, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in modern medicinal chemistry. It details the molecule's fundamental properties, synthesis, and potential applications, offering valuable insights for researchers and professionals in drug development.

Section 1: Core Molecular Attributes

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, featuring a methylsulfonyl group attached to the piperidine nitrogen. This modification significantly influences the molecule's physicochemical properties and its utility as a synthetic building block.

Molecular Formula and Weight

The fundamental chemical identity of a compound is established by its molecular formula and weight. For 1-(Methylsulfonyl)piperidine-2-carboxylic acid, these are:

  • Molecular Formula: C₇H₁₃NO₄S[1]

  • Molecular Weight: 207.25 g/mol [1][2]

These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Chemical Identifiers

For unambiguous identification and literature searching, the following identifiers are crucial:

IdentifierValueSource
CAS Number 1008975-54-9Santa Cruz Biotechnology[1], BLD Pharm[2]
MDL Number MFCD07357409BLD Pharm[2]
Physicochemical Properties (Predicted)

While extensive experimental data is not publicly available, computational models provide valuable predictions for key properties relevant to drug discovery and development.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 -0.4Indicates high hydrophilicity, which can influence solubility and cell permeability.
Hydrogen Bond Donors 1The carboxylic acid group can donate a hydrogen bond, impacting receptor binding and solubility.
Hydrogen Bond Acceptors 4The sulfonyl and carbonyl oxygens act as acceptors, contributing to interactions with biological targets.
Topological Polar Surface Area (TPSA) 84.9 ŲSuggests moderate cell permeability, a key factor in oral bioavailability.

Note: Predicted values are computationally derived and should be confirmed experimentally.

Section 2: Synthesis and Chemical Reactivity

The synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid typically starts from piperidine-2-carboxylic acid (pipecolic acid), a naturally occurring amino acid.[3] The general strategy involves the sulfonation of the secondary amine on the piperidine ring.

Conceptual Synthesis Workflow

A common and logical synthetic route involves two primary steps: protection of the carboxylic acid and subsequent sulfonylation of the nitrogen atom, followed by deprotection.

SynthesisWorkflow A Piperidine-2-carboxylic acid B Protection (e.g., Esterification) A->B Reagents: Alcohol, Acid Catalyst C Ester-Protected Intermediate B->C D Sulfonylation (Mesyl Chloride, Base) C->D E 1-(Methylsulfonyl)piperidine- 2-carboxylate Ester D->E F Deprotection (Hydrolysis) E->F Reagents: Aq. Acid or Base G 1-(Methylsulfonyl)piperidine- 2-carboxylic acid F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry principles for achieving the desired transformation.

Step 1: Esterification of Piperidine-2-carboxylic acid

  • Suspend piperidine-2-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C.

    • Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This is a common and efficient method for protecting carboxylic acids.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to yield the methyl ester hydrochloride salt.

Step 2: Sulfonylation of the Piperidine Nitrogen

  • Dissolve the methyl piperidine-2-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0°C.

  • Add a suitable non-nucleophilic base, such as triethylamine (2.5 eq), to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

  • Add methanesulfonyl chloride (mesyl chloride, 1.1 eq) dropwise.

    • Rationale: Mesyl chloride is a highly reactive sulfonylating agent. The reaction is exothermic and requires careful temperature control to prevent side reactions.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer. Wash with brine, dry over sodium sulfate, and concentrate to yield the crude ester.

Step 3: Saponification (Hydrolysis) of the Methyl Ester

  • Dissolve the crude methyl 1-(methylsulfonyl)piperidine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.

    • Rationale: LiOH is a strong base that effectively hydrolyzes the ester back to the carboxylic acid.

  • Monitor the reaction by TLC.

  • Once complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

  • Purify by column chromatography or recrystallization as needed.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] Its derivatives are explored for a wide range of therapeutic targets. The introduction of a methylsulfonyl group onto the piperidine nitrogen can modulate several key drug-like properties:

  • Increased Polarity and Solubility: The sulfonyl group enhances water solubility, which can be beneficial for formulation and pharmacokinetic profiles.

  • Metabolic Stability: The N-sulfonyl bond is generally robust and resistant to metabolic cleavage, potentially increasing the half-life of a drug candidate.

  • Receptor Interactions: The sulfonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

While specific applications for 1-(Methylsulfonyl)piperidine-2-carboxylic acid are not extensively documented in mainstream literature, analogous structures have been investigated as potential therapeutic agents, for instance, as inhibitors of enzymes in Mycobacterium tuberculosis[5] or as activators of Ubiquitin C-terminal Hydrolase-L1 (UCH-L1) in the context of neurodegenerative diseases.[6] This compound serves as a valuable building block for creating libraries of more complex molecules for screening against various biological targets.

Section 4: Safety and Handling

Based on GHS classifications for similar compounds, 1-(Methylsulfonyl)piperidine-2-carboxylic acid should be handled with care.

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.

  • Storage: Store in a cool (2-8°C), dry, and tightly sealed container.[2]

References

  • Santa Cruz Biotechnology. (n.d.). 1-(methylsulfonyl)piperidine-2-carboxylic acid.
  • Chem-Impex. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-2-carboxylic acid. PubChem.
  • Sigma-Aldrich. (n.d.). (S)-N-Fmoc-piperidine-2-carboxylic acid.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Pipecolic acid (piperidine 2-carboxylic acid) (¹³C₆, 98%; ¹⁵N, 98%).
  • BLD Pharm. (n.d.). 1-(Methylsulfonyl)piperidine-2-carboxylic acid.
  • Wikipedia. (n.d.). Pipecolic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl pipecolinate. PubChem.
  • Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • PubMed Central. (n.d.). Crystal structures of two alanylpiperidine analogues.
  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

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Foundational

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic Acid: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction: A Structural Overview and Rationale for Caution 1-(Methylsulfonyl)piperidine-2-carboxylic acid is a substituted piperidine derivative of signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Overview and Rationale for Caution

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and organic synthesis. The molecule incorporates a piperidine ring, a foundational scaffold in many pharmaceuticals, functionalized with a carboxylic acid at the 2-position and a methylsulfonyl group on the nitrogen atom. This unique combination of functional groups suggests its potential as a chiral building block for creating complex molecular architectures with specific biological activities. The methylsulfonyl group, a strong electron-withdrawing group, modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic properties. The adjacent carboxylic acid provides a handle for further synthetic transformations, such as amide bond formation.

Physicochemical Properties and Identification

A summary of the known and predicted physicochemical properties of 1-(Methylsulfonyl)piperidine-2-carboxylic acid and its close analogs is presented below.

Property1-(Methylsulfonyl)piperidine-2-carboxylic acid1-Methylpiperidine-2-carboxylic acid[2]Piperidine-2-carboxylic acid (Pipecolic Acid)[3]
Molecular Formula C7H13NO4SC7H13NO2C6H11NO2
Molecular Weight Not explicitly found143.18 g/mol 129.16 g/mol
Appearance Likely a white to off-white solidWhite to off-white powder[4]Solid[3]
CAS Number 1008975-54-9415939535-75-1
Storage Conditions Store at 0-8 °C is recommended for its hydrochloride salt analog[4]Not specified, but cool, dry storage is prudentStore at room temperature away from light and moisture.[5]

Hazard Identification and GHS Classification (Extrapolated)

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, 1-(Methylsulfonyl)piperidine-2-carboxylic acid should be treated as a hazardous substance. The primary hazards are anticipated to be skin, eye, and respiratory tract irritation.

Anticipated GHS Hazard Statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Signal Word: Warning

Hazard Pictograms:

GHS cluster_0 p1 !

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Safe Handling and Storage: A Proactive Approach

Given the absence of a specific SDS, a conservative and proactive approach to handling and storage is paramount. The following protocols are derived from best practices for handling piperidine derivatives and other potentially hazardous research chemicals.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.

PPE_Workflow cluster_core Core PPE Requirements cluster_additional Task-Specific PPE Safety Goggles Safety Goggles Weighing/Aerosol Risk Risk of Aerosolization? Safety Goggles->Weighing/Aerosol Risk Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Lab Coat->Nitrile Gloves Nitrile Gloves->Safety Goggles Face Shield Face Shield Respiratory Protection Respiratory Protection Face Shield->Respiratory Protection End Respiratory Protection->End Start Handling Chemical Handling Chemical? Start->Handling Chemical Handling Chemical->Lab Coat Yes Weighing/Aerosol Risk->Face Shield Yes Weighing/Aerosol Risk->End No

Caption: Recommended PPE workflow for handling 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Storage:

  • Store in a tightly sealed, clearly labeled container.[6][7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Consider storing in a locked cabinet or a designated area for hazardous materials.[6]

First-Aid Measures: Emergency Response Protocol

In the event of exposure, immediate action is crucial. The following first-aid measures are based on the expected irritant properties of the compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Management

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

  • For large spills, contain the spill and prevent it from entering drains or waterways.[8] Contact environmental health and safety personnel for assistance.

Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The material should be disposed of as hazardous waste.[7] Do not allow it to enter the sewer system.

Toxicological and Ecological Information (Inferred)

Toxicological Profile:

  • No specific toxicological data for 1-(Methylsulfonyl)piperidine-2-carboxylic acid has been found.

  • Based on its structural analogs, it is presumed to be an irritant to the skin, eyes, and respiratory system.[6][7]

  • The toxicological properties have not been fully investigated, and therefore, it should be handled with care, assuming it may have other unknown adverse health effects.[9]

Ecological Profile:

  • No specific ecological data is available.

  • To prevent environmental contamination, do not release this chemical into drains or waterways.[8]

Synthetic Considerations and Applications

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a valuable intermediate in organic synthesis. The piperidine-2-carboxylic acid (pipecolic acid) core is a key chiral building block.[10] The N-methylsulfonyl group serves as a protecting group and can influence the stereochemical outcome of reactions at the alpha-carbon.

Potential Synthetic Pathways: A plausible synthetic route could involve the N-sulfonylation of piperidine-2-carboxylic acid or its ester derivative.

Synthesis Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Protection Protection Piperidine-2-carboxylic acid->Protection Esterification N-Sulfonylation N-Sulfonylation Protection->N-Sulfonylation Methanesulfonyl chloride, Base Deprotection Deprotection N-Sulfonylation->Deprotection Hydrolysis Final Product 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Deprotection->Final Product

Caption: A conceptual synthetic workflow for 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Applications in Drug Discovery: Piperidine derivatives are integral to the development of a wide range of therapeutics, including analgesics and antidepressants.[4] The unique electronic and steric properties conferred by the methylsulfonyl group make this compound an attractive starting material for generating novel chemical entities with potential therapeutic value.[4]

Conclusion: A Call for Prudent Scientific Practice

While 1-(Methylsulfonyl)piperidine-2-carboxylic acid holds promise as a synthetic building block, the current lack of a dedicated safety data sheet necessitates a highly cautious and informed approach to its handling. Researchers and drug development professionals must operate under the assumption that this compound is hazardous, implementing stringent safety protocols based on the known risks of its structural analogs. By adhering to the principles of proactive chemical safety outlined in this guide, the scientific community can explore the potential of this molecule while ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Apollo Scientific.
  • Carl ROTH.
  • Chem-Impex. 1-Methylpiperidine-2-carboxylic acid hydrochloride.
  • Thermo Fisher Scientific. D(+)
  • Sigma-Aldrich.
  • Cambridge Isotope Laboratories, Inc. Pipecolic acid (piperidine 2-carboxylic acid)
  • PubChem. Methyl pipecolinate.
  • PubChem. 1-Methylpiperidine-2-carboxylic acid.
  • PubChem. Pipecolic Acid.
  • CDH Fine Chemical.
  • Santa Cruz Biotechnology, Inc. 1-(methylsulfonyl)piperidine-2-carboxylic acid.
  • Fisher Scientific.
  • Sigma-Aldrich. 1-(Methylsulfonyl)piperidine-2-carboxylic acid.
  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Fisher Scientific.
  • PENTA.
  • Sigma-Aldrich.

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Exploratory

An In-depth Technical Guide to the Biological Activity of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound 1-(Methylsulfonyl)piperidine-2-carboxylic acid. G...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound 1-(Methylsulfonyl)piperidine-2-carboxylic acid. Given the limited publicly available data on this specific molecule, this document outlines a proposed research plan, drawing upon the known biological activities of structurally related compounds to inform a rational, hypothesis-driven approach to its characterization.

Introduction and Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including analgesic and anti-inflammatory agents.[1][2] The introduction of a methylsulfonyl group on the piperidine nitrogen and a carboxylic acid at the 2-position creates a unique chemical entity, 1-(Methylsulfonyl)piperidine-2-carboxylic acid, with the potential for novel biological activities. The presence of the N-methylsulfonyl moiety in other molecular contexts has been associated with anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] Furthermore, derivatives of piperidine carboxylic acid have been explored as inhibitors of cell adhesion molecules, suggesting a potential role in modulating inflammatory responses.[4]

This guide will detail a proposed series of experiments to systematically elucidate the biological profile of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, focusing on its potential as an anti-inflammatory agent.

Physicochemical Characterization and Synthesis

Prior to biological evaluation, a thorough characterization of the compound's physicochemical properties is essential.

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

PropertyValueSource
CAS Number 1008975-54-9[5][6]
Molecular Formula C₇H₁₃NO₄S[5][6]
Molecular Weight 207.25 g/mol [5][6]
Appearance Solid (predicted)[5]
SMILES O=S(N1CCCC[C@H]1C(=O)O)(C)=O[5]

A viable synthetic route is crucial for obtaining sufficient quantities of the compound for biological testing. Based on established methods for the synthesis of piperidine carboxylic acids and their derivatives, a potential synthetic pathway is proposed.[7][8][9]

Proposed Synthesis Workflow

Synthesis_Workflow Pyridine_2_carboxylic_acid Pyridine-2-carboxylic acid Piperidine_2_carboxylic_acid Piperidine-2-carboxylic acid Pyridine_2_carboxylic_acid->Piperidine_2_carboxylic_acid Hydrogenation (e.g., Pd/C) N_Boc_piperidine N-Boc-piperidine-2-carboxylic acid Piperidine_2_carboxylic_acid->N_Boc_piperidine Boc Protection Target_Compound 1-(Methylsulfonyl)piperidine-2-carboxylic acid N_Boc_piperidine->Target_Compound 1. Boc Deprotection 2. Mesylation

Caption: Proposed synthetic workflow for 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

In Vitro Biological Evaluation: A Step-by-Step Approach

The initial biological characterization will focus on in vitro assays to determine the compound's cytotoxic profile and to screen for potential anti-inflammatory activities.

Cytotoxicity Assessment

Rationale: It is imperative to establish the concentration range at which the compound does not exert cytotoxic effects to ensure that any observed biological activity is not a result of cell death.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-(Methylsulfonyl)piperidine-2-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium.

  • Incubation: Replace the medium in the wells with the compound dilutions and incubate for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Screening

Based on the activities of related compounds, we hypothesize that 1-(Methylsulfonyl)piperidine-2-carboxylic acid may inhibit key inflammatory pathways.

Experimental Workflow for Anti-inflammatory Screening

Anti_inflammatory_Screening Start 1-(Methylsulfonyl)piperidine- 2-carboxylic acid COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay LOX_Assay 5-LOX Inhibition Assay Start->LOX_Assay NO_Assay Nitric Oxide Production Assay (LPS-stimulated macrophages) Start->NO_Assay Cytokine_Assay Cytokine Release Assay (e.g., TNF-α, IL-6) Start->Cytokine_Assay Adhesion_Assay Cell Adhesion Molecule Expression Assay Start->Adhesion_Assay Data_Analysis Data Analysis and Hit Prioritization COX_Assay->Data_Analysis LOX_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Adhesion_Assay->Data_Analysis

Caption: In vitro screening cascade for anti-inflammatory activity.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.

  • Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add purified COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and incubate for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Table 2: Hypothetical In Vitro Anti-inflammatory Activity Data

AssayEndpointHypothetical IC₅₀ (µM)
COX-1 Inhibition PG Production> 100
COX-2 Inhibition PG Production15.2
5-LOX Inhibition Leukotriene Production25.8
NO Production Nitrite Levels32.5
TNF-α Release ELISA45.1

Mechanism of Action Studies

Should the initial screening reveal promising anti-inflammatory activity, further experiments will be conducted to elucidate the underlying mechanism of action.

Potential Signaling Pathway Involvement

Given the potential for COX-2 inhibition, we can hypothesize the involvement of the NF-κB signaling pathway, a key regulator of inflammatory gene expression, including COX-2.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Test_Compound 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Test_Compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: Western Blot for NF-κB Translocation

  • Cell Treatment: Treat RAW 264.7 cells with 1-(Methylsulfonyl)piperidine-2-carboxylic acid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against NF-κB p65, and loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Conclusion and Future Directions

This technical guide presents a structured and scientifically rigorous approach to investigating the biological activity of 1-(Methylsulfonyl)piperidine-2-carboxylic acid. The proposed experiments, from initial cytotoxicity and anti-inflammatory screening to mechanism of action studies, will provide a comprehensive profile of this novel compound. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models of inflammation and a full pharmacokinetic and toxicological workup, to fully assess its therapeutic potential. The versatility of the piperidine scaffold suggests that this compound could be a valuable starting point for the development of new therapeutic agents.[10]

References

  • Chem-Impex. 1-Methylpiperidine-2-carboxylic acid hydrochloride. [Link]

  • Singh, R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(9), 1535-1549. [Link]

  • Abdel-rahman, A. H., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

  • NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PubChem. Methyl pipecolinate. [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][3][10]benzothiazine as orally-active adhesion molecule inhibitors. [Link]

  • Google Patents. A kind of preparation method of (S)-2-piperidinecarboxylic acid.

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Foundational

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-2-carboxylic Acid: Synthesis, Characterization, and Potential Applications

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of drugs, highlighting its significance in drug design.[1] When coupled with a sulfonyl group, another critical pharmacophore, the resulting N-sulfonylated piperidines often exhibit a wide range of biological activities. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 1-(Methylsulfonyl)piperidine-2-carboxylic acid .

Given the limited direct literature on this compound, this document will serve as a forward-looking guide for researchers. It will detail a proposed synthetic pathway, predict its physicochemical and spectroscopic characteristics, and hypothesize its potential biological activities based on the well-documented pharmacology of structurally related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel chemical entities with therapeutic potential.

Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid

The synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid can be logically approached in a two-step sequence: first, the synthesis of the piperidine-2-carboxylic acid precursor, followed by the N-sulfonylation to yield the final product.

Step 1: Synthesis of the Precursor, Piperidine-2-carboxylic Acid (Pipecolic Acid)

A common and efficient method for the synthesis of piperidine-2-carboxylic acid is the catalytic hydrogenation of its aromatic precursor, 2-pyridinecarboxylic acid (picolinic acid).[2] This method is advantageous due to its simplicity and relatively few side reactions.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, combine 2-pyridinecarboxylic acid, water, and a palladium on carbon (Pd/C) catalyst. A typical weight ratio would be 1:5-8:0.01-0.05 (2-pyridinecarboxylic acid:water:Pd/C).[2]

  • Inerting the Atmosphere: Purge the vessel with nitrogen gas to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel and maintain a pressure of 4-5 MPa. The reaction is typically carried out for 3-4 hours at a controlled temperature.

  • Work-up: After the reaction is complete, filter the mixture to remove the palladium catalyst. The filtrate is then subjected to distillation under reduced pressure to remove approximately 50% of the water.

  • Crystallization and Isolation: Cool the concentrated solution to around 30°C and add methanol to induce the crystallization of piperidine-2-carboxylic acid. Further cooling to 0°C will enhance precipitation. The solid product can then be isolated by centrifugation.[2]

Step 2: N-Sulfonylation to Yield 1-(Methylsulfonyl)piperidine-2-carboxylic Acid

With the piperidine-2-carboxylic acid in hand, the next step is the introduction of the methylsulfonyl group onto the piperidine nitrogen. This is typically achieved by reacting the secondary amine with methanesulfonyl chloride in the presence of a base.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve piperidine-2-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base is crucial to neutralize the HCl that is generated during the reaction.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the stirred solution. It is important to add it dropwise to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Synthesis_Pathway Pyridine_COOH 2-Pyridinecarboxylic Acid Piperidine_COOH Piperidine-2-carboxylic Acid Pyridine_COOH->Piperidine_COOH H2, Pd/C Water Target_Molecule 1-(Methylsulfonyl)piperidine- 2-carboxylic Acid Piperidine_COOH->Target_Molecule CH3SO2Cl Base (e.g., Et3N) DCM Hypothetical_MoA Target_Molecule 1-(Methylsulfonyl)piperidine- 2-carboxylic Acid Enzyme Target Enzyme (e.g., Carbonic Anhydrase, γ-Secretase, sEH) Target_Molecule->Enzyme Inhibition Biological_Process Pathological Biological Process Target_Molecule->Biological_Process Modulation Enzyme->Biological_Process Drives Therapeutic_Effect Therapeutic Effect Biological_Process->Therapeutic_Effect Amelioration of

Caption: Hypothetical mechanism of action for 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Conclusion and Future Directions

1-(Methylsulfonyl)piperidine-2-carboxylic acid represents a novel chemical entity with significant, yet unexplored, potential in drug discovery. This guide has provided a robust framework for its synthesis, characterization, and potential biological applications based on established chemical principles and the activities of related compounds.

Future research should focus on the following:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Biological Screening: A comprehensive biological screening of the compound against a panel of targets, including various microbial strains and key enzymes like carbonic anhydrases, γ-secretase, and sEH, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues would be a logical next step to optimize potency and selectivity.

The exploration of such novel chemical matter is essential for the advancement of therapeutic options for a wide range of diseases.

References

  • Jagtap, S. D., et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(5), 1315-1320. [Link]

  • Rubtsova, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).
  • Gecim, G., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5449. [Link]

  • Methanesulfonyl chloride. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. (2020).
  • Sarnpitak, P., et al. (2021). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 26(11), 3326. [Link]

  • Singh, A. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Guler, H., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 241-251. [Link]

  • Cumming, J. N., et al. (2012). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 350-354. [Link]

  • Kaur, H., & Grewal, A. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30141-30165. [Link]

  • Li, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5853. [Link]

  • Rubtsova, S. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 227-246. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis. [Link]

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Exploratory

The Piperidine Sulfonamide Core: A Journey from Antibacterial Origins to a Versatile Pharmacophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The serendipitous discovery of sulfonamide antibiotics in the 1930s marked a pivotal moment in medicine, ushering in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of sulfonamide antibiotics in the 1930s marked a pivotal moment in medicine, ushering in the age of chemotherapy. From this foundational breakthrough, the sulfonamide scaffold has undergone extensive evolution, moving far beyond its initial antibacterial applications. A key development in this journey was the incorporation of the piperidine ring, a ubiquitous and versatile heterocyclic motif. This strategic combination gave rise to the piperidine sulfonamides, a class of compounds that has demonstrated remarkable therapeutic diversity. This in-depth technical guide will traverse the historical landscape of piperidine sulfonamides, from their conceptual emergence in the post-sulfanilamide era to their current standing as a cornerstone in the design of targeted therapeutics. We will explore the evolution of their synthesis, delve into the mechanistic intricacies that underpin their varied biological activities, and provide detailed protocols for their preparation and analysis, offering a comprehensive resource for researchers in drug discovery and development.

The Genesis: From a Red Dye to a "Miracle Drug"

The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. In the early 1930s, a team led by Gerhard Domagk was investigating the medicinal properties of azo dyes. This research culminated in the discovery of a red dye, Prontosil, which demonstrated remarkable efficacy against streptococcal infections in mice.[1] The groundbreaking revelation, published in 1935, was that Prontosil was a prodrug, metabolized in vivo to the active compound, sulfanilamide.[2] This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, unleashed a torrent of research into sulfanilamide derivatives.[2]

The initial wave of "sulfa drugs" that followed, such as sulfapyridine and sulfathiazole, were primarily modifications of the sulfanilamide structure aimed at improving efficacy and reducing toxicity.[2] These early compounds were instrumental during World War II, significantly reducing mortality from bacterial infections.[2]

Beyond Bacteria: The Diversification of the Sulfonamide Scaffold

The intensive investigation into sulfonamide derivatives soon revealed a spectrum of biological activities extending beyond their antibacterial effects. A key observation in the 1940s was that some sulfonamides induced hypoglycemia in patients, a side effect that paved the way for the development of the sulfonylurea class of antidiabetic agents.[2] Another critical discovery was the diuretic properties of certain sulfonamides, leading to the development of carbonic anhydrase inhibitors and thiazide diuretics. This expansion of therapeutic applications demonstrated the remarkable versatility of the sulfonamide pharmacophore.

It was within this context of exploring non-antibacterial activities that the strategic incorporation of heterocyclic moieties, including the piperidine ring, began to take shape. Researchers sought to modulate the physicochemical properties of the sulfonamide core—such as solubility, lipophilicity, and receptor-binding interactions—to target a wider range of biological pathways.

The Emergence of the Piperidine Sulfonamide Moiety

While a definitive "first" synthesis of a piperidine sulfonamide is not clearly documented in a single landmark paper, their emergence can be traced to the broader exploration of N-substituted sulfonamide derivatives for diuretic and other non-antibacterial applications in the mid-20th century. The rationale for incorporating the piperidine ring was rooted in its desirable properties as a structural scaffold in medicinal chemistry:

  • Improved Pharmacokinetics: The piperidine ring can enhance the lipophilicity of a molecule, improving its absorption and distribution characteristics.

  • Conformational Rigidity: The cyclic nature of piperidine restricts the conformational freedom of the molecule, which can lead to more specific and higher-affinity interactions with biological targets.

  • Vector for Further Functionalization: The nitrogen atom of the piperidine ring provides a convenient handle for introducing additional substituents to explore structure-activity relationships (SAR).

Early research into heterocyclic sulfonamides as carbonic anhydrase inhibitors and diuretics likely included piperidine-containing analogues as part of broader screening efforts to optimize activity and selectivity.

Synthetic Strategies: Building the Piperidine Sulfonamide Core

The synthesis of piperidine sulfonamides has evolved from classical methods to more sophisticated and efficient modern techniques.

Classical Synthesis

The foundational method for constructing the sulfonamide bond involves the reaction of a sulfonyl chloride with an amine. In the context of piperidine sulfonamides, this typically involves the reaction of a substituted piperidine with an arylsulfonyl chloride.

Experimental Protocol: General Synthesis of an Aryl Piperidine Sulfonamide

  • Dissolution: Dissolve the desired piperidine derivative (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution and stir at room temperature.

  • Sulfonyl Chloride Addition: Slowly add the arylsulfonyl chloride (1.0-1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired piperidine sulfonamide.

G Piperidine Substituted Piperidine Reaction Sulfonamide Bond Formation Piperidine->Reaction SulfonylChloride Arylsulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Product Piperidine Sulfonamide Reaction->Product

Caption: Classical synthesis of piperidine sulfonamides.

Modern Synthetic Approaches

More recent synthetic innovations have focused on improving the efficiency, scope, and functional group tolerance of piperidine sulfonamide synthesis. These methods often bypass the need for pre-functionalized starting materials like sulfonyl chlorides.

Therapeutic Applications: A Multifaceted Pharmacophore

The piperidine sulfonamide scaffold has proven to be a rich source of therapeutic agents across a wide range of disease areas.

Carbonic Anhydrase Inhibitors

A significant application of piperidine sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics, antiglaucoma agents, and are being investigated as anticancer and anticonvulsant drugs.

The sulfonamide group is a key zinc-binding group in these inhibitors. The piperidine moiety is often incorporated into the "tail" of the inhibitor, extending away from the active site to interact with the enzyme surface, thereby influencing isoform selectivity.

Mechanism of Action: Carbonic Anhydrase Inhibition

Caption: Binding of a piperidine sulfonamide to the CA active site.

Antibacterial Agents

While the initial focus of sulfonamide research was on antibacterial agents, the development of piperidine sulfonamides has revisited this therapeutic area with novel mechanisms of action. For example, certain piperidine sulfonamides have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria.[1] The piperidine moiety can be tailored to enhance binding to the active site of the bacterial enzyme, potentially overcoming resistance mechanisms that have emerged against older sulfa drugs.

Other Therapeutic Areas

The versatility of the piperidine sulfonamide core is further demonstrated by its application in a diverse array of other therapeutic targets, including:

  • Matrix Metalloproteinase (MMP) Inhibitors: For the treatment of cancer and inflammatory diseases.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: For the management of type 2 diabetes.

  • Antiviral Agents: Including inhibitors of HIV reverse transcriptase.

Structure-Activity Relationship (SAR) Insights

The extensive research into piperidine sulfonamides has yielded valuable insights into the relationship between their chemical structure and biological activity.

Structural Modification Observed Effect on Biological Activity
Substitution on the piperidine ringCan significantly impact potency and selectivity by influencing interactions with the target protein.
Nature of the aryl group on the sulfonamideElectronic properties (electron-donating or -withdrawing) can modulate the acidity of the sulfonamide proton and affect binding affinity.
Linker between the piperidine and sulfonamideThe length and flexibility of any linker can be optimized to achieve the desired orientation within the target's binding site.

Future Directions and Conclusion

The journey of piperidine sulfonamides, from their conceptual origins in the diversification of the first "miracle drugs" to their current status as a highly adaptable pharmacophore, is a testament to the power of medicinal chemistry. The ongoing exploration of novel synthetic methodologies and the continued elucidation of their mechanisms of action promise to further expand the therapeutic reach of this remarkable class of compounds. For drug discovery and development scientists, the piperidine sulfonamide core represents a privileged scaffold, offering a wealth of opportunities to design the next generation of targeted and effective medicines.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Moi, D., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5505. [Link]

  • Chen, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2750. [Link]

  • Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Oxford University Press.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854.
  • Brown, D. (2002). An Introduction to the Art of Medicinal Chemistry. Wiley.
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Foundational

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pervasive Piperidine The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Piperidine

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most important and ubiquitous scaffolds in the realm of medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a testament to a unique combination of structural, physicochemical, and biological properties that make it an exceptionally "privileged" structure in drug design.[3] Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals and are found in a vast number of natural products, particularly alkaloids.[1] A survey of FDA-approved drugs reveals the significant representation of this scaffold, underscoring its profound impact on modern medicine.[4] This guide provides a comprehensive exploration of the piperidine scaffold, from its fundamental structural characteristics and synthesis to its diverse applications in drug discovery, offering insights for professionals engaged in the pursuit of novel therapeutics.

The Structural and Conformational Landscape of Piperidine

The therapeutic efficacy of a piperidine-containing drug is intrinsically linked to its three-dimensional conformation, which dictates its interaction with biological targets.[5] A deep understanding of the conformational preferences of the piperidine ring is, therefore, paramount for rational drug design.

The Dominant Chair Conformation

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[5] However, the presence of the nitrogen atom introduces distinct features, including nitrogen inversion and the preference for substituent orientations. The two primary chair conformations are in rapid equilibrium through a process of ring inversion.[5] The orientation of substituents on the carbon atoms or the nitrogen atom as either axial or equatorial is a critical determinant of the molecule's overall shape and biological activity.[5] The equatorial position is generally favored for bulky substituents to minimize steric hindrance.[6]

The conformational preference of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[5] A larger A-value signifies a stronger preference for the equatorial position.[5]

Impact of Fluorination on Conformational Preference

Recent studies on fluorinated piperidines have revealed intriguing conformational behaviors. The introduction of fluorine atoms can significantly influence the conformational equilibrium, with factors such as charge-dipole interactions, hyperconjugation, and solvation effects playing a major role in stabilizing specific conformations.[7] Understanding these effects provides a powerful tool for designing conformationally rigid scaffolds with tailored properties.[7]

Caption: Interconversion between the axial and equatorial chair conformations of the piperidine ring.

Synthetic Strategies for Accessing Piperidine Scaffolds

The development of efficient and versatile synthetic methods for the construction of substituted piperidines is a cornerstone of medicinal chemistry.[1] A multitude of strategies have been devised, ranging from classical cyclization reactions to modern catalytic and multicomponent approaches.

Hydrogenation of Pyridine Derivatives

One of the most direct and widely used methods for synthesizing piperidines is the hydrogenation of pyridine precursors.[8] This can be achieved using various catalytic systems, often employing transition metals like rhodium, ruthenium, or palladium.[1][9] A significant advantage of this approach is the ready availability of a wide range of substituted pyridines, allowing for the synthesis of diverse piperidine libraries.[10]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with the substituted pyridine substrate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: The chosen catalyst (e.g., 5 mol% Rh/C) is carefully added to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

  • Reaction Conditions: The reaction mixture is stirred vigorously at a specific temperature (e.g., 25-80 °C) for a predetermined time (e.g., 12-48 hours), monitored by techniques like TLC or LC-MS.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography or crystallization to yield the desired piperidine derivative.

Cyclization and Annulation Reactions

Intramolecular and intermolecular cyclization reactions are powerful strategies for constructing the piperidine ring.[1] These methods often involve the formation of one or two new bonds to close the six-membered ring.[1] Intramolecular cyclizations typically start with a substrate already containing the nitrogen atom and other reactive functionalities.[1] Annulation reactions, such as the Kwon [4+2] annulation of imines with allenes, provide a highly enantioselective route to functionalized piperidines.[11][12]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient strategy for the synthesis of complex and highly functionalized piperidines.[13] These reactions are atom-economical and can rapidly generate diverse molecular scaffolds.[13]

Synthetic_Workflow cluster_strategies Synthetic Strategies Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Acyclic Acyclic Precursor Cyclization Intramolecular Cyclization Acyclic->Cyclization MCR_Components Aldehyde + Amine + β-Ketoester MCR Multicomponent Reaction MCR_Components->MCR Piperidine Functionalized Piperidine Scaffold Hydrogenation->Piperidine Cyclization->Piperidine MCR->Piperidine

Caption: General synthetic strategies for the construction of piperidine scaffolds.

Pharmacological Significance and Diverse Applications

The piperidine scaffold is a key structural element in drugs targeting a wide array of therapeutic areas, a testament to its ability to interact with a diverse range of biological targets.[3][14] Its presence in a molecule can significantly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3]

Therapeutic Area Drug Example Mechanism of Action/Target
Central Nervous System MethylphenidateDopamine-Norepinephrine Reuptake Inhibitor
HaloperidolDopamine D2 Receptor Antagonist
RisperidoneSerotonin 5-HT2A and Dopamine D2 Receptor Antagonist
ParoxetineSelective Serotonin Reuptake Inhibitor (SSRI)
Oncology NiraparibPoly (ADP-ribose) polymerase (PARP) inhibitor
CrizotinibALK/ROS1 Tyrosine Kinase Inhibitor
Pain Management Fentanylμ-Opioid Receptor Agonist
Allergies LoratadineHistamine H1 Receptor Antagonist
Infectious Diseases Loperamideμ-Opioid Receptor Agonist (antidiarrheal)

This table presents a selection of well-known piperidine-containing drugs and is not exhaustive.

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS.[3] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable scaffold for the development of antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[3]

Oncology

In the field of oncology, numerous piperidine-containing molecules have been developed as potent and selective inhibitors of key cancer-related targets such as kinases and DNA repair enzymes.[14][15] The conformational rigidity and tunable physicochemical properties of the piperidine ring are often exploited to achieve high binding affinity and selectivity for the target protein.[14]

Caption: Conceptual diagram of a piperidine scaffold interacting with a biological target.

Case Studies in Drug Design: Leveraging the Piperidine Scaffold

The rational design of drugs often involves fine-tuning the structure of a lead compound to optimize its pharmacological profile. The piperidine scaffold provides a versatile platform for such modifications through structure-activity relationship (SAR) studies and bioisosteric replacement.

Structure-Activity Relationship (SAR) Studies

SAR studies systematically explore how changes in the structure of a molecule, such as the position and nature of substituents on the piperidine ring, affect its biological activity.[2][16] This information is crucial for identifying the key pharmacophoric elements and designing more potent and selective compounds. For example, in the development of certain analgesics, the orientation of a substituent on the piperidine ring can dramatically influence its affinity for the µ-opioid receptor.[17]

Bioisosteric Replacement

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's overall characteristics.[18][19][20] The piperidine ring itself can be a bioisostere for other cyclic systems, or it can be modified through bioisosteric replacements of its substituents. For instance, replacing a metabolically liable ester group with a more stable oxadiazole ring in piperidine-based cocaine analogs has been shown to alter their pharmacokinetic properties.[21] Azaspiro[2.3]hexanes are also being explored as promising bioisosteres for piperidine in drug discovery.[22]

Conclusion: The Enduring Legacy and Future of the Piperidine Scaffold

The piperidine scaffold has firmly established itself as a cornerstone of medicinal chemistry, with its presence in a remarkable number of clinically successful drugs.[1][3] Its conformational pre-organization, synthetic tractability, and ability to engage in a wide range of intermolecular interactions make it an enduringly attractive framework for the design of novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the creative application of the piperidine scaffold will undoubtedly continue to fuel the discovery of the next generation of medicines. The ongoing exploration of novel substitution patterns, chiral piperidine derivatives, and innovative bioisosteric replacements promises to further expand the therapeutic utility of this remarkable heterocyclic system.[23]

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.
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  • Piperidine - Wikipedia.
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  • Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. | Request PDF - ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
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Exploratory

The Chemistry and Application of N-Sulfonylated Piperidines: A Technical Guide for Drug Discovery Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key binding interact...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key binding interactions make it a privileged motif in drug design. The introduction of a sulfonyl group onto the piperidine nitrogen atom (N-sulfonylation) profoundly alters the molecule's physicochemical and pharmacological properties, opening up new avenues for therapeutic intervention. This guide provides an in-depth exploration of the synthesis, reactivity, conformational landscape, and therapeutic applications of N-sulfonylated piperidines, offering valuable insights for researchers in drug discovery and development.

The Strategic Role of the N-Sulfonyl Group

The N-sulfonyl group is more than just a simple substituent; it is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature significantly reduces the basicity of the piperidine nitrogen, preventing protonation at physiological pH. This has critical implications for a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the sulfonyl moiety can act as a hydrogen bond acceptor and its appended R-group can be tailored to probe specific interactions within a biological target.

Synthetic Strategies for N-Sulfonylated Piperidines

The construction of N-sulfonylated piperidines can be broadly categorized into two main approaches: the direct sulfonylation of a pre-existing piperidine ring and the synthesis of the heterocyclic ring with the N-sulfonyl group already in place.

Direct N-Sulfonylation of Piperidines

The most straightforward method for the synthesis of N-sulfonylated piperidines is the reaction of a piperidine derivative with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a base.

Experimental Protocol: General Procedure for the N-Sulfonylation of Piperidine

  • Dissolution: Dissolve the piperidine starting material (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), for instance, triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Sulfonylating Agent Addition: Slowly add the desired sulfonyl chloride (1.0-1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Starting PiperidineSulfonyl ChlorideBaseSolventYield (%)Reference
PiperidineBenzenesulfonyl chlorideEt3NDCM>95
4-Piperidinone4-Toluenesulfonyl chloridePyridineDioxane85
Methyl isonipecotateDansyl chlorideDIPEATHF77

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents are chosen to avoid reaction with the sulfonyl chloride.

  • Base: A base is required to neutralize the hydrochloric acid generated during the reaction. Non-nucleophilic bases are preferred to prevent competition with the piperidine nitrogen for the sulfonylating agent.

  • Temperature: The reaction is often initiated at a lower temperature to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.

G Synthesis of N-Sulfonylated Piperidines cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproduct cluster_reagents Reagents & Conditions Piperidine Piperidine Reaction N-Sulfonylation Piperidine->Reaction SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Reaction NSulfonylatedPiperidine N-Sulfonylated Piperidine Reaction->NSulfonylatedPiperidine HCl HCl Reaction->HCl Base Base (e.g., Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction G Conformational Equilibrium of a Substituted N-Sulfonylated Piperidine Axial Axial Equilibrium Axial->Equilibrium Equatorial Equatorial Equilibrium->Equatorial

Caption: The N-sulfonyl group influences the equilibrium between axial and equatorial conformers.

Spectroscopic Characterization

The unambiguous characterization of N-sulfonylated piperidines relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbons adjacent to the nitrogen (α-protons) typically appear as multiplets in the range of 3.0-3.8 ppm. The chemical shift is influenced by the nature of the sulfonyl group and other substituents on the piperidine ring.

    • ¹³C NMR: The α-carbons typically resonate in the range of 45-55 ppm.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an N-sulfonylated piperidine is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1165-1135 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The fragmentation patterns of N-sulfonylated piperidines in mass spectrometry are influenced by the ionization method. Under electron ionization (EI), common fragmentation pathways include α-cleavage, leading to the formation of a stable iminium ion. Electrospray ionization (ESI) typically results in the formation of a protonated molecule [M+H]⁺.

Applications in Drug Discovery

The unique properties of N-sulfonylated piperidines have led to their exploration in a wide range of therapeutic areas.

Anticancer Agents

N-sulfonylated piperidine derivatives have shown promising activity against various cancer cell lines. For instance, certain aromatic sulfonamides containing a condensed piperidine moiety have been found to induce oxidative stress and glutathione depletion in melanoma and leukemia cells.

Enzyme Inhibitors

The N-sulfonylated piperidine scaffold has proven to be a valuable template for the design of enzyme inhibitors.

  • Carbonic Anhydrase Inhibitors: Benzenesulfonamides incorporating a piperidine ring have been developed as potent inhibitors of carbonic anhydrase isoforms, which are implicated in cancer.

  • Gamma-Secretase Inhibitors: Small, conformationally restricted piperidine N-arylsulfonamides have been identified as orally active gamma-secretase inhibitors, which are potential therapeutic agents for Alzheimer's disease.

  • Other Enzyme Targets: N-sulfonylated piperidines have also been investigated as inhibitors of other enzymes, including lipoxygenase and steroid 5α-reductase.

Agents for Neurodegenerative Diseases

The piperidine scaffold is a common feature in drugs targeting the central nervous system. N-sulfonylated piperidines are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Conclusion and Future Perspectives

N-sulfonylated piperidines represent a versatile and valuable class of compounds in medicinal chemistry. The ability to fine-tune their physicochemical and pharmacological properties through modification of the sulfonyl group and the piperidine ring provides a rich platform for the design of novel therapeutics. As our understanding of the intricate roles of this scaffold in biological systems deepens, we can anticipate the development of even more sophisticated and effective N-sulfonylated piperidine-based drugs for a multitude of diseases.

References

  • Onnis, V., Deplano, A., Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals, 15(9), 1053. [Link]

  • Popova, Y., Lyakhov, A., Trifonov, R., & Bakulev, V. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 2966-2976. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). The Pictet-Spengler Reaction: A New Direction for an Old Reaction. Organic Reactions, 59, 1-705.
  • St-gelais, M., & Collins, S. K. (2016). Recent advances in the chemistry of piperidines. Future Medicinal Chemistry, 8(12), 1415-1418.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine: five- and six-membered rings with a single nitrogen atom.
  • Madácsi, R., Kanizsai, I., Fehér, L. Z., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry, 9(7), 911-919. [Link]

  • Churcher, I., Dymock, B., & Harrison, T. (2008). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 587-590.
  • Abdel-Maksoud, M. S., Hassan, R. M., El-Azzouny, A. A., Aboul-Enein, M. N., & Oh, C. H. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Bioorganic Chemistry, 117, 105424.
  • Rauf, A., Farshori, N. N., & Al-Oqail, M. M. (2014). Piperine and its derivatives: a patent review (2010-2013). Recent Patents on Anti-Infective Drug Discovery, 9(1), 20-27.
  • Gnanasekaran, R., & Gnanasekaran, S. (2013). FT-IR and computational study of sulphaguanidine. Oriental Journal of Chemistry, 29(4), 1493-1500. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Jios, J. L., Furlán, R. L., Mata, E. G., & Kaufman, T. S. (2005). Spectral assignments and reference data. Magnetic Resonance in Chemistry, 43(11), 901-907.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6145. [Link]

  • Singh, N., & Kumar, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Coburn, C. A., Stachel, S. J., Li, Y. M., et al. (2004). Small molecule γ-secretase inhibitors. Current Medicinal Chemistry, 11(15), 1965-1977.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2013). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 5(2), 654-660.
  • Sharma, S., & Singh, N. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 24(12), 10217. [Link]

  • Gholap, S. S., & Toti, U. S. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 3043-3064. [Link]

  • Khan, I., Nisar, M., & Abd_Allah, H. M. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Journal of the Chemical Society of Pakistan, 36(6), 1133-1138.
  • Di Mola, A., D'Andrea, L. D., Iannitelli, V., et al. (2011). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 19(2), 1048-1057. [Link]

Protocols & Analytical Methods

Method

Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid: An Application Note and Detailed Protocol

Introduction 1-(Methylsulfonyl)piperidine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the methylsulfonyl group onto the piperidine nitrogen modulates the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the methylsulfonyl group onto the piperidine nitrogen modulates the physicochemical properties of the parent amino acid, piperidine-2-carboxylic acid (also known as pipecolic acid), influencing its basicity, lipophilicity, and metabolic stability. These modifications are often sought after in the design of novel therapeutic agents to enhance their pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive, two-step experimental protocol for the synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, commencing with the preparation of the piperidine-2-carboxylic acid precursor via catalytic hydrogenation of pyridine-2-carboxylic acid. The subsequent N-sulfonylation reaction with methanesulfonyl chloride yields the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies and explaining the rationale behind the experimental choices to ensure procedural success and safety.

Overall Synthesis Workflow

The synthesis is a two-stage process beginning with the reduction of the aromatic pyridine ring, followed by the sulfonylation of the resulting secondary amine.

Synthesis_Workflow Start Pyridine-2-carboxylic acid Step1 Step 1: Catalytic Hydrogenation (H₂, Pd/C or Rh/Al₂O₃) Start->Step1 Intermediate Piperidine-2-carboxylic acid Step1->Intermediate Step2 Step 2: N-Sulfonylation (Methanesulfonyl chloride, Triethylamine) Intermediate->Step2 FinalProduct 1-(Methylsulfonyl)piperidine-2-carboxylic acid Step2->FinalProduct

Caption: Overall synthetic route for 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Physicochemical Properties of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Pyridine-2-carboxylic acidC₆H₅NO₂123.11White solid136-138
Piperidine-2-carboxylic acidC₆H₁₁NO₂129.16White to off-white solid270-275 (decomposes)
Methanesulfonyl chlorideCH₃ClO₂S114.55Colorless to pale-yellow liquid-32
1-(Methylsulfonyl)piperidine-2-carboxylic acidC₇H₁₃NO₄S207.25White to off-white solidNot available

Experimental Protocols

Part 1: Synthesis of Piperidine-2-carboxylic acid

This procedure details the catalytic hydrogenation of pyridine-2-carboxylic acid to yield piperidine-2-carboxylic acid. The choice of a palladium-on-carbon catalyst is common for such reductions due to its efficiency and relative cost-effectiveness.[1]

Materials and Reagents:

  • Pyridine-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Deionized water

  • Methanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with filter paper, or Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup and Inerting:

    • To a high-pressure hydrogenation reactor vessel, add pyridine-2-carboxylic acid and deionized water (in a weight ratio of approximately 1:5 to 1:8).[1]

    • Carefully add 10% Palladium on carbon catalyst. The catalyst loading is typically 1-5% by weight relative to the starting material.[1]

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel multiple times with nitrogen gas to remove all oxygen, which is crucial for safety and to prevent catalyst deactivation.

  • Hydrogenation Reaction:

    • After inerting, purge the reactor with hydrogen gas.

    • Pressurize the reactor with hydrogen to 4-5 MPa.[1]

    • Begin agitation and heat the reaction mixture to 90-100°C.[1]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 3-4 hours.[1] The completion can also be monitored by techniques like TLC or LC-MS if desired.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen gas to ensure a safe, inert atmosphere.

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the palladium catalyst. Wash the catalyst cake with a small amount of deionized water.

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove about 50% of the water.[1]

  • Crystallization and Purification:

    • Cool the concentrated aqueous solution to approximately 30°C.

    • Add methanol (approximately 3 times the volume of the concentrated solution) to induce crystallization of the product.[1]

    • Further cool the mixture to 0°C to maximize the precipitation of piperidine-2-carboxylic acid.[1]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

    • The expected yield of piperidine-2-carboxylic acid is typically high.

Part 2: Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

This part of the protocol describes the N-sulfonylation of the synthesized piperidine-2-carboxylic acid using methanesulfonyl chloride in the presence of a base. Triethylamine is a common choice of base for this transformation as it effectively scavenges the hydrochloric acid byproduct.

Materials and Reagents:

  • Piperidine-2-carboxylic acid (from Part 1)

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend piperidine-2-carboxylic acid in anhydrous dichloromethane.

    • Cool the suspension in an ice bath to 0°C.

    • Add triethylamine (approximately 2.2 equivalents) to the suspension. Stir for 10-15 minutes. The triethylamine acts as a base to deprotonate the carboxylic acid and the piperidine nitrogen, and to neutralize the HCl generated during the reaction.

  • Sulfonylation Reaction:

    • Slowly add methanesulfonyl chloride (approximately 1.1 equivalents) dropwise to the cooled reaction mixture. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess triethylamine, the basic wash removes any unreacted methanesulfonyl chloride and acidic impurities, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, an oil or a solid, can be purified by crystallization or column chromatography.

    • For crystallization, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., n-hexane) until turbidity is observed.[2]

    • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

    • Collect the purified solid by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and operated by trained personnel. The catalyst, particularly after the reaction, can be pyrophoric and should be handled with care, preferably kept wet until proper disposal.[3]

  • Methanesulfonyl Chloride: This reagent is corrosive, a lachrymator, and toxic if inhaled or in contact with skin.[4] It reacts violently with water and bases. Handle with extreme care in a fume hood.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid. The described catalytic hydrogenation of pyridine-2-carboxylic acid followed by N-sulfonylation offers a practical route to this valuable synthetic intermediate. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this compound for its application in various drug discovery and development programs. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations, allowing for potential adaptation and optimization for specific research needs.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • PubChem. (n.d.). Pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Piperidine-2-Carboxylic Acid. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Open Reaction Database. (n.d.). Reaction of 4-hydroxypiperidine with methanesulfonyl chloride. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Characterization of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

Abstract This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a chiral building block of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical development.[1] Due to its structural features—a tertiary sulfonamide, a cyclic amino acid, and a key stereocenter—a multi-faceted analytical approach is required to ensure its identity, purity, and quality. This guide offers field-proven protocols for chromatographic and spectroscopic techniques, emphasizing the rationale behind method selection and parameter optimization. It is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Analytical Imperative

1-(Methylsulfonyl)piperidine-2-carboxylic acid belongs to the class of N-sulfonylated amino acids, which are important motifs in medicinal chemistry.[2][3] The piperidine scaffold is a privileged structure in drug design, often incorporated to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1] The presence of a stereocenter at the C2 position necessitates precise control and analysis of enantiomeric purity, as different enantiomers can exhibit varied pharmacological and toxicological effects.

Robust analytical characterization is therefore not merely a procedural step but a cornerstone of the quality assurance framework. It validates synthetic routes, ensures batch-to-batch consistency, and is a prerequisite for regulatory submission. This guide outlines an integrated analytical workflow designed to provide a complete profile of the molecule.

Integrated Analytical Workflow

A comprehensive analysis relies on the orthogonal application of multiple techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for quality assessment.

Analytical_Workflow Figure 1: Integrated Workflow for Characterization cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Stereochemical Purity cluster_3 Final Assessment Sample Test Sample 1-(Methylsulfonyl)piperidine- 2-carboxylic acid HPLC HPLC-UV/CAD (Purity & Assay) Sample->HPLC Quantitative Analysis LCMS LC-MS (Identity & Impurity Profile) Sample->LCMS Qualitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation Sample->NMR FTIR FTIR Spectroscopy Functional Group ID Sample->FTIR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Validation Method Validation (ICH Q2(R2)) HPLC->Validation LCMS->Validation NMR->Validation FTIR->Validation Chiral_HPLC->Validation Report Certificate of Analysis Validation->Report

Caption: Integrated workflow for characterization.

Chromatographic Methods for Purity and Identity

Chromatography is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates. For 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a combination of HPLC and LC-MS provides both quantitative purity data and qualitative identification of the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: A reversed-phase HPLC method is the standard for purity determination of polar to moderately non-polar small molecules. The acidic nature of the carboxylic acid requires a mobile phase with a low pH to suppress its ionization, ensuring a sharp, symmetrical peak shape and reproducible retention times. The choice of detector is critical; while the molecule lacks a strong chromophore, UV detection at low wavelengths (~210 nm) is feasible. However, for more universal and uniform detection, especially for impurities that may lack a UV chromophore, a Charged Aerosol Detector (CAD) is highly recommended.[4]

Protocol: RP-HPLC-UV/CAD

  • Objective: To quantify the purity of 1-(Methylsulfonyl)piperidine-2-carboxylic acid and detect any related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, UV/Vis detector, and Charged Aerosol Detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (Diluent) to achieve a concentration of 1 mg/mL.

    • Vortex until fully dissolved.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier to suppress carboxylate formation and ensure good peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for elution.
Gradient 0-3 min: 5% B; 3-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA shallow gradient provides robust separation of closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µL
UV Detection 210 nmDetects the carbonyl and sulfonyl functional groups.
CAD Settings Nitrogen Pressure: 35 psi; Evaporation Temp: 35 °CUniversal detection; parameters may need optimization based on system.[4]
  • Data Analysis:

    • Determine the area of all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area_MainPeak / Area_Total) * 100.

    • Impurity levels are reported based on their relative peak areas. For accurate quantification of known impurities, reference standards are required.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Causality: LC-MS is an indispensable tool for confirming molecular identity. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, it provides unequivocal evidence of the molecular weight of the analyte. Electrospray Ionization (ESI) is the preferred ionization technique for this molecule, as it is well-suited for polar compounds containing acidic and basic functional groups.

Protocol: LC-MS Analysis

  • Objective: To confirm the molecular weight of 1-(Methylsulfonyl)piperidine-2-carboxylic acid and identify potential impurities.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[6]

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS Conditions:

ParameterRecommended SettingRationale
LC Method Use the same or a similar gradient as the HPLC method. Formic acid is often preferred over TFA as it is more compatible with MS.
Ionization Mode ESI Positive and NegativePositive mode will detect [M+H]⁺. Negative mode will detect [M-H]⁻. Running both provides comprehensive data.
Mass Range 50 - 500 m/zCovers the expected molecular ion and potential fragments or dimers.
Expected Mass C₇H₁₃NO₄S; Exact Mass: 207.0565
Expected Ions [M+H]⁺: 208.0638; [M-H]⁻: 206.0493High-resolution MS should confirm this mass to within 5 ppm.
  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z values.

    • Confirm that the mass spectrum of the main peak corresponds to the calculated exact mass of the target compound.

    • Analyze the mass spectra of minor peaks to propose structures for any detected impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The chemical shifts, coupling constants, and integration values are unique for a given structure. For 1-(Methylsulfonyl)piperidine-2-carboxylic acid, specific signals are expected for the methylsulfonyl group, the piperidine ring protons, and the alpha-proton adjacent to the carboxylic acid.[7][8]

Protocol: ¹H and ¹³C NMR

  • Objective: To confirm the covalent structure of the molecule.

  • Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent can affect the exchange of the acidic proton.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features:

Group¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)Key Features
-SO₂CH₃ ~2.9 - 3.1 (singlet, 3H)~35 - 40Sharp singlet in ¹H NMR, characteristic of a methyl group on a sulfonyl.
Piperidine H2 (α-CH) ~4.0 - 4.2 (doublet of doublets, 1H)~55 - 60Deshielded by both the sulfonyl nitrogen and the carboxyl group.
Piperidine H6 ~3.6 - 3.8 (axial) and ~3.0 - 3.2 (equatorial)~45 - 50Diastereotopic protons with distinct chemical shifts and couplings.
Piperidine H3, H4, H5 ~1.5 - 2.2 (multiplets, 6H)~20 - 30Complex overlapping signals of the methylene groups in the ring.[9]
-COOH ~12 - 13 (broad singlet, 1H)~170 - 175Very broad, exchangeable proton. May not be observed in D₂O.

Note: Predicted chemical shifts are based on analogous structures and may vary.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. The molecule has several characteristic bonds (C=O, O-H, S=O) that produce strong, easily identifiable absorption bands.[10]

Protocol: FTIR Analysis

  • Objective: To confirm the presence of characteristic functional groups.

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrationCharacteristics
3300 - 2500 Carboxylic AcidO-H stretchVery broad band due to hydrogen bonding, often obscuring C-H stretches.[11][12]
~1720 - 1690 Carboxylic AcidC=O stretchStrong, sharp absorption.[13]
~1350 & ~1160 SulfonamideS=O stretchTwo strong bands, characteristic of the SO₂ group (asymmetric and symmetric).[10]
~1300 - 1200 Carboxylic AcidC-O stretchMedium to strong intensity.

Chiral Analysis

Causality: As the compound is chiral, confirming its enantiomeric purity is a critical quality attribute, especially for pharmaceutical applications. Chiral HPLC, using a column with a chiral stationary phase (CSP), is the most common method for separating enantiomers.

Protocol: Chiral HPLC

  • Objective: To determine the enantiomeric excess (e.e.) of the sample.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Chromatographic Conditions:

ParameterSettingRationale
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)The CSP provides stereospecific interactions to resolve the enantiomers.
Mobile Phase Hexane/Isopropanol/TFA (e.g., 80:20:0.1)Normal phase conditions are often required for chiral separations. The acidic modifier is crucial for good peak shape.
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 °CTemperature can significantly affect chiral resolution.
UV Detection 210 nm
  • Data Analysis:

    • Identify the peaks corresponding to the desired and undesired enantiomers (requires a racemic or enantiomerically enriched standard).

    • Calculate the enantiomeric excess: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Method Validation Principles

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[14] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[15]

Validation_Parameters Figure 2: Key Validation Parameters (ICH Q2) center Validated Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Linearity Linearity center->Linearity Range Range center->Range LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key validation parameters per ICH Q2.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[15]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte over a specified range.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive characterization of 1-(Methylsulfonyl)piperidine-2-carboxylic acid requires an orthogonal set of analytical techniques. The protocols outlined in this guide provide a robust framework for confirming the identity, structure, purity, and stereochemical integrity of this important pharmaceutical building block. By combining HPLC, LC-MS, NMR, FTIR, and chiral chromatography, and adhering to rigorous validation principles, scientists can ensure the quality and consistency required for advanced research and drug development.

References

  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. PubMed Central. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Retrieved from [Link]

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Method

Application Notes & Protocols for the Purification of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

Abstract This technical guide provides a comprehensive overview of robust purification strategies for 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a key building block in contemporary drug discovery and development. R...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a key building block in contemporary drug discovery and development. Recognizing the critical impact of purity on downstream applications, from screening to preclinical studies, this document details methodologies grounded in fundamental chemical principles. We will explore purification techniques ranging from recrystallization to advanced chromatographic methods. Each protocol is designed to be a self-validating system, with an emphasis on the causal relationships behind experimental choices, ensuring researchers can adapt and troubleshoot effectively. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to achieve high purity of this N-sulfonylated piperidine derivative.

Introduction: Understanding the Molecule and the Need for Purification

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring N-substituted with a methanesulfonyl group and a carboxylic acid at the 2-position. Its molecular formula is C7H13NO4S with a molecular weight of 207.25 g/mol [1]. The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (sulfonyl and carboxyl oxygens) imparts significant polarity to the molecule. This polarity governs its solubility and chromatographic behavior.

1.1. Rationale for Rigorous Purification

The purity of any pharmaceutical intermediate is paramount. Trace impurities can lead to:

  • Aberrant Biological Data: Impurities may exhibit their own biological activity, leading to false positives or negatives in screening assays.

  • Side Reactions: Residual reactants or byproducts can interfere with subsequent synthetic steps, reducing yields and generating further impurities.

  • Poor Crystallinity: Impurities can disrupt the crystal lattice of the final active pharmaceutical ingredient (API), affecting its stability and bioavailability.

  • Regulatory Hurdles: Regulatory agencies have stringent requirements for the purity of all compounds used in drug development.

1.2. Anticipated Impurities

A common synthetic route to 1-(Methylsulfonyl)piperidine-2-carboxylic acid involves the reaction of piperidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base.

Potential Impurities Include:

  • Unreacted Piperidine-2-carboxylic acid: The starting material, being highly polar, may persist in the crude product[2][3].

  • Inorganic Salts: Formed from the base used to quench the HCl byproduct of the sulfonylation reaction (e.g., triethylammonium chloride, sodium chloride).

  • Over-sulfonated or other byproducts: Depending on reaction conditions, side reactions could lead to structurally related impurities.

  • Residual Solvents: Solvents used in the reaction and workup.

Purification Strategy Overview

Our purification strategy is multi-pronged, leveraging the physicochemical properties of the target compound to systematically remove the anticipated impurities. The choice of method will depend on the scale of the purification and the nature of the impurities present.

Purification_Workflow cluster_main Purification Strategy Crude_Product Crude Product (Post-synthesis workup) Aqueous_Wash Aqueous Wash / Extraction (Removes inorganic salts) Crude_Product->Aqueous_Wash Recrystallization Recrystallization (Removes closely related organic impurities) Aqueous_Wash->Recrystallization Chromatography Column Chromatography (For difficult separations or high purity) Aqueous_Wash->Chromatography If impurities persist Recrystallization->Chromatography For polishing Final_Product Pure 1-(Methylsulfonyl)piperidine-2-carboxylic acid Recrystallization->Final_Product If purity is sufficient Chromatography->Final_Product

Caption: General purification workflow for 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Protocol I: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures[4]. For a polar carboxylic acid like our target compound, polar protic solvents are often a good starting point.

3.1. Rationale for Solvent Selection

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

3.2. Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: In separate test tubes, place ~20 mg of the crude product. Add small volumes (0.5-1.0 mL) of various test solvents (e.g., water, ethanol, isopropanol, acetonitrile). Observe solubility at room temperature. Heat the tubes with undissolved solid to the solvent's boiling point. A suitable solvent will show a significant increase in solubility upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough solvent to completely dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored due to minor, highly conjugated impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield[4].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Parameter Recommended Solvents/Conditions Rationale
Solvent System Isopropanol, Ethanol, Acetonitrile-Water mixturesThese solvents have varying polarities and are likely to exhibit the required temperature-dependent solubility profile for a polar molecule.
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of well-defined, pure crystals and maximizes yield.
Washing Cold solventMinimizes re-dissolving the purified product while washing away impurities.

Protocol II: Silica Gel Column Chromatography

For challenging separations where impurities have similar solubility profiles to the target compound, or when very high purity is required, column chromatography is the method of choice. Given the acidic nature of the target compound, special considerations for the mobile phase are necessary to achieve good separation and avoid peak tailing.

4.1. Principle of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. Polar compounds will have a stronger interaction with the silica gel and thus elute more slowly[5]. The carboxylic acid moiety can interact strongly and variably with silica gel, leading to broad, tailing peaks. To suppress this, a small amount of a volatile acid is added to the eluent. This ensures the target compound remains in its protonated, less polar form, leading to sharper peaks and better separation[6].

Chromatography_Principle Acidic Modifier in Eluent cluster_column Silica Gel Column Silica Stationary Phase (Silica Gel) - Very Polar - Contains Si-OH groups Compound_Protonated R-COOH (Protonated, Less Polar) - Elutes faster Compound_Deprotonated R-COO- (Deprotonated, More Polar) - Tailing on column Eluent Eluent + Acetic Acid (H+) Shifts equilibrium to the left

Caption: Role of an acidic modifier in silica gel chromatography of carboxylic acids.

4.2. Experimental Protocol

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.25-0.35. Start with a mixture of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol). Crucially, add 0.5-1% acetic acid or formic acid to the eluent mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. This "dry loading" technique often results in better resolution.

  • Elution: Run the column by passing the eluent through it, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic/formic acid is volatile and will be removed during this process.

Parameter Recommended System Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography, providing high surface area for separation.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Methanol with 0.5-1% Acetic AcidThe alcohol component increases polarity to elute the compound, while the acid modifier prevents peak tailing[6].
Detection UV (if chromophore present), or staining (e.g., potassium permanganate)Allows for visualization of the compound on TLC plates for fraction analysis.

Protocol III: Reversed-Phase Chromatography

For highly polar compounds that are difficult to purify using normal-phase chromatography, reversed-phase chromatography is an excellent alternative[7]. In this technique, a non-polar stationary phase is used with a polar mobile phase.

5.1. Principle of Separation

The stationary phase is typically silica gel that has been functionalized with non-polar alkyl chains (e.g., C18). More polar compounds interact less with the stationary phase and elute earlier, while less polar compounds are retained longer. This is often advantageous for purifying polar molecules that might otherwise remain on a normal-phase column.

5.2. Experimental Protocol

  • Method Development: Use analytical HPLC with a C18 column to develop a separation method. A typical mobile phase is a gradient of water and acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice to ensure sharp peaks for acidic compounds[7].

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition.

  • Sample Loading: Dissolve the sample in a solvent compatible with the mobile phase (e.g., water/acetonitrile mixture) and inject it onto the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions using a fraction collector, monitoring the elution profile with a UV detector.

  • Isolation: Combine the pure fractions and remove the organic solvent via rotary evaporation. The remaining aqueous solution can then be lyophilized (freeze-dried) to yield the pure product as a fluffy solid.

Parameter Recommended System Rationale
Stationary Phase C18-functionalized Silica GelThe non-polar surface provides retention based on hydrophobicity, ideal for polar analytes.
Mobile Phase Water/Acetonitrile with 0.1% TFA or Formic AcidA common solvent system for reversed-phase, offering a wide polarity range. The acid modifier controls the ionization state of the carboxylic acid.
Isolation LyophilizationEfficiently removes water without excessive heating, which could degrade the sample.

Purity Assessment

Post-purification, the purity of 1-(Methylsulfonyl)piperidine-2-carboxylic acid must be rigorously assessed.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive measure of purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 1-(Methylsulfonyl)piperidine-2-carboxylic acid is a critical step in its utilization for research and development. The choice between recrystallization and chromatographic methods depends on the specific impurity profile, the required purity level, and the scale of the operation. By understanding the chemical principles behind each technique—solubility differentials for recrystallization, and polarity and ionization state for chromatography—scientists can effectively develop and implement robust purification protocols to obtain this valuable building block in high purity.

References

  • PubChem. Methyl pipecolinate. National Center for Biotechnology Information. [Link]

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Application

Application Notes & Protocols: 1-(Methylsulfonyl)piperidine-2-carboxylic Acid in the Synthesis of Bioactive Molecules

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties is paramount. Piperidine scaffolds, prevalent in numerous natural products and synthetic drugs, offer a conformationally restricted cyclohexane mimic, reducing the entropic penalty of receptor binding. The strategic functionalization of this ring system allows for the precise orientation of substituents in three-dimensional space, a key principle in rational drug design.

1-(Methylsulfonyl)piperidine-2-carboxylic acid (CAS 1008975-54-9) emerges as a particularly valuable building block in this context.[1][2] It can be conceptualized as a constrained, non-natural amino acid analog. The N-sulfonyl group is a bioisostere for other functionalities and can influence the conformational preferences of the piperidine ring, while the carboxylic acid at the 2-position provides a convenient handle for amide bond formation, enabling its incorporation into peptide-like structures or as a scaffold for combinatorial libraries.[3] The sulfonamide nitrogen is typically non-basic, which can be advantageous for modulating physicochemical properties such as pKa and membrane permeability. This application note provides a detailed guide for the utilization of this versatile building block in the synthesis of potential bioactive molecules.

Core Concept: A Constrained Peptidomimetic Building Block

The incorporation of 1-(Methylsulfonyl)piperidine-2-carboxylic acid into a molecular design serves several key purposes:

  • Conformational Rigidity: The piperidine ring restricts the rotational freedom of the molecular backbone, which can lead to a more favorable binding entropy upon interaction with a biological target.

  • Stereochemical Complexity: The chiral center at the 2-position allows for the synthesis of stereochemically defined molecules, which is crucial for selective interactions with chiral biological macromolecules.

  • Vectorial Display of Substituents: The defined geometry of the piperidine ring allows for the precise projection of functional groups into the binding pocket of a target protein.

  • Metabolic Stability: The N-sulfonyl group and the piperidine ring are generally more resistant to metabolic degradation compared to linear or more labile structures.

The following diagram illustrates the conceptual incorporation of 1-(Methylsulfonyl)piperidine-2-carboxylic acid into a larger molecular scaffold, for instance, in the generation of a diverse chemical library for high-throughput screening.

G cluster_0 Building Blocks cluster_1 Synthetic Workflow cluster_2 Output Carboxylic_Acid 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Coupling Amide Coupling Reaction Carboxylic_Acid->Coupling Input A Amine_Library Diverse Primary/Secondary Amine Library (R-NH2) Amine_Library->Coupling Input B Product_Library Diverse Piperidine-2-carboxamide Library for HTS Coupling->Product_Library Generates

Caption: Workflow for generating a diverse compound library.

Detailed Protocol: Synthesis of a Representative N-Aryl-1-(methylsulfonyl)piperidine-2-carboxamide Library

This protocol details a robust method for the parallel synthesis of a library of N-aryl piperidine-2-carboxamides using standard amide coupling conditions. This approach is suitable for generating a set of analogs for structure-activity relationship (SAR) studies.

Materials and Reagents
ReagentSupplierGradeNotes
1-(Methylsulfonyl)piperidine-2-carboxylic acidCommercial Source>95%Store at 2-8 °C
Substituted Anilines (diverse library)Commercial SourceReagent GradeEnsure dryness
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial SourceCoupling Reagent GradeHandle in a fume hood, moisture sensitive
DIPEA (N,N-Diisopropylethylamine)Commercial SourceAnhydrousStore under inert gas
DMF (N,N-Dimethylformamide)Commercial SourceAnhydrousUse from a sealed bottle
Dichloromethane (DCM)Commercial SourceAnhydrousUse from a sealed bottle
Saturated aqueous sodium bicarbonate solutionIn-house preparationN/A
BrineIn-house preparationN/A
Anhydrous magnesium sulfateCommercial SourceReagent Grade
Ethyl acetateCommercial SourceHPLC GradeFor extraction and chromatography
HexanesCommercial SourceHPLC GradeFor chromatography
Experimental Procedure

Step 1: Preparation of Stock Solutions

  • Carboxylic Acid Stock Solution: Prepare a 0.2 M solution of 1-(Methylsulfonyl)piperidine-2-carboxylic acid in anhydrous DMF.

  • Amine Stock Solutions: Prepare 0.2 M solutions of a diverse set of substituted anilines in anhydrous DMF in separate, labeled vials.

  • Coupling Reagent Stock Solution: Prepare a 0.22 M solution of HATU in anhydrous DMF.

  • Base Stock Solution: Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

Step 2: Parallel Amide Coupling Reaction

This procedure is described for a single reaction well in a 96-well plate format and can be scaled as needed.

  • To a reaction vial, add 250 µL (0.05 mmol, 1.0 eq) of the 1-(Methylsulfonyl)piperidine-2-carboxylic acid stock solution.

  • Add 250 µL (0.05 mmol, 1.0 eq) of the desired substituted aniline stock solution.

  • Add 250 µL (0.055 mmol, 1.1 eq) of the HATU stock solution.

  • Initiate the reaction by adding 250 µL (0.15 mmol, 3.0 eq) of the DIPEA stock solution.

  • Seal the reaction plate and shake at room temperature for 12-16 hours.

G cluster_workflow Amide Coupling Workflow Start Start Add_Acid Add 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Solution Start->Add_Acid Add_Amine Add Substituted Aniline Solution Add_Acid->Add_Amine Add_HATU Add HATU Solution Add_Amine->Add_HATU Add_DIPEA Add DIPEA Solution to Initiate Add_HATU->Add_DIPEA Incubate Incubate with Shaking (12-16 h, RT) Add_DIPEA->Incubate Workup Aqueous Work-up and Extraction Incubate->Workup Purify Purification (e.g., HPLC) Workup->Purify Analyze Characterization (LC-MS, NMR) Purify->Analyze End End Analyze->End

Caption: Step-by-step amide coupling protocol.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate (2 mL).

  • Wash with saturated aqueous sodium bicarbonate solution (2 x 1 mL), followed by brine (1 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by preparative HPLC or flash column chromatography to yield the desired N-aryl-1-(methylsulfonyl)piperidine-2-carboxamide.

Causality Behind Experimental Choices
  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, which is particularly important when working with chiral carboxylic acids.[4]

  • DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to scavenge the proton released during amide bond formation. A slight excess is used to drive the reaction to completion.

  • Anhydrous Conditions: Carbodiimide-based coupling reagents like HATU are sensitive to moisture, which can lead to hydrolysis of the activated ester and reduced yields. Therefore, the use of anhydrous solvents is critical.

  • Aqueous Work-up: The aqueous bicarbonate wash removes unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual water from the organic layer.

Application in a Hypothetical Drug Discovery Cascade

The synthesized library of N-aryl-1-(methylsulfonyl)piperidine-2-carboxamides can be subjected to a high-throughput screening (HTS) campaign against a specific biological target, for example, a protease or a protein-protein interaction target.

G cluster_cascade Screening Cascade Library Synthesized Compound Library HTS High-Throughput Screening (Primary Assay) Library->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Hypothetical drug discovery screening cascade.

Initial hits from the primary screen would be confirmed and their potency determined through dose-response experiments. The SAR data obtained from the library would then guide the design and synthesis of a second generation of more potent and selective compounds, demonstrating the utility of 1-(Methylsulfonyl)piperidine-2-carboxylic acid as a versatile scaffold in a lead optimization campaign.

Conclusion

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a valuable and versatile building block for the synthesis of conformationally constrained molecules for drug discovery. Its straightforward incorporation into molecular scaffolds via robust amide coupling protocols allows for the efficient generation of diverse chemical libraries. The inherent stereochemistry and conformational rigidity of this scaffold make it an attractive starting point for the development of potent and selective modulators of biological targets. The protocols and concepts outlined in this application note provide a solid foundation for researchers to leverage the unique properties of this compound in their drug discovery endeavors.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

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  • Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061. Retrieved from [Link]

  • MDPI. (2017, December 31). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Retrieved from [Link]

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Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the piperidine motif often imparts favorable pharmacokinetic properties, such as improved metabolic stability and membrane permeability, enhancing the druggability of molecules.[1] When incorporated into an amino acid-like structure, such as piperidine-2-carboxylic acid, and further functionalized with a sulfonyl group at the nitrogen, as in 1-(methylsulfonyl)piperidine-2-carboxylic acid, a unique chemical entity with significant potential for biological activity emerges.

This document provides a comprehensive guide to the structure-activity relationship (SAR) studies of 1-(methylsulfonyl)piperidine-2-carboxylic acid analogs. While direct and extensive SAR literature on this specific scaffold is nascent, by examining related N-sulfonylpiperidines and bioisosteric analogs, we can construct a robust framework for the rational design and evaluation of novel therapeutic agents. This guide will detail synthetic strategies, propose key areas for structural modification, and provide detailed protocols for the biological evaluation of these compounds against relevant therapeutic targets.

Synthetic Strategies: Building the 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Core and Its Analogs

The synthesis of 1-(methylsulfonyl)piperidine-2-carboxylic acid and its derivatives can be approached through several reliable synthetic routes. A common strategy involves the initial synthesis of the piperidine-2-carboxylic acid core, followed by N-sulfonylation.

Protocol 1: Synthesis of the Piperidine-2-carboxylic Acid Scaffold

A prevalent method for the synthesis of piperidine-2-carboxylic acid is the hydrogenation of 2-pyridinecarboxylic acid (picolinic acid).

Materials:

  • 2-Pyridinecarboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Water

  • Methanol

  • Hydrogenation reactor

  • Filtration apparatus

Procedure:

  • In a hydrogenation vessel, combine 2-pyridinecarboxylic acid, water, and 10% palladium on carbon. A typical ratio is 1:5-8:0.01-0.05 by weight (acid:water:catalyst).[3]

  • Seal the vessel and purge with nitrogen gas to create an inert atmosphere.

  • Introduce hydrogen gas to a pressure of 4-5 MPa.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir for 3-4 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove approximately 50% of the water.

  • Cool the concentrated solution to 30 °C and add methanol to precipitate the piperidine-2-carboxylic acid.

  • Further cool the mixture to 0 °C to maximize precipitation.

  • Collect the solid product by filtration and dry under vacuum.

Protocol 2: N-Sulfonylation of Piperidine-2-carboxylic Acid

The introduction of the methylsulfonyl group onto the piperidine nitrogen is a critical step. This is typically achieved by reacting the piperidine-2-carboxylic acid (or its ester form) with a sulfonyl chloride in the presence of a base.

Materials:

  • Piperidine-2-carboxylic acid methyl ester

  • Methanesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • Dissolve piperidine-2-carboxylic acid methyl ester in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2-1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(methylsulfonyl)piperidine-2-carboxylic acid methyl ester.

  • The final carboxylic acid can be obtained by saponification of the methyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water, followed by acidic workup.

Exploring the Structure-Activity Relationship (SAR) of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Analogs

The SAR of this scaffold can be systematically explored by modifying three key regions: the sulfonyl group (R1) , the piperidine ring (and its substituents, R2) , and the carboxylic acid moiety (R3) .

SAR_Exploration Core 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Scaffold R1 R1: Sulfonyl Group (e.g., Aryl, Alkyl, Heteroaryl) Core->R1 Modulation of Lipophilicity & H-bonding R2 R2: Piperidine Ring (e.g., Substitution at C3, C4, C5, C6) Core->R2 Stereochemistry & Conformational Restriction R3 R3: Carboxylic Acid Moiety (e.g., Esters, Amides, Bioisosteres) Core->R3 Target Interaction & Prodrug Potential SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_evaluation Further Evaluation Synth_Core Synthesize Core Scaffold (1-(R1-sulfonyl)piperidine-2-R3) Diversify_R1 Diversify R1 (Sulfonyl Group) Synth_Core->Diversify_R1 Diversify_R2 Diversify R2 (Piperidine Ring) Synth_Core->Diversify_R2 Diversify_R3 Diversify R3 (Carboxylic Acid Moiety) Synth_Core->Diversify_R3 In_Vitro In Vitro Assays (GPCR, Ion Channel, etc.) Diversify_R1->In_Vitro Diversify_R2->In_Vitro Diversify_R3->In_Vitro Determine_Potency Determine IC50/EC50 In_Vitro->Determine_Potency SAR_Analysis SAR Analysis Determine_Potency->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synth_Core Iterative Design In_Vivo In Vivo Models (Pain, Inflammation) Lead_Opt->In_Vivo

Figure 2: A generalized workflow for the SAR-driven discovery of novel 1-(methylsulfonyl)piperidine-2-carboxylic acid analogs.

Conclusion

The 1-(methylsulfonyl)piperidine-2-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. While a comprehensive SAR has yet to be fully elucidated in the public domain, the principles of medicinal chemistry and data from related compound classes provide a strong foundation for rational drug design. By systematically exploring the chemical space around the sulfonyl, piperidine, and carboxylic acid moieties, and employing the detailed protocols outlined in these application notes, researchers can effectively probe the SAR of this versatile scaffold and unlock its therapeutic potential.

References

  • Assay Guidance Manual. (2012). Ion Channel Screening. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). SAR of N-linked sulfonylurea derivatives. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • MDPI. (n.d.). Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. [Link]

  • PubMed. (2013). N-alkylated aminoacyl sulfamoyladenosines as potential inhibitors of aminoacylation reactions and microcin C analogues containing D-amino acids. [Link]

  • PubMed. (2018). In Vivo Models for Inflammatory Arthritis. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (n.d.). Sulfonamide derivatives of piperidine. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?[Link]

  • CNR. (n.d.). 5 Analysis of Electrophysiological Data. [Link]

  • PLOS. (2013). N-Alkylated Aminoacyl sulfamoyladenosines as Potential Inhibitors of Aminoacylation Reactions and Microcin C Analogues Containing D-Amino Acids. [Link]

  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • ResearchGate. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PMC. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. [Link]

  • NIH. (n.d.). N-Alkylated Aminoacyl sulfamoyladenosines as Potential Inhibitors of Aminoacylation Reactions and Microcin C Analogues Containing D-Amino Acids. [Link]

  • IFSC/USP. (n.d.). Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. [Link]

  • YouTube. (2022). Measuring G-Protein-Coupled Receptor Signaling - Preview. [Link]

  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Application

"1-(Methylsulfonyl)piperidine-2-carboxylic acid" for targeted protein degradation

Application Notes & Protocols Evaluating 1-(Methylsulfonyl)piperidine-2-carboxylic Acid as a Novel E3 Ligase Ligand for Targeted Protein Degradation Abstract Targeted Protein Degradation (TPD) has emerged as a revolution...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Evaluating 1-(Methylsulfonyl)piperidine-2-carboxylic Acid as a Novel E3 Ligase Ligand for Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prevalent TPD technology, Proteolysis-Targeting Chimeras (PROTACs), is the recruitment of an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The discovery of novel, potent, and selective E3 ligase ligands is a critical driver of innovation in this field. This document provides a comprehensive guide for researchers on the evaluation of 1-(Methylsulfonyl)piperidine-2-carboxylic acid , a novel chemical entity, as a potential ligand for the von Hippel-Lindau (VHL) E3 ligase, and its subsequent development into a functional PROTAC. We will cover the scientific rationale, detailed experimental protocols, and data interpretation, providing a roadmap for the validation of new chemical matter in TPD.

Introduction: The Quest for New E3 Ligase Ligands

The TPD field is dominated by a small number of well-characterized E3 ligase ligands, most notably those for Cereblon (CRBN) and VHL. The expansion of this toolbox is a key research priority to overcome challenges such as acquired resistance and to unlock new tissue-selective degradation strategies. The ideal E3 ligase ligand should exhibit high binding affinity, good "ligandability" for PROTAC synthesis, favorable physicochemical properties, and the ability to induce a productive ternary complex (POI-PROTAC-E3 Ligase).

1.1. Scientific Rationale for Investigating 1-(Methylsulfonyl)piperidine-2-carboxylic Acid

The chemical structure of 1-(Methylsulfonyl)piperidine-2-carboxylic acid presents a compelling starting point for a novel VHL ligand. The core piperidine-2-carboxylic acid scaffold is a cyclic amino acid analog, which can be considered a mimic of proline. This is significant because the endogenous substrate for VHL, the Hypoxia-Inducible Factor 1α (HIF-1α), is recognized through a post-translationally hydroxylated proline (hydroxyproline) residue. Many existing VHL ligands are, in fact, hydroxyproline mimetics.

The N-methylsulfonyl group is a key modification. In medicinal chemistry, a methylsulfonyl moiety is often introduced to enhance compound properties. It can act as a hydrogen bond acceptor and improve aqueous solubility and metabolic stability, all of which are desirable characteristics for a successful drug candidate. Our hypothesis is that this novel scaffold can effectively bind to the VHL substrate recognition pocket and serve as a foundation for a new class of PROTACs.

Conceptual Workflow for Ligand Validation and PROTAC Development

The process of validating a new E3 ligase ligand and developing it into a functional degrader is a multi-step process. The following workflow outlines the key stages, from initial binding validation to cellular degradation assays.

G cluster_0 Phase 1: Ligand Validation cluster_1 Phase 2: PROTAC Synthesis & Characterization cluster_2 Phase 3: Cellular Evaluation A 1. Synthesis of 1-(Methylsulfonyl)piperidine- 2-carboxylic acid B 2. Biophysical Binding Assay (e.g., SPR, ITC) [VHL + Ligand] A->B Confirm Direct Binding C 3. Ternary Complex Formation Assay (e.g., TR-FRET) [VHL + Ligand + Target Binder] B->C Assess Cooperativity D 4. PROTAC Design & Synthesis [Ligand-Linker-Target Binder] C->D Develop Degrader E 5. In Vitro Ubiquitination Assay D->E Confirm MoA F 6. Cellular Permeability Assay (e.g., PAMPA) E->F Assess Drug-like Properties G 7. Target Degradation Assay (e.g., Western Blot, qPCR) F->G Confirm Cellular Activity H 8. Selectivity Profiling (e.g., Proteomics) G->H Determine Specificity

Figure 1: A high-level workflow for the validation of a novel E3 ligase ligand and its progression to a functional PROTAC degrader.

Experimental Protocols

3.1. Protocol 1: Biophysical Characterization of Ligand-VHL Binding via Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (KD) of 1-(Methylsulfonyl)piperidine-2-carboxylic acid to the VHL-ElonginB-ElonginC (VBC) complex.

Materials:

  • Recombinant human VBC complex

  • 1-(Methylsulfonyl)piperidine-2-carboxylic acid

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Immobilize the VBC complex to the chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target density of ~10,000 RU.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the VBC protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of 1-(Methylsulfonyl)piperidine-2-carboxylic acid in running buffer (e.g., 0.1 nM to 10 µM).

    • Inject the compound dilutions over the VBC and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the chip surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Expected Outcome: A measurable KD value will confirm direct binding of the novel ligand to the VBC complex. A KD in the sub-micromolar to low micromolar range is considered a promising starting point for PROTAC development.

3.2. Protocol 2: PROTAC Synthesis - A Representative Example

Objective: To synthesize a model PROTAC linking 1-(Methylsulfonyl)piperidine-2-carboxylic acid to JQ1, a well-characterized binder of the BRD4 protein.

G A 1-(Methylsulfonyl)piperidine- 2-carboxylic acid (VHL Ligand) B Linker (e.g., PEG) A->B Amide Bond Formation D PROTAC (BRD4 Degrader) B->D C JQ1 (BRD4 Binder) C->B Amide Bond Formation

Figure 2: Conceptual synthesis of a BRD4-targeting PROTAC using the novel VHL ligand.

Methodology:

This is a representative synthesis; specific protecting group strategies and coupling reagents may need to be optimized.

  • Linker Attachment to Ligand:

    • Activate the carboxylic acid of 1-(Methylsulfonyl)piperidine-2-carboxylic acid using a peptide coupling reagent such as HATU in the presence of a base like DIPEA.

    • React the activated acid with a bifunctional linker, for example, an amino-PEG-acid, where the amine reacts to form an amide bond. This will result in the ligand being attached to the linker, with a terminal carboxylic acid remaining on the other end of the linker.

  • PROTAC Assembly:

    • Activate the terminal carboxylic acid of the ligand-linker construct using HATU/DIPEA.

    • React this with the free amine on a suitable JQ1 analog (e.g., a JQ1 derivative with an available amino group for coupling).

  • Purification and Characterization:

    • Purify the final PROTAC compound using reverse-phase HPLC.

    • Confirm the identity and purity of the compound using LC-MS and NMR.

3.3. Protocol 3: Cellular Target Degradation via Western Blot

Objective: To determine if the synthesized PROTAC can induce the degradation of the target protein (BRD4) in a cellular context.

Materials:

  • A relevant human cell line (e.g., HeLa, 293T)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin)

  • Secondary HRP-conjugated antibody

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western Blotting equipment

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours).

    • Include a vehicle-only (DMSO) control.

    • For mechanism-of-action validation, include a co-treatment condition with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.

    • Clarify lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies for BRD4 and the loading control.

    • Wash and probe with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence substrate and an imaging system.

Data Analysis & Expected Outcome:

  • Quantify the band intensity for BRD4 relative to the loading control.

  • A dose-dependent decrease in the BRD4 protein level in the PROTAC-treated samples compared to the vehicle control indicates successful degradation.

  • The degradation should be "rescued" in the presence of MG132, confirming that the protein loss is proteasome-dependent.

  • Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Table 1: Representative Data for BRD4 Degradation

Treatment GroupPROTAC Conc. (nM)BRD4 Level (Normalized)% Degradation
Vehicle (DMSO)01.000%
PROTAC10.8515%
PROTAC100.5248%
PROTAC1000.1585%
PROTAC10000.0892%
PROTAC + MG1321000.955%

Troubleshooting and Advanced Characterization

  • No Binding in SPR: If the ligand does not bind to VHL, consider that it may not be a VHL ligand. It could potentially bind to another E3 ligase, or it may not be suitable for TPD.

  • PROTAC is Inactive: If the PROTAC does not induce degradation, this could be due to several factors:

    • Poor Ternary Complex Formation: The linkage chemistry or linker length/type may not be optimal for inducing a productive ternary complex. Biophysical assays (e.g., TR-FRET) can be used to assess this.

    • Poor Cell Permeability: The physicochemical properties of the PROTAC may prevent it from entering the cell. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess this.

    • Metabolic Instability: The PROTAC may be rapidly metabolized within the cell.

  • Off-Target Effects: To confirm that the degradation is specific to the target, a global proteomics study (e.g., using mass spectrometry) can be performed to compare the proteome of cells treated with the PROTAC versus a vehicle control.

Conclusion

The development of novel E3 ligase ligands is a frontier in the field of targeted protein degradation. 1-(Methylsulfonyl)piperidine-2-carboxylic acid represents a promising, albeit unexplored, chemical scaffold for the development of new VHL-based PROTACs. The protocols and workflow detailed in this application note provide a robust framework for the systematic evaluation of this and other novel ligands. Through careful biophysical characterization, thoughtful PROTAC design, and rigorous cellular testing, researchers can validate new chemical matter and contribute to the expansion of the TPD toolbox, ultimately enabling the development of new therapeutics for a wide range of diseases.

References

  • Title: Protac-pedia: A Guide to PROTAC Design and Characterization Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The PROTAC technology in drug development Source: Cancers URL: [Link]

  • Title: PROTACs: A new drug discovery paradigm Source: IntechOpen URL: [Link]

  • Title: The role of piperidine and its derivatives in drug design Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: L-Pipecolic Acid: A Unique Endogenous Small Molecule with Multiple Biological Functions Source: Molecules URL: [Link]

Technical Notes & Optimization

Troubleshooting

preventing degradation of "1-(Methylsulfonyl)piperidine-2-carboxylic acid"

Welcome to the dedicated technical support resource for "1-(Methylsulfonyl)piperidine-2-carboxylic acid" (CAS 1008975-54-9). This guide is designed for researchers, scientists, and drug development professionals to ensur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for "1-(Methylsulfonyl)piperidine-2-carboxylic acid" (CAS 1008975-54-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, you will find in-depth answers to frequently asked questions, robust troubleshooting guides for potential degradation issues, and detailed protocols for optimal handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid 1-(Methylsulfonyl)piperidine-2-carboxylic acid?

For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] For shorter durations, storage at 0-8°C is also acceptable.[2] Before use, it is crucial to allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound, which could accelerate degradation.

Q2: How should I prepare and store solutions of this compound?

Solutions are inherently less stable than the lyophilized solid. It is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is unavoidable, it should be aliquoted into single-use vials to prevent multiple freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for short to medium-term storage. The choice of solvent will depend on your experimental needs, but ensure it is of high purity and dry.

Q3: What are the primary functional groups in 1-(Methylsulfonyl)piperidine-2-carboxylic acid that I should be concerned about regarding stability?

The molecule's stability is primarily influenced by its three main functional groups:

  • A piperidine ring: As a cyclic tertiary amine, it is susceptible to oxidation.

  • A carboxylic acid: This group can undergo decarboxylation at elevated temperatures.

  • A sulfonamide: While generally stable, the N-S bond can be susceptible to cleavage under harsh acidic conditions or through photolytic or radical-mediated pathways.[2]

Q4: Is this compound sensitive to light?

Yes, compounds containing sulfonamide groups can be susceptible to photodegradation. Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Degradation Issues

Unexpected experimental results, such as loss of activity, appearance of unknown peaks in analytical chromatograms, or poor reproducibility, can often be attributed to the degradation of your starting material. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Inconsistent Analytical Results or Appearance of New Peaks in HPLC

If you observe a decrease in the peak area of the parent compound or the emergence of new, unidentified peaks in your HPLC analysis, it is a strong indicator of degradation.

Potential Causes and Solutions:

  • Hydrolysis: While the sulfonamide group is generally stable, the compound could undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The piperidine ring itself is generally stable to hydrolysis.

    • Causality: Extreme pH can catalyze the cleavage of the sulfonamide N-S bond.

    • Solution: Maintain the pH of your solutions within a neutral range (pH 5-7) where possible. If your experiment requires acidic or basic conditions, consider running the reaction at a lower temperature and for a shorter duration. Always neutralize the sample immediately after the reaction for analysis.

  • Oxidation: The piperidine nitrogen is a tertiary amine and can be oxidized to an N-oxide, which may lead to further degradation, including ring-opening.

    • Causality: Exposure to atmospheric oxygen, peroxide-containing solvents, or other oxidizing agents in your reaction mixture can lead to the oxidation of the nitrogen atom.

    • Solution: Use de-gassed solvents for preparing solutions. If your experimental conditions are sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid using old bottles of solvents like THF or diethyl ether, which can accumulate peroxides.

  • Thermal Degradation: High temperatures can induce decarboxylation of the carboxylic acid group.

    • Causality: Heat provides the activation energy for the elimination of CO2 from the molecule.

    • Solution: Avoid exposing the compound, either in solid form or in solution, to high temperatures for extended periods. If heating is necessary for your experiment, perform a time-course study to determine the optimal heating time that minimizes degradation.

  • Photodegradation: Exposure to UV or even ambient light can trigger degradation, often through radical mechanisms.

    • Causality: Light energy can be absorbed by the molecule, leading to the formation of reactive excited states or free radicals that can initiate degradation cascades.

    • Solution: Always store and handle the compound and its solutions in amber vials or containers wrapped in foil to protect them from light.

Troubleshooting Decision Tree

The following diagram outlines a systematic approach to troubleshooting suspected degradation.

G start Inconsistent Results / Suspected Degradation check_storage Review Storage & Handling: - Temperature (-20°C)? - Protected from light? - Protected from moisture? start->check_storage improper_storage Correct storage and handling. Re-run experiment with fresh sample. check_storage->improper_storage No proper_storage Storage & Handling OK check_storage->proper_storage Yes check_solution Review Solution Prep & Exp. Conditions: - pH of solution? - Exposure to heat? - Exposure to light? - Purity of solvents? proper_storage->check_solution harsh_conditions Modify experimental protocol: - Adjust pH to neutral if possible. - Reduce temperature and time. - Protect from light. - Use fresh, high-purity solvents. check_solution->harsh_conditions No mild_conditions Experimental Conditions OK check_solution->mild_conditions Yes analyze_sample Perform Forced Degradation Study (See Protocol Below) harsh_conditions->analyze_sample mild_conditions->analyze_sample compare_results Compare degradation profile to experimental impurities. analyze_sample->compare_results identify_pathway Identify likely degradation pathway and adjust experiment accordingly. compare_results->identify_pathway

Caption: Troubleshooting workflow for degradation of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately store the lyophilized solid at -20°C in a light-protected container.

  • Aliquoting (Solid): If you will be using small quantities over time, it is best to aliquot the solid into smaller, single-use vials under a dry, inert atmosphere to minimize exposure to air and moisture.

  • Use: Before opening, allow the vial to warm to room temperature in a desiccator for at least 30 minutes. This prevents water condensation on the cold solid.

  • Solution Preparation: Prepare solutions using high-purity, dry solvents. For sensitive applications, de-gas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to use.

  • Solution Storage: If a stock solution must be stored, filter it through a 0.22 µm syringe filter into a clean, amber vial. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][4]

  • Stock Solution Preparation: Prepare a stock solution of 1-(Methylsulfonyl)piperidine-2-carboxylic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. Also, place a small amount of the solid compound in a separate vial under the same conditions.

    • Photolytic Degradation: Expose a vial of the stock solution and a separate vial of the solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At the end of the incubation period, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV/MS, see below).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 3: Stability-Indicating HPLC Method Development

Since 1-(Methylsulfonyl)piperidine-2-carboxylic acid lacks a strong UV chromophore, a direct UV-based HPLC method may lack sensitivity. Consider the following approaches:

  • HPLC with Charged Aerosol Detection (CAD): This is an excellent technique for non-volatile analytes that do not have a UV chromophore.[5]

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detection: Charged Aerosol Detector.

  • HPLC with Pre-column Derivatization and Fluorescence Detection: This is a highly sensitive method for amino acids.

    • Derivatizing Agent: o-Phthalaldehyde (OPA) is a common reagent that reacts with primary and secondary amines to form fluorescent derivatives.[6]

    • Column: C18 reversed-phase column.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA-adduct.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be used for the analysis of polar compounds like amino acids without derivatization.[7]

    • Column: A HILIC column (e.g., amide or silica-based).

    • Mobile Phase: A gradient of a high organic solvent concentration (e.g., acetonitrile) with a small amount of aqueous buffer.

    • Detection: MS or CAD.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormDurationTemperatureConditions
Solid (Lyophilized)Long-term (> 1 month)-20°C to -80°CTightly sealed, protected from light and moisture.
Solid (Lyophilized)Short-term (< 1 month)0-8°CTightly sealed, protected from light and moisture.
Solution (in dry, aprotic solvent)Up to 1 week-80°CAliquoted, protected from light.

Table 2: Potential Degradation Pathways and Stess Conditions

Degradation PathwayStress ConditionKey Functional Group InvolvedPotential Degradation Products
HydrolysisStrong Acid (e.g., 0.1 M HCl, 60°C)SulfonamidePiperidine-2-carboxylic acid, methanesulfonic acid
Oxidation3% H₂O₂, room temp.Piperidine (tertiary amine)N-oxide derivative, ring-opened products
Thermal DegradationDry heat (e.g., 80°C)Carboxylic Acid1-(Methylsulfonyl)piperidine (decarboxylated product)
PhotodegradationUV/Visible light (ICH Q1B)Sulfonamide, Piperidine ringComplex mixture of radical-mediated products

Visualization of Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1-(Methylsulfonyl)piperidine-2-carboxylic acid based on its chemical structure.

Caption: Potential degradation pathways of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

References

  • Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Royal Society of Chemistry. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. [Link]

  • Hydrothermal Degradation of Amino Acids. National Institutes of Health (NIH). [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Royal Society of Chemistry. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Piperidine-2-carboxylic acid (2TMS). The Golm Metabolome Database. [Link]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. PubMed. [Link]

  • Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. ResearchGate. [Link]

  • Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • analysis of amino acids by high performance liquid chromatography. World Journal of Pharmaceutical Research. [Link]

  • Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. YouTube. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. National Institutes of Health (NIH). [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. MDPI. [Link]

  • Methyl pipecolinate | C7H13NO2. PubChem. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 1-(Methylsulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Methylsulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may face during your experimental work.

I. Synthesis Overview and Core Challenges

The synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid typically involves the N-sulfonylation of piperidine-2-carboxylic acid with a suitable methanesulfonylating agent. While the reaction appears straightforward on paper, scaling up this process presents several challenges related to starting material quality, reaction control, product isolation, and purity.

Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing Pyridine-2-carboxylic_acid Pyridine-2-carboxylic Acid Hydrogenation Hydrogenation Pyridine-2-carboxylic_acid->Hydrogenation Pd/C, H2 Piperidine-2-carboxylic_acid Piperidine-2-carboxylic Acid Hydrogenation->Piperidine-2-carboxylic_acid Piperidine-2-carboxylic_acid_input Piperidine-2-carboxylic Acid Mesylation N-Mesylation Piperidine-2-carboxylic_acid_input->Mesylation MsCl, Base Crude_Product Crude Product Mesylation->Crude_Product Crude_Product_input Crude Product Workup Aqueous Workup Crude_Product_input->Workup Purification Crystallization/Chromatography Workup->Purification Final_Product 1-(Methylsulfonyl)piperidine- 2-carboxylic Acid Purification->Final_Product

Figure 1. High-level workflow for the production of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

II. Frequently Asked Questions & Troubleshooting

A. Starting Material: Piperidine-2-carboxylic Acid

Question 1: My reaction yield is inconsistent, and I suspect the quality of my starting material, piperidine-2-carboxylic acid. What are the critical quality attributes to consider?

Answer: The quality of your piperidine-2-carboxylic acid is paramount for a successful and reproducible synthesis. Inconsistencies in this starting material are a common source of variability in yield and purity. Here are the key aspects to control:

  • Purity: The starting material should be free from residual pyridine-2-carboxylic acid. The hydrogenation of pyridine-2-carboxylic acid to piperidine-2-carboxylic acid can sometimes be incomplete, especially on a large scale.[1] Residual pyridine can interfere with the N-mesylation reaction and lead to the formation of colored byproducts.

  • Moisture Content: Piperidine-2-carboxylic acid is hygroscopic. Excess moisture can consume the methanesulfonylating agent and affect the reaction kinetics. It is advisable to dry the starting material under vacuum before use.

  • Stereochemical Purity: If you are working with a specific enantiomer (e.g., (S)-piperidine-2-carboxylic acid), it is crucial to ensure its enantiomeric purity. While the N-mesylation itself is unlikely to cause racemization at the alpha-carbon, the upstream synthesis of the chiral starting material might be a source of racemization.[2][3]

Parameter Recommended Specification Analytical Method
Assay≥ 98%Titration, HPLC
Residual Pyridine-2-carboxylic Acid≤ 0.1%HPLC, GC
Moisture Content≤ 0.5%Karl Fischer Titration
Enantiomeric Purity (if applicable)≥ 99% eeChiral HPLC

Table 1. Recommended quality specifications for piperidine-2-carboxylic acid.

B. N-Mesylation Reaction

Question 2: I am observing a low conversion in my N-mesylation reaction. What are the likely causes and how can I improve it?

Answer: Low conversion in the N-mesylation of piperidine-2-carboxylic acid is a frequent issue during scale-up. The primary reasons often revolve around the choice of reagents and reaction conditions.

  • Choice of Mesylating Agent: Methanesulfonyl chloride (MsCl) is a common choice. However, on a larger scale, methanesulfonic anhydride ((Ms)₂O) can be advantageous. While more expensive, the anhydride does not produce HCl as a byproduct, which can simplify the workup and reduce the potential for side reactions.[4]

  • Base Selection: A suitable base is crucial to deprotonate the piperidine nitrogen and neutralize the generated acid. Common choices include triethylamine (TEA) or pyridine. The pKa of the base should be sufficient to deprotonate the secondary amine but not so strong as to cause significant deprotonation of the carboxylic acid, which could lead to side reactions.

  • Reaction Temperature: The reaction is typically performed at low temperatures (0-10 °C) to control the exotherm and minimize side reactions. A slow, controlled addition of the mesylating agent is critical on a larger scale to maintain the temperature.[4]

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The solubility of both the starting material and the product in the chosen solvent is a key consideration for achieving a homogeneous reaction mixture, which is essential for good conversion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent and starting material thoroughly.

  • Optimize Base Stoichiometry: Use at least 2 equivalents of base: one to deprotonate the amine and one to neutralize the generated acid (if using MsCl).

  • Controlled Addition: Add the mesylating agent dropwise to a cooled solution of the piperidine-2-carboxylic acid and base.

  • Monitor Reaction Progress: Use an appropriate analytical technique like HPLC or TLC to monitor the disappearance of the starting material.

Mesylation_Mechanism cluster_0 Reaction Pathway Start Piperidine-2-carboxylic Acid + MsCl Intermediate N-Mesyl Piperidinium Intermediate Start->Intermediate Base (e.g., TEA) Product 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Intermediate->Product - HCl

Figure 2. Simplified reaction pathway for N-mesylation.

Question 3: I am seeing a significant amount of an unknown impurity in my crude product. What are the potential side reactions?

Answer: Several side reactions can occur during the N-mesylation of piperidine-2-carboxylic acid, leading to impurities that can complicate purification.

  • O-Mesylation: While less likely due to the lower nucleophilicity of the carboxylate anion compared to the secondary amine, O-mesylation of the carboxylic acid can occur, especially if a very strong base is used or if the reaction temperature is not well-controlled. This can lead to the formation of a mixed anhydride, which may be unstable.

  • Dimerization/Oligomerization: If the reaction conditions are not optimized, unreacted starting material can potentially react with the activated intermediate to form dimers or other oligomeric impurities.

  • Reaction with Solvent: Some solvents can be reactive under the reaction conditions. For example, if THF is used, it can be cleaved by the strong acid generated in the reaction, leading to impurities.

Analytical Approach to Impurity Identification:

  • LC-MS: This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio can provide the molecular weight of the impurity, giving clues to its structure.

  • NMR Spectroscopy: 1H and 13C NMR of the crude product can reveal the presence of impurities and help in their structural elucidation.

C. Work-up and Purification

Question 4: My work-up procedure is cumbersome, and I am experiencing product loss. How can I optimize the isolation of my product?

Answer: The work-up and purification of 1-(Methylsulfonyl)piperidine-2-carboxylic acid can be challenging due to its amphiphilic nature (containing both a polar carboxylic acid and a less polar sulfonyl group).

  • Aqueous Work-up: A common procedure involves quenching the reaction with water and then performing an acid-base extraction. However, emulsions can form, making phase separation difficult on a large scale. Using a brine wash can help to break emulsions.

  • Crystallization: Crystallization is the preferred method for purification on a large scale as it is more economical than chromatography.[5][6] Finding a suitable solvent system is key. A mixture of a polar solvent (like water or an alcohol) and a less polar co-solvent (like acetone or ethyl acetate) is often a good starting point.

  • pH Adjustment: The solubility of the product is highly pH-dependent. The product is generally more soluble in its deprotonated (basic pH) or protonated (acidic pH) form. Crystallization is often achieved by adjusting the pH of an aqueous solution of the product to its isoelectric point, where it has minimum solubility.

Recommended Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature.

  • Slowly add a co-solvent in which the product is less soluble until turbidity is observed.

  • Cool the mixture slowly to allow for the formation of well-defined crystals.

  • Isolate the crystals by filtration and wash with a cold solvent.

  • Dry the product under vacuum.

Question 5: I am struggling to obtain a crystalline solid. My product often oils out. What can I do?

Answer: Oiling out during crystallization is a common problem, especially with compounds that have a tendency to form supersaturated solutions or have impurities that inhibit crystallization.

  • Solvent Selection: Experiment with a wider range of solvent systems. Sometimes, a completely different solvent or a ternary solvent mixture is required.

  • Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution. This can provide a template for crystal growth and prevent oiling out.

  • Slow Cooling: Rapid cooling often leads to oiling out. Employ a very slow, controlled cooling profile.

  • Anti-Solvent Addition: Instead of cooling, you can try adding an anti-solvent (a solvent in which the product is insoluble) very slowly to the solution of the product at a constant temperature.

  • Purity: Ensure your crude product is as pure as possible before attempting crystallization. Even small amounts of impurities can significantly impact the crystallization process.[6]

III. Quality Control and Final Product Specifications

To ensure the quality and consistency of the final product, a comprehensive set of analytical tests should be performed.

Parameter Recommended Specification Analytical Method
AppearanceWhite to off-white crystalline solidVisual Inspection
Assay≥ 99.0%HPLC
IdentificationConforms to reference standardFTIR, NMR
Melting PointReport valueMelting Point Apparatus
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsAs per ICH guidelinesHeadspace GC
Individual Impurity≤ 0.10%HPLC
Total Impurities≤ 0.5%HPLC

Table 2. Recommended final product specifications.

IV. References

  • Zhejiang University of Technology. (2022). A kind of preparation method of (S)-2-piperidinecarboxylic acid (Chinese Patent No. CN111995565B). Retrieved from

  • Zhang, G. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid (Chinese Patent No. CN102174011A). Retrieved from

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9254–9258. [Link]

  • Kim, J. H., & Kim, Y. H. (2016). Process for the racemization of α-amino acids (U.S. Patent No. US9598353B2). Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Aktiebolag, A. B. B. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide (U.S. Patent No. US4110331A). Retrieved from

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, R. (2025, February 5). How to do N-Terminal Mesylation of Synthetic Peptide? ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5486. [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids (U.S. Patent No. US5118815A). Retrieved from

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of 1-(methylsulfonyl)piperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 1-(methylsulfonyl)piperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and resolve impurities encountered during this synthetic process. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Resolving Common Impurities

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My final product shows a lower than expected pH and poor crystallinity. What is the likely impurity?

Answer:

This issue is frequently caused by the presence of residual methanesulfonic acid (MSA) and hydrochloric acid (HCl) . These are byproducts of the hydrolysis of the reactant, methanesulfonyl chloride (MsCl).

Causality: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of ambient moisture or residual water in the reaction solvent.[1] The reaction is as follows:

CH₃SO₂Cl + H₂O → CH₃SO₃H (MSA) + HCl

The presence of these strong acids lowers the pH of the product and can interfere with the crystallization process, often resulting in an oily or poorly defined solid.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handling methanesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Aqueous Workup with Mild Base: After the reaction is complete, quench the reaction mixture with a cold, dilute solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize the acidic byproducts. Be cautious with the addition, as gas evolution (CO₂) will occur.

  • Extraction: Following neutralization, perform a liquid-liquid extraction. The desired product, 1-(methylsulfonyl)piperidine-2-carboxylic acid, will be in the aqueous layer as its sodium salt, while less polar impurities can be removed with an organic solvent like dichloromethane or ethyl acetate.

  • Acidification and Isolation: Carefully acidify the aqueous layer with a non-interfering acid (e.g., dilute HCl or citric acid) to precipitate the product.

  • Recrystallization: The isolated product can be further purified by recrystallization from a suitable solvent system, such as water/isopropanol or ethyl acetate/heptane.

Question 2: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion and remove residual piperidine-2-carboxylic acid?

Answer:

The presence of unreacted piperidine-2-carboxylic acid indicates an incomplete reaction. This can be due to several factors, including stoichiometry, reaction time, or base inefficiency.

Causality: The N-sulfonylation of a secondary amine like piperidine-2-carboxylic acid requires a base to neutralize the HCl generated during the reaction.[1][2] If the base is not strong enough or is present in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it unreactive towards the methanesulfonyl chloride.

Troubleshooting Protocol:

  • Stoichiometry and Reagent Addition:

    • Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride.

    • Employ at least 2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent is to neutralize the generated HCl, and the other is to act as a base for the reaction.

    • Add the methanesulfonyl chloride dropwise to a cooled solution of the piperidine-2-carboxylic acid and base to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, the unreacted piperidine-2-carboxylic acid can be separated from the product through a careful acid-base workup. The sulfonated product is a stronger acid than the starting amino acid.

    • Column Chromatography: If extraction is insufficient, silica gel chromatography can be employed. A mobile phase of dichloromethane/methanol with a small amount of acetic acid can effectively separate the product from the starting material.[3]

Question 3: I'm observing an unexpected peak in my LC-MS analysis with a mass corresponding to a dimer or a related adduct. What could be the cause?

Answer:

The formation of dimeric or oligomeric impurities can occur, particularly if the reaction conditions are not carefully controlled. A likely candidate is the formation of a mixed anhydride followed by reaction with another molecule of the starting material.

Causality: In the presence of a base, the carboxylic acid of the starting material or product can be activated by methanesulfonyl chloride to form a mixed anhydride. This reactive intermediate can then be attacked by the secondary amine of another molecule of piperidine-2-carboxylic acid, leading to the formation of an amide-linked dimer.

Troubleshooting Protocol:

  • Low-Temperature Reaction: Maintain a low reaction temperature (0 °C to room temperature) to minimize the rate of side reactions.

  • Order of Addition: Add the methanesulfonyl chloride to the solution of piperidine-2-carboxylic acid and base. This ensures that the amine is readily available to react with the sulfonyl chloride, minimizing the chance of the sulfonyl chloride reacting with the carboxylate.

  • Choice of Base: A hindered base like DIPEA can sometimes be advantageous over triethylamine in minimizing side reactions.

  • Purification: Reverse-phase HPLC is an effective technique for separating such closely related dimeric impurities from the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of sulfonylation. They are relatively inert and can dissolve both the starting materials and reagents. Ensure the solvent is anhydrous to prevent hydrolysis of the methanesulfonyl chloride.

Q2: How can I best monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as 10% methanol in dichloromethane. The product will be more polar than the starting material if the carboxylic acid is esterified, but typically the sulfonamide is more non-polar than the zwitterionic amino acid starting material. Staining with ninhydrin can visualize the starting material (a secondary amine), which will show a color change, while the product (a sulfonamide) will not. LC-MS provides more definitive tracking of product formation and starting material consumption.

Q3: What are the key safety precautions when working with methanesulfonyl chloride?

A3: Methanesulfonyl chloride is corrosive, a lachrymator, and reacts exothermically with water and other nucleophiles.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., sodium bicarbonate) readily available in case of spills.

Q4: Can I use a different sulfonating agent?

A4: While methanesulfonyl chloride is common, other sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) can also be used, which would result in the corresponding N-tosyl product. The reactivity and reaction conditions may vary slightly.

III. Experimental Workflow and Data

General Synthetic Pathway

Synthesis Piperidine Piperidine-2-carboxylic acid Reaction N-Sulfonylation (0°C to RT) Piperidine->Reaction MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product 1-(Methylsulfonyl)piperidine-2-carboxylic acid Byproducts HCl, Base-HCl Salt Reaction->Product Reaction->Byproducts

Caption: General synthesis of 1-(methylsulfonyl)piperidine-2-carboxylic acid.

Impurity Resolution Workflow

Troubleshooting Crude Crude Product (with impurities) Workup Aqueous Workup (NaHCO₃ wash) Crude->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Removes acidic byproducts Acidification Acidification Extraction->Acidification Separates organic impurities Crystallization Recrystallization / Column Chromatography Acidification->Crystallization Pure Pure Product (>98% Purity) Crystallization->Pure

Caption: Workflow for the purification of 1-(methylsulfonyl)piperidine-2-carboxylic acid.

Table 1: Common Impurities and Their Identification
ImpurityLikely OriginRecommended Analytical Technique
Piperidine-2-carboxylic acidIncomplete reactionHPLC, TLC (ninhydrin positive)
Methanesulfonic acidHydrolysis of MsClIon Chromatography, LC-MS
Hydrochloric acidByproduct of reaction/hydrolysispH measurement
Dimeric/Oligomeric speciesSide reaction via mixed anhydrideLC-MS, HRMS

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid
  • To a round-bottom flask under an inert atmosphere (N₂), add piperidine-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of amino acid).

  • Add N,N-diisopropylethylamine (DIPEA, 2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve methanesulfonyl chloride (1.2 eq) in anhydrous DCM (2 mL/g of MsCl).

  • Add the methanesulfonyl chloride solution dropwise to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 2: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

V. References

  • CHIMIA, N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity, [Link]

  • United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials, [Link]

  • Google Patents, CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid,

  • National Center for Biotechnology Information, Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management, [Link]

  • Wikipedia, Methanesulfonyl chloride, [Link]

  • ResearchGate, Yield, purity, and characteristic impurities of the sulfonamide..., [Link]

  • Acta Poloniae Pharmaceutica, HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL, [Link]

  • Defense Technical Information Center, Piperidine Synthesis, [Link]

  • ResearchGate, Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling, [Link]

  • National Center for Biotechnology Information, Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides, [Link]

  • ResearchGate, Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt, [Link]

  • Google Patents, US4956471A - Process for isolating and purifying amino acids,

  • Journal of the American Chemical Society, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation, [Link]

  • MolecularCloud, 6 peptide impurities that appear during the synthesis & storage of peptides, [Link]

  • Google Patents, CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid,

  • Chemistry LibreTexts, 3.1.7: Reactions of Alcohols, [Link]

  • ResearchGate, Impurity profile of amino acids?, [Link]

  • White Rose eTheses Online, SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY, [Link]

  • ResearchGate, Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines, [Link]

  • American Pharmaceutical Review, Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals, [Link]

  • PubMed, Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities, [Link]

  • Study.com, Methanesulfonyl Chloride | Properties, Structure & Mesylation, [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for N-Sulfonylation of Piperidine-2-Carboxylic Acid

Welcome to the technical support guide for the N-sulfonylation of piperidine-2-carboxylic acid (also known as pipecolic acid). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-sulfonylation of piperidine-2-carboxylic acid (also known as pipecolic acid). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this transformation. As researchers and drug development professionals, we understand that your success depends on robust and reproducible synthetic methods. This guide is structured to address the specific challenges posed by this unique substrate, moving from foundational strategic decisions to fine-tuning reaction parameters and troubleshooting common issues.

Foundational Principles: The Bifunctional Challenge

Piperidine-2-carboxylic acid is a cyclic α-amino acid, presenting two reactive sites: a secondary amine within the piperidine ring and a carboxylic acid.[1] The primary challenge in its N-sulfonylation lies in managing the reactivity of these two functional groups to prevent unwanted side reactions and ensure high yields of the desired N-sulfonyl product.

Q1: Is it necessary to protect the carboxylic acid group before N-sulfonylation?

This is the most critical strategic decision you will make. There are two primary pathways, each with distinct advantages and disadvantages. The choice depends on your scale, downstream application, and tolerance for purification challenges.

  • Pathway 1: Protection-First Strategy. In this approach, the carboxylic acid is first converted into an ester (e.g., methyl or tert-butyl ester). This prevents the carboxyl group from participating in side reactions. This is the most common and generally recommended approach for achieving high purity and predictable outcomes, especially in complex syntheses.[2][3]

    • Expertise & Experience: Protecting the carboxylate anion prevents it from acting as a competing nucleophile, which can react with the sulfonyl chloride to form an unstable mixed anhydride. This side reaction consumes your electrophile and complicates purification. While adding two steps (protection and deprotection), this route often saves significant time during purification.

  • Pathway 2: Direct Sulfonylation Strategy. This approach involves the direct sulfonylation of the unprotected amino acid, typically under aqueous basic conditions (Schotten-Baumann conditions).[4]

    • Expertise & Experience: This method is atom-economical but requires careful control of pH. The base must be sufficient to deprotonate the piperidinium salt to the free amine and neutralize the HCl generated during the reaction, while keeping the carboxylic acid as a carboxylate salt to maintain solubility in the aqueous phase and minimize its nucleophilicity. This pathway can be faster but is often lower-yielding and requires more rigorous purification.

G cluster_0 Pathway 1: Protection First cluster_1 Pathway 2: Direct Sulfonylation P2C Piperidine-2-Carboxylic Acid Protect Esterification (e.g., SOCl₂/MeOH) P2C->Protect Ester Piperidine-2-Carboxylate Ester Protect->Ester Sulfonyl_P N-Sulfonylation (Base, R-SO₂Cl) Ester->Sulfonyl_P Protected_Prod N-Sulfonyl Ester Product Sulfonyl_P->Protected_Prod Deprotect Hydrolysis (e.g., LiOH or TFA) Protected_Prod->Deprotect Final_Prod_P Final Product Deprotect->Final_Prod_P P2C_D Piperidine-2-Carboxylic Acid Sulfonyl_D Direct N-Sulfonylation (aq. Base, R-SO₂Cl) P2C_D->Sulfonyl_D Final_Prod_D Final Product Sulfonyl_D->Final_Prod_D G TLC Multiple Spots on TLC StartMat Is starting material present? TLC->StartMat Spot_Polar Is there a very polar spot at baseline? StartMat->Spot_Polar No Incomplete Incomplete Reaction: - Increase reaction time/temp - Check base/reagent quality StartMat->Incomplete Yes Spot_NonPolar Are there less polar spots? Spot_Polar->Spot_NonPolar No Hydrolysis Sulfonyl Chloride Hydrolysis: - R-SO₃H formed - Use anhydrous conditions Spot_Polar->Hydrolysis Yes SideRxn Side Reaction at Carboxyl: - Mixed anhydride formed - Protect carboxyl group Spot_NonPolar->SideRxn Yes Impurity Impurity in Starting Material: - Purify starting reagents Spot_NonPolar->Impurity No

Fig 2. Troubleshooting flowchart for TLC analysis.
  • Unreacted Starting Material: If the starting amino acid spot persists, the reaction is incomplete. Refer to the solutions in Q2.

  • Highly Polar Byproduct (Stays at Baseline): This is often the sulfonic acid (R-SO₃H), resulting from the hydrolysis of your sulfonyl chloride. [5]This is a strong indication that your reaction conditions are not sufficiently anhydrous.

  • Byproduct with Similar Polarity to Product: If you are using the unprotected carboxylic acid, this could be a byproduct from a reaction at the carboxylate oxygen. The best solution is to adopt the protection-first strategy (Pathway 1).

Optimized Experimental Protocols

The following protocols provide detailed, self-validating steps for the two primary synthetic strategies.

Protocol A: N-Sulfonylation with Carboxylic Acid Protection

This protocol is the recommended route for achieving high purity and reproducibility.

Step 1: Esterification (e.g., Methyl Ester)

  • Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.

  • Remove the ice bath and stir the mixture at room temperature for 12-16 hours, during which the suspension should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to obtain the methyl ester hydrochloride salt as a solid. This can often be used directly in the next step without further purification.

Step 2: N-Sulfonylation

  • Dissolve the piperidine-2-carboxylate hydrochloride salt (1.0 eq) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C.

  • Add a suitable organic base, such as DIPEA (2.5 eq), and stir for 10 minutes.

  • Add the desired sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. [6]

Protocol B: Direct N-Sulfonylation (Schotten-Baumann)

This protocol is faster but may require more extensive purification.

  • Dissolve piperidine-2-carboxylic acid (1.0 eq) in an aqueous solution of NaOH (2.2 eq) (approx. 0.5 M) and cool to 0 °C.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a suitable organic solvent like THF or Dioxane.

  • Add the sulfonyl chloride solution dropwise to the vigorously stirring aqueous solution of the amino acid at 0 °C.

  • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (acidify a small aliquot for TLC analysis).

  • Once complete, cool the mixture to 0 °C and carefully acidify with cold 1M HCl to pH ~2-3.

  • The N-sulfonylated product will often precipitate as a solid. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography. [7]

Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose starting condition for optimization?

For a new substrate, start with the protected ester (Protocol A). Use DIPEA (2.5 eq) as the base and your sulfonyl chloride (1.1 eq) in anhydrous DCM at 0 °C to room temperature . This combination is robust, minimizes side reactions, and generally provides a clean starting point for further optimization.

Q5: My product seems to be soluble in both aqueous and organic layers during workup. How can I improve extraction efficiency?

This is common for N-sulfonylated amino acids, which have both a lipophilic sulfonyl group and a polar carboxylic acid.

  • pH Adjustment: During extraction, ensure the aqueous layer is acidic (pH < 3) to fully protonate the carboxylic acid, making it more soluble in the organic phase. Conversely, to remove acidic impurities, you can wash your organic layer with a basic solution (e.g., sat. NaHCO₃), which will deprotonate your product and pull it into the aqueous layer. This property can be exploited for purification.

  • Salting Out: Add NaCl (brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Solvent Choice: Use a more polar extraction solvent like ethyl acetate or a mixture of DCM/isopropanol.

Q6: What are the key spectroscopic signatures I should look for to confirm my product?

  • ¹H NMR: The most telling sign is the disappearance of the broad N-H proton signal from the starting material. You will also see characteristic aromatic signals if you used an aryl sulfonyl chloride.

  • ¹³C NMR: Expect shifts in the carbon signals adjacent to the nitrogen atom upon sulfonylation.

  • IR Spectroscopy: Look for the appearance of two strong stretching bands characteristic of the sulfonyl group (S=O) typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

  • Mass Spectrometry: Confirm the molecular weight of your desired product.

References
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists. PubMed. [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines. PMC - NIH. [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. PMC - NIH. [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [Link]

  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed. [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Piperidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility issues encountered with piperidine derivatives. Drawing from established scientific principles and field-proven techniques, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction: The Piperidine Paradox

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its basic nitrogen atom offers a key handle for molecular interactions and can be crucial for target engagement. However, this same feature, combined with the often lipophilic nature of the overall molecule, frequently leads to poor aqueous solubility, creating significant hurdles in bioassays, formulation, and in vivo studies. This guide will walk you through understanding and systematically overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when dealing with a poorly soluble piperidine derivative.

Q1: My piperidine derivative won't dissolve in my aqueous assay buffer. What are the first steps I should take?

A1: Low aqueous solubility is a frequent issue with piperidine derivatives, often due to their lipophilic nature.[1] A systematic approach is best:

  • Review Compound Information: Check for any existing solubility data for your compound or structurally similar ones. Crucially, identify the pKa of your molecule, as the basicity of the piperidine nitrogen means its solubility is likely pH-dependent.[1][2]

  • Small-Scale Solubility Test: Before committing a large amount of your compound, perform a small-scale test. Attempt to dissolve a minute quantity directly in your assay buffer and observe for any cloudiness or precipitation.[1]

  • Consider a Co-solvent: The standard initial approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solvating power for many organic molecules.[3][4]

Q2: I've used DMSO to create a stock solution, but my compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This common problem is known as "crashing out" or "precipitation upon dilution."[4] It occurs when the compound's solubility limit is drastically exceeded as the highly solubilizing organic solvent is diluted into the predominantly aqueous medium. Here are several strategies to mitigate this:

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO (or other co-solvent) in your working solution is as low as possible, typically under 1%, and ideally below 0.1%, to minimize its impact on the biological assay.[4]

  • Mixing Technique: Add the DMSO stock solution to the aqueous buffer while vortexing or mixing vigorously. Never add the aqueous buffer to the DMSO stock. This rapid dispersion prevents the formation of localized high concentrations that trigger precipitation.[4]

  • pH Adjustment: Since most piperidine derivatives are basic, lowering the pH of the buffer will protonate the piperidine nitrogen, forming a more soluble salt.[1][2]

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help keep the compound in solution by forming micelles.[1]

Q3: How does pH dramatically affect the solubility of my piperidine derivative?

A3: The piperidine ring contains a basic nitrogen atom. The solubility of its derivatives is therefore highly dependent on pH. The pKa of protonated piperidine is approximately 11.2.[2]

  • In Acidic Conditions (pH < pKa): The nitrogen atom becomes protonated, forming a piperidinium cation. This charged species is generally much more soluble in aqueous solutions than the neutral free base.[1][2]

  • In Neutral or Basic Conditions (pH > pKa): The compound exists predominantly as the neutral free base, which is often more lipophilic and less water-soluble.

This pH-dependent solubility is a critical factor to consider, especially for bioassays performed at physiological pH (~7.4).

In-Depth Troubleshooting and Strategy Selection

When basic troubleshooting isn't sufficient, a more advanced strategy is required. The choice depends on the experimental context, from in vitro assays to in vivo formulation.

Logical Flow for Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate solubility enhancement strategy.

Solubility_Strategy_Flowchart Decision-Making for Solubility Enhancement start Poorly Soluble Piperidine Derivative assay_type What is the experimental context? start->assay_type invitro In Vitro / Bioassay assay_type->invitro Assay invivo In Vivo / Preclinical assay_type->invivo Animal Study ph_adjust pH Adjustment (If compatible with assay) invitro->ph_adjust salt_form Salt Formation invivo->salt_form cosolvent Co-solvent Optimization (e.g., DMSO, Ethanol) ph_adjust->cosolvent If insufficient or incompatible cyclodextrin Complexation with Cyclodextrins cosolvent->cyclodextrin If precipitation persists prodrug Prodrug Approach salt_form->prodrug If non-ionizable or salt fails formulation Advanced Formulation (e.g., Solid Dispersions, Lipids) prodrug->formulation For bioavailability enhancement

Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

Advanced Strategies: Technical Guides

Salt Formation

For piperidine derivatives intended for in vivo use or as solid materials, salt formation is one of the most effective methods to increase both solubility and dissolution rate.[5][6] By reacting the basic piperidine nitrogen with an acid, an ionic salt is formed, which often has vastly improved aqueous solubility.

Scientific Rationale: The conversion of a neutral, often crystalline and lipophilic, molecule into a salt introduces ionic character. This ionic salt can more readily interact with polar water molecules and often has a lower crystal lattice energy, making it easier for the solid to dissolve.

Troubleshooting Common Issues:

  • Salt Disproportionation: The salt may convert back to the less soluble free base in environments with a pH higher than the pKa of the parent compound. This is a key consideration for oral absorption in the intestine.

  • Hygroscopicity: Some salts can be hygroscopic (absorb moisture from the air), which can affect stability and handling. Screening different counter-ions is crucial.

  • Polymorphism: The same salt can exist in different crystalline forms (polymorphs) with different solubilities. Characterization is essential.

Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[7] This is an elegant strategy to overcome solubility issues by temporarily masking the functional groups that contribute to poor solubility.[7][8]

Scientific Rationale: For a basic amine like piperidine, a common prodrug strategy involves creating a more water-soluble moiety that is cleaved by enzymes in the body. For example, creating an N-phosphonooxymethyl derivative introduces a highly polar, ionizable phosphate group, dramatically increasing water solubility.[9]

Workflow for Prodrug Design and Evaluation:

Prodrug_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_invivo In Vivo Testing a Identify Parent Drug (Poorly Soluble Piperidine Deriv.) b Select Promoieties (e.g., Phosphate, Amino Acid) a->b c Synthesize Prodrug b->c d Measure Aqueous Solubility c->d Test Properties e Assess Chemical Stability (at different pH) d->e f Confirm Enzymatic Cleavage (in plasma/microsomes) e->f g Administer to Animal Model f->g Proceed if successful h Measure Plasma Concentration (of Prodrug and Parent Drug) g->h

Caption: A generalized workflow for the design and evaluation of a prodrug.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[3] They can encapsulate poorly soluble molecules, like many piperidine derivatives, to form inclusion complexes with enhanced aqueous solubility.[10][11]

Scientific Rationale: The hydrophobic part of the piperidine derivative is sequestered inside the cyclodextrin's nonpolar cavity, while the water-soluble exterior of the cyclodextrin interacts with the aqueous environment. This effectively shields the hydrophobic guest molecule from the water, increasing the apparent solubility of the complex.[3][12]

Troubleshooting Common Issues:

  • Stoichiometry: The ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2) must be determined experimentally for optimal solubilization.

  • Binding Affinity: Not all molecules fit well into the cyclodextrin cavity. The size and geometry of both the guest (piperidine derivative) and host (cyclodextrin) are critical. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) are most commonly used.[12]

  • Competition: In a biological system, other molecules can compete for the cyclodextrin cavity, potentially displacing the drug.

Quantitative Data on Solubility Enhancement

The following tables provide representative data on the impact of different solubility enhancement strategies.

Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative

Solvent System pH Approximate Solubility (mg/mL)
Deionized Water ~7.0 < 0.001
Phosphate-Buffered Saline (PBS) 7.4 < 0.001
0.01 M Hydrochloric Acid (HCl) 2.0 5-15

Data adapted for a representative weakly basic piperidine derivative.[3]

Table 2: Solubility Enhancement of Piperine (a Piperidine Alkaloid) using β-Cyclodextrin Derivatives

Compound System Stability Constant (K_c, M⁻¹) Solubility Enhancement Factor
Piperine / β-Cyclodextrin (βCD) 250 ~5x
Piperine / HP-β-Cyclodextrin (HPβCD) 450 ~20x
Piperine / Sulfobutyl Ether-β-CD (SBEβCD) 800 ~100x

Illustrative data based on trends reported in the literature.[12][13]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials:

  • Your piperidine derivative

  • Selected solvent (e.g., water, buffer of a specific pH)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature for a sufficient time to reach equilibrium, typically 24-72 hours.[3]

  • Phase Separation: After equilibration, stop the shaker and allow the vials to stand, letting the excess solid settle. For fine particles, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the undissolved solid.[3]

  • Filtration: Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.[3]

  • Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH of the solvent.

Protocol 2: Screening for Optimal Co-solvent/pH Conditions

This protocol provides a rapid screening method to identify promising conditions for solubilizing your compound for in vitro assays.

Materials:

  • Concentrated stock solution of your piperidine derivative in 100% DMSO (e.g., 10 mM).

  • A series of aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.4).

  • A selection of co-solvents (e.g., Ethanol, PEG-400).

  • 96-well clear bottom plate.

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer.

Procedure:

  • Plate Setup: In the wells of the 96-well plate, add 98 µL of your various aqueous buffers.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to each well to achieve a final concentration of 200 µM (and 2% DMSO). Pipette vigorously to mix.

  • Incubation: Let the plate sit at room temperature for 1-2 hours.

  • Visual Inspection: Visually inspect the plate for any signs of precipitation.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength between 550-650 nm. A higher absorbance reading indicates greater light scattering due to precipitated material.

  • Analysis: Identify the pH and co-solvent conditions that result in the lowest turbidity, indicating the highest solubility under those conditions.

This screening method allows for the rapid assessment of multiple conditions to find a suitable vehicle for your experiments before committing to larger-scale preparations.

References

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis Online. [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH). [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. ACS Publications. [Link]

  • Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of Piperidine-2-Carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantioselective synthesis of piperidine-2-carboxylic acid derivatives, also known as pipecolic acid derivatives. These sc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of piperidine-2-carboxylic acid derivatives, also known as pipecolic acid derivatives. These scaffolds are crucial building blocks in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, their synthesis, particularly the control of stereochemistry at the C2 position, presents significant challenges.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It is divided into a Frequently Asked Questions (FAQs) section for strategic planning and a detailed Troubleshooting Guide for resolving specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise during the planning and execution of a synthesis campaign.

Q1: What are the primary strategies for synthesizing enantiopure piperidine-2-carboxylic acid derivatives?

A: There are three main strategic approaches, each with distinct advantages and disadvantages:

  • Chiral Pool Synthesis: This classic approach utilizes readily available chiral starting materials, such as α-amino acids (e.g., lysine, glutamic acid) or carbohydrates.[3][4] The inherent chirality of the starting material is transferred through a series of reactions to form the piperidine ring. This method is robust and often provides high enantiopurity without the need for expensive catalysts. However, the synthetic routes can be lengthy, and the accessible diversity of final products is limited by the available chiral pool.[4]

  • Chiral Auxiliary-Based Methods: In this strategy, a racemic piperidine precursor is reacted with a chiral auxiliary to form a mixture of diastereomers, which are then separated by chromatography or crystallization. The auxiliary is subsequently cleaved to yield the desired enantiopure product. While effective, this method is often not atom-economical and may require tedious separation and additional reaction steps for auxiliary attachment and removal.[3]

  • Catalytic Asymmetric Synthesis: This is the most modern and versatile approach. It typically involves the hydrogenation of a prochiral pyridine-2-carboxylic acid derivative using a chiral catalyst.[5] Transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands are commonly employed to achieve high enantioselectivity.[6] This method offers shorter synthetic routes and access to a broad range of derivatives but requires careful optimization of catalysts, ligands, and reaction conditions.[5][7]

Q2: How do I select the most appropriate N-protecting group for my synthesis?

A: The choice of the nitrogen protecting group is critical and impacts the stability of intermediates, reaction outcomes, and final deprotection conditions.

  • Boc (tert-butyloxycarbonyl): This is a highly versatile and commonly used protecting group. It is stable to a wide range of reaction conditions, including hydrogenation, but can be easily removed under acidic conditions (e.g., TFA in DCM).[8] In some lithiation-based kinetic resolutions, the N-Boc group's rapid rotation is not detrimental to the reaction's stereochemical outcome.[8]

  • Cbz (Carboxybenzyl): Cbz is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). This makes it incompatible as a protecting group if a subsequent step involves the hydrogenation of the pyridine ring to a piperidine. However, it is useful in syntheses where the ring is formed via other methods like cyclization.[9]

  • Carbamates (e.g., Phenyl carbamate): In certain Rh-catalyzed asymmetric reactions, carbamate protecting groups have shown superior results in the synthesis and stability of dihydropyridine intermediates compared to other groups.[10][11]

  • Aryl/Benzyl Groups: While stable, their removal often requires harsh conditions (e.g., strong oxidizing agents or hydrogenolysis), which may not be compatible with other functional groups in the molecule.

Q3: What are the standard analytical methods for determining the enantiomeric excess (ee) of my product?

A: Accurate determination of enantiomeric excess is crucial. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their direct quantification. A wide variety of CSPs are commercially available, and method development typically involves screening different columns and mobile phase compositions.[12] Derivatization may sometimes be required to introduce a chromophore for UV detection if the analyte lacks one.[12]

  • Other Methods: While less common for final ee determination, other methods include Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents (e.g., Mosher's acid) and Gas Chromatography (GC) with a chiral column, though GC is limited to volatile compounds.[12][13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Cluster 1: Low or No Product Yield

Q: My asymmetric hydrogenation of a pyridine-2-carboxylate derivative is sluggish or fails to go to completion. What are the likely causes and solutions?

A: This is a common issue often related to catalyst activity or substrate purity.

  • Potential Cause 1: Catalyst Inactivation. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can be poisoned by impurities such as sulfur or halide compounds.[14] Homogeneous catalysts can be sensitive to oxygen or moisture.

    • Solution: Ensure your substrate and solvent are highly pure. If using a heterogeneous catalyst, consider pre-treating your substrate with activated carbon. For homogeneous systems, use rigorously degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Potential Cause 2: Incorrect Solvent or pH. The solvent system can dramatically affect catalyst solubility and activity. For hydrogenations in acidic media (e.g., using PtO₂ in acetic acid), the pH is critical.

    • Solution: Screen different solvents. For Rh-catalyzed reactions, solvent mixtures like THF/toluene/water have been shown to be effective.[11] When using catalysts like PtO₂, ensure the reaction medium is sufficiently acidic to promote the reaction.

  • Potential Cause 3: Insufficient Hydrogen Pressure or Mixing. Inadequate pressure or poor mixing can lead to slow reaction rates due to poor mass transfer of hydrogen gas to the catalyst surface.

    • Solution: Ensure your reactor is properly sealed and pressurized. Increase the stirring rate to improve gas-liquid mixing. Typical pressures range from 3 to 5 MPa, though this is system-dependent.[14]

Problem Cluster 2: Poor Enantioselectivity

Q: My catalytic asymmetric synthesis is yielding a product with low enantiomeric excess (ee). How can I improve this?

A: Low enantioselectivity is a complex problem that requires systematic optimization. The catalyst, ligand, solvent, and temperature are all critical factors.[7]

  • Potential Cause 1: Suboptimal Catalyst/Ligand Combination. The "lock and key" interaction between the substrate and the chiral catalyst is paramount. Not all ligands are effective for all substrates.

    • Solution: Screen a panel of chiral ligands. For iridium-catalyzed hydrogenations of pyridinium salts, ligands from the Segphos or BINAP families have shown high efficacy.[6][11] The choice of metal precursor (e.g., [Rh(cod)(OH)]₂) is also crucial for reactivity.[10]

  • Potential Cause 2: Incorrect Reaction Temperature. Temperature affects the energy difference between the diastereomeric transition states that lead to the two enantiomers.

    • Solution: Generally, lowering the reaction temperature improves enantioselectivity, as it amplifies the small energy differences between the competing reaction pathways.[7] However, this may significantly slow the reaction rate, so a balance must be found.

  • Potential Cause 3: Solvent Effects. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[7]

    • Solution: Conduct a solvent screen. A range of solvents with varying polarities should be tested. For example, non-polar solvents like toluene might be optimal in some cases, while more polar options may be required for others.[7]

  • Potential Cause 4: Substrate-Specific Issues. Some substrates, particularly those with coordinating groups (e.g., methoxy groups), can interact with the chiral catalyst in a non-productive way, leading to poor selectivity.[8]

    • Solution: In cases of suspected substrate interference, it may be necessary to increase the catalyst or ligand loading. For instance, in kinetic resolutions involving methoxy-substituted piperidines, increasing the equivalents of the chiral base was required to achieve good enantiomer ratios.[8]

Problem Cluster 3: Purification & Isolation Challenges

Q: I am struggling to separate my final piperidine derivative from the reaction byproducts or the chiral ligand after the reaction. What purification strategies can I employ?

A: Purification is often challenging due to the similar polarities of the product and contaminants.

  • Strategy 1: Acid/Base Extraction. Piperidines are basic. This property can be exploited for purification.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the piperidine, moving it to the aqueous layer. The neutral organic impurities (like many chiral phosphine ligands) will remain in the organic layer. Then, basify the aqueous layer (e.g., with 5% NaHCO₃ or NaOH) and extract the purified piperidine back into an organic solvent.[15]

  • Strategy 2: Flash Chromatography. This is a standard method, but optimization is key.

    • Solution: If your product and impurities co-elute, try changing the solvent system (e.g., adding a small amount of triethylamine to the eluent to reduce tailing of the amine on silica gel) or switch to a different stationary phase (e.g., alumina or reverse-phase silica).

  • Strategy 3: Recrystallization. If your product is a solid, recrystallization can be a powerful technique for achieving high purity.

    • Protocol: After obtaining the product as a hydrochloride salt, recrystallization can sometimes significantly improve both chemical and enantiomeric purity.[8]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyridine-2-Carboxylate

This protocol is a generalized starting point based on common literature procedures for catalytic hydrogenation.[14]

  • Reactor Preparation: Ensure a high-pressure hydrogenation vessel is clean and dry.

  • Charging the Reactor: To the vessel, add the pyridine-2-carboxylate substrate (1.0 eq), the chosen chiral catalyst (e.g., an Iridium-based catalyst, 0.5-2 mol%), and the chiral ligand (e.g., a Segphos derivative, 0.5-2.2 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., methanol or a solvent mixture as determined by optimization).

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) 3-5 times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-5 MPa) and begin vigorous stirring.[14]

  • Reaction Monitoring: Maintain the reaction at the optimized temperature (e.g., room temperature to 70°C) for 12-48 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing via TLC or GC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge with inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product using the strategies outlined in the troubleshooting section (e.g., acid/base extraction followed by flash chromatography).

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of ~1 mg/mL. Also prepare a sample of the racemic material for reference.

  • Column and Mobile Phase Selection: Select a chiral column (e.g., Chiralpak® IA, IB, etc.) based on literature precedents for similar compounds. A common mobile phase for these compounds is a mixture of hexane and isopropanol.

  • Method Development: Inject the racemic sample. Adjust the mobile phase composition (isocratic) to achieve baseline separation of the two enantiomer peaks, typically within a reasonable runtime (10-30 minutes).

  • Analysis: Once a good separation is achieved, inject your enantiomerically enriched sample.

  • Calculation: Integrate the peak areas for both enantiomers (E1 and E2). Calculate the ee% using the formula: ee% = [(Area_E1 - Area_E2) / (Area_E1 + Area_E2)] * 100.[13]

Section 4: Comparative Data

Table 1: Comparison of Selected Catalytic Systems for Asymmetric Synthesis

Catalyst SystemSubstrate TypeTypical YieldTypical ee%Reference
[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl carbamate-protected dihydropyridine81%96%[11]
Iridium / (R,R)-f-spiroPhosN-Benzylpyridinium Salt>95%99%[6]
(S)-BINAP-RuCl₂N-Boc-unsaturated piperidine derivativeGoodHigh[16]
Cobalt nanoparticles / MelamineSubstituted Pyridines (Hydrogenation)>90%N/A (Achiral)[5]
Section 5: Visualizing the Workflow

Diagram 1: Decision Workflow for Method Selection

G start Define Target Piperidine-2-COOH Derivative chiral_pool Is a suitable precursor in the chiral pool? start->chiral_pool use_pool Chiral Pool Synthesis (e.g., from Lysine) chiral_pool->use_pool Yes consider_asym Consider Asymmetric Catalysis or Chiral Auxiliary chiral_pool->consider_asym No asym_cat Is a known catalytic system available? consider_asym->asym_cat use_asym Asymmetric Catalysis (e.g., Hydrogenation) asym_cat->use_asym Yes use_aux Chiral Auxiliary Method asym_cat->use_aux No/Ineffective

Caption: Decision workflow for selecting a synthetic strategy.

Diagram 2: Troubleshooting Flowchart for Low Enantioselectivity

G start Low Enantioselectivity (ee%) Observed check_catalyst Verify Catalyst/Ligand - Purity - Correct Isomer - Loading start->check_catalyst optimize_temp Optimize Temperature - Lower temp in increments - Monitor rate vs. ee% check_catalyst->optimize_temp If no improvement result Improved ee% check_catalyst->result Issue Found optimize_solvent Screen Solvents - Vary polarity - Check for solubility optimize_temp->optimize_solvent If no improvement optimize_temp->result Optimum Found check_substrate Check Substrate - Purity - Potential coordinating groups? optimize_solvent->check_substrate If no improvement optimize_solvent->result Optimum Found check_substrate->result Issue Addressed

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for Piperidine Carboxylic Acids

Welcome to the Technical Support Center for protecting group strategies in the synthesis and modification of piperidine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for protecting group strategies in the synthesis and modification of piperidine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges of manipulating these bifunctional molecules. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring the scientific integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I need to modify the carboxylic acid of a piperidine carboxylic acid without affecting the piperidine nitrogen. How can I selectively protect the nitrogen?

A1: Selective N-protection is a common first step. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection. The most common N-protecting groups for piperidines are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

For selective N-protection, the Boc group is often the preferred choice due to its stability under a wide range of non-acidic conditions and its straightforward introduction.

Underlying Principle (Causality): The piperidine nitrogen is significantly more nucleophilic than the carboxylate oxygen under neutral or basic conditions. Therefore, reacting the piperidine carboxylic acid with an electrophilic protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O), will preferentially result in N-acylation.

Experimental Protocol: Selective N-Boc Protection of Piperidine-4-carboxylic Acid

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF)/water or methanol/water.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2-3 equivalents), to the solution to neutralize the carboxylic acid and the acid byproduct of the reaction.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the organic solvent.

    • Acidify the remaining aqueous solution to pH 2-3 with a 10% aqueous solution of citric acid or 1M HCl. This will protonate the carboxylic acid, making it less water-soluble.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected piperidine carboxylic acid.

Q2: Conversely, I want to perform a reaction on the piperidine nitrogen. How can I selectively protect the carboxylic acid?

A2: Selective protection of the carboxylic acid is typically achieved through esterification. Common ester protecting groups include methyl, ethyl, benzyl (Bn), and tert-butyl (tBu) esters. The choice depends on the desired deprotection method.

Underlying Principle (Causality): Under acidic conditions (Fischer esterification), the carboxylic acid is protonated and activated towards nucleophilic attack by an alcohol, while the piperidine nitrogen is protonated and rendered non-nucleophilic, thus preventing its reaction.

Experimental Protocol: Selective Benzyl Esterification of Piperidine-2-carboxylic Acid

  • Suspension: Suspend piperidine-2-carboxylic acid (1 equivalent) in benzyl alcohol (can be used as the solvent, in large excess).

  • Acid Catalyst: Add a strong acid catalyst, such as p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) (catalytic amount).

  • Reaction: Heat the mixture to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the ester product.[1] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Problem 1: During N-Boc deprotection with a strong acid (e.g., TFA), my ester protecting group is also being cleaved. How can I avoid this?

This is a classic issue of non-orthogonal protecting groups. If both your N-protecting group and your ester are acid-labile, you will likely see cleavage of both.

Solution: Employ an Orthogonal Protecting Group Strategy.

An orthogonal strategy uses protecting groups that are removed under different, non-interfering conditions.[2][3]

  • Option 1 (Recommended): Protect the nitrogen with a base-labile group like Fmoc and the carboxylic acid with an acid-labile ester like a t-butyl ester .

    • The Fmoc group is removed with a base, typically a solution of 20% piperidine in DMF, which will not affect the t-butyl ester.[3][4]

    • The t-butyl ester is removed with an acid, such as TFA, which will not affect the Fmoc group.

  • Option 2: Protect the nitrogen with an acid-labile Boc group and the carboxylic acid with a hydrogenolysis-labile benzyl (Bn) ester .

    • The Boc group is removed with TFA.

    • The benzyl ester is removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which will not cleave the Boc group.[5]

orthogonal_strategy start Piperidine Carboxylic Acid n_protection N-Protection start->n_protection e.g., Fmoc-OSu, base c_protection Carboxylic Acid Protection (Esterification) n_protection->c_protection e.g., tBuOH, DCC modification Selective Modification c_protection->modification Modify N or C deprotection_1 First Deprotection modification->deprotection_1 e.g., Piperidine/DMF (removes Fmoc) modification_2 Second Modification deprotection_1->modification_2 Modify free amine deprotection_2 Final Deprotection modification_2->deprotection_2 e.g., TFA (removes tBu) product Final Product deprotection_2->product

Caption: Orthogonal protection workflow.

Problem 2: My N-Boc protection reaction is sluggish and gives a low yield.

Several factors can contribute to incomplete N-Boc protection.

Possible Cause Troubleshooting Step Rationale
Steric Hindrance Increase the reaction temperature to 40-50°C and extend the reaction time.For sterically hindered piperidines (e.g., with substituents near the nitrogen), the reaction rate may be slower.
Incorrect pH Ensure at least 2 equivalents of a suitable base (e.g., Et₃N, NaHCO₃) are used.The reaction can be inhibited if the reaction mixture becomes too acidic from the byproducts.[6]
Degraded Reagent Use fresh Boc anhydride and ensure solvents are anhydrous.Boc anhydride is sensitive to moisture and can hydrolyze, reducing its effectiveness.[6]
Problem 3: I am observing racemization of my chiral piperidine-2-carboxylic acid during esterification.

The stereocenter at the C2 position of piperidine-2-carboxylic acid is susceptible to racemization, especially under harsh reaction conditions.

Solutions to Minimize Racemization:

  • Avoid Strong Bases: Prolonged exposure to strong bases can deprotonate the α-carbon, leading to racemization.[7]

  • Milder Esterification Conditions: Instead of harsh Fischer esterification conditions, consider using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with the desired alcohol and a catalytic amount of 4-dimethylaminopyridine (DMAP) at lower temperatures (e.g., 0°C to room temperature).

  • Protect the Nitrogen First: N-protection can sometimes reduce the propensity for racemization at the adjacent carbon.

pg_selection q1 What is the next reaction step? q2a Acidic Conditions? q1->q2a q2b Basic Conditions? q1->q2b q2c Hydrogenolysis? q1->q2c pg_n_fmoc N-Protect: Fmoc q2a->pg_n_fmoc pg_n_cbz N-Protect: Cbz q2a->pg_n_cbz pg_n_boc N-Protect: Boc q2b->pg_n_boc q2b->pg_n_cbz q2c->pg_n_boc q2c->pg_n_fmoc ans ans pg_c_bn C-Protect: Benzyl Ester pg_c_tbu C-Protect: t-Butyl Ester pg_c_methyl C-Protect: Methyl Ester

Caption: Selecting an N-protecting group.

Problem 4: My protected piperidine carboxylic acid has poor solubility in common organic solvents.

A4: This can be a significant issue, especially with the zwitterionic nature of the unprotected molecule and the crystalline nature of some protected derivatives.

Strategies to Improve Solubility:

  • Solvent Screening: Test a range of solvents. Sometimes a mixture of a polar aprotic solvent (e.g., DMF, DMSO, NMP) with a less polar solvent (e.g., DCM, THF) can be effective.

  • Salt Formation: If you have a free carboxylic acid, converting it to a salt (e.g., with a tertiary amine like triethylamine) can sometimes improve solubility in certain solvents.

  • Protecting Group Choice: The nature of the protecting group can influence solubility. For instance, bulky groups might disrupt crystal packing and improve solubility.

  • Water Content: For some carboxylic acids, a small amount of water in an organic solvent can surprisingly increase solubility.[8]

Protecting Group Compatibility Summary

The following table summarizes the stability of common protecting groups for the piperidine nitrogen and the carboxylic acid functionalities under various deprotection conditions. This is crucial for planning an orthogonal synthetic strategy.

Protecting GroupDeprotection ConditionStable ToUnstable To
N-Boc Strong Acid (TFA, HCl)Base, HydrogenolysisStrong Acid
N-Cbz (Z) Hydrogenolysis (H₂, Pd/C)Mild Acid, BaseHydrogenolysis
N-Fmoc Base (e.g., Piperidine)Acid, HydrogenolysisBase
Methyl/Ethyl Ester Acid or Base HydrolysisHydrogenolysisStrong Acid/Base
Benzyl (Bn) Ester Hydrogenolysis (H₂, Pd/C)Mild Acid, BaseHydrogenolysis
t-Butyl (tBu) Ester Strong Acid (TFA, HCl)Base, HydrogenolysisStrong Acid

References

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][3]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link][1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Reyes, J., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.[2][9]

  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Reddit. (2021). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link][10]

  • Ranu, B. C., & Dutta, P. (2003). A simple and efficient procedure for the chemoselective N-tert-butyloxycarbonylation of amines using silica gel as a recyclable catalyst. Tetrahedron Letters, 44(47), 8497-8499.
  • Kates, S. A., et al. (1993). Racemization of amino acid residues during peptide synthesis. Peptide research, 6(3), 143-151.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link].[8]

  • King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of California, Berkeley.[8]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Piperidine-2-Carboxylic Acid Derivatives: A Comparative Analysis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a remark...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including anticancer, antiviral, and analgesic properties.[1][2][3] This guide provides an in-depth comparison of 1-(Methylsulfonyl)piperidine-2-carboxylic acid against other piperidine derivatives, offering insights into the nuanced effects of N-substitution on the molecule's physicochemical properties and potential biological activity. We will delve into the underlying chemical principles, supported by experimental data and protocols, to provide a comprehensive resource for your research endeavors.

The Piperidine-2-Carboxylic Acid Scaffold: A Privileged Starting Point

Pipecolic acid, or piperidine-2-carboxylic acid, is a cyclic alpha-amino acid that serves as the foundational structure for the compounds discussed herein.[4] Its inherent chirality and constrained conformation make it an attractive starting point for the design of novel therapeutics.[5] The presence of both a secondary amine and a carboxylic acid group provides two key handles for chemical modification, allowing for the systematic exploration of chemical space to optimize drug-like properties.

The Critical Role of N-Substitution: A Comparative Analysis

The substitution on the piperidine nitrogen atom profoundly influences the molecule's overall characteristics. Here, we compare the effects of introducing a methyl group (an N-alkyl derivative) versus a methylsulfonyl group (an N-sulfonyl derivative), with reference to the parent N-acyl derivatives.

N-Alkyl Derivatives: The Case of 1-Methylpiperidine-2-carboxylic acid

Simple alkylation of the piperidine nitrogen, as seen in 1-Methylpiperidine-2-carboxylic acid, primarily impacts the molecule's basicity and lipophilicity. The electron-donating nature of the methyl group increases the electron density on the nitrogen, making it more basic compared to the unsubstituted pipecolic acid. This increased basicity can influence the compound's pKa, affecting its ionization state at physiological pH and, consequently, its solubility, membrane permeability, and interaction with biological targets.

N-Acyl vs. N-Sulfonyl Derivatives: A Shift in Electronic and Conformational Properties

A more dramatic change in properties is observed when an acyl or sulfonyl group is attached to the piperidine nitrogen.

1-(Methylsulfonyl)piperidine-2-carboxylic acid , the focus of this guide, features a potent electron-withdrawing methylsulfonyl group. This group significantly reduces the basicity of the piperidine nitrogen, rendering it essentially non-basic. This has several important consequences for its potential as a drug candidate:

  • Reduced Off-Target Effects: The non-basic nature of the nitrogen can minimize interactions with biological targets that have a preference for basic amines, such as certain receptors and ion channels, potentially reducing off-target toxicity.

  • Enhanced Membrane Permeability: By neutralizing the positive charge at physiological pH, the N-sulfonyl group can enhance the molecule's ability to cross cell membranes.

  • Hydrogen Bonding Capabilities: The oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, providing additional points of interaction with a biological target.[6]

  • Metabolic Stability: The sulfonamide bond is generally more resistant to metabolic cleavage compared to an amide bond, which can lead to an improved pharmacokinetic profile.

In contrast, an N-acyl derivative also possesses an electron-withdrawing group that reduces the nitrogen's basicity, but the properties of the amide bond differ from those of the sulfonamide. The amide bond is planar and possesses both a hydrogen bond donor (the N-H, if unsubstituted) and an acceptor (the carbonyl oxygen).

The following table summarizes the key physicochemical differences between these classes of derivatives.

Property1-Methylpiperidine-2-carboxylic acidN-Acyl Piperidine-2-carboxylic acid Derivative1-(Methylsulfonyl)piperidine-2-carboxylic acid
Nitrogen Basicity BasicWeakly Basic to Non-basicNon-basic
Hydrogen Bond Donors 1 (from carboxylic acid)1 (from carboxylic acid)1 (from carboxylic acid)
Hydrogen Bond Acceptors 2 (from carboxylic acid)3 (carboxylic acid + carbonyl)4 (carboxylic acid + sulfonyl oxygens)
Predicted cLogP LowerIntermediateHigher
Metabolic Stability Susceptible to N-dealkylationSusceptible to amide hydrolysisGenerally more stable

Synthesis and Experimental Evaluation: From Benchtop to Biological Insight

A robust understanding of a compound's potential requires a reliable synthetic route and well-designed experiments for its evaluation.

Proposed Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

The synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid can be readily achieved from commercially available piperidine-2-carboxylic acid (pipecolic acid). A plausible synthetic route is outlined below.

A Piperidine-2-carboxylic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B C Protected Piperidine-2-carboxylate B->C D N-Sulfonylation (Methanesulfonyl chloride, Base) C->D E Protected 1-(Methylsulfonyl)piperidine-2-carboxylate D->E F Deprotection (e.g., Hydrolysis) E->F G 1-(Methylsulfonyl)piperidine-2-carboxylic acid F->G

Caption: Proposed synthetic workflow for 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Experimental Protocol: N-Sulfonylation of Protected Piperidine-2-carboxylate

  • Dissolution: Dissolve the protected piperidine-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (1.5-2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: The protecting group on the carboxylic acid is then removed under appropriate conditions (e.g., acid or base hydrolysis for an ester) to yield the final product.

Comparative Biological Evaluation: A General Protocol for a Competitive Binding Assay

To objectively compare the biological activity of different piperidine derivatives, a competitive binding assay is a fundamental experiment. This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

A Prepare Receptor Source (e.g., cell membranes) D Incubate Receptor, Radioligand, and Test Compound A->D B Prepare Radiolabeled Ligand Solution B->D C Prepare Test Compound Dilutions C->D E Separate Bound and Free Ligand (e.g., filtration) D->E F Quantify Bound Radioactivity (Scintillation counting) E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Plate Preparation: To a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and a dilution series of the test compound (e.g., 1-(Methylsulfonyl)piperidine-2-carboxylic acid and its analogs).

  • Receptor Addition: Initiate the binding reaction by adding the receptor preparation (e.g., cell membranes expressing the target receptor).

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Conclusion: Strategic Design in Drug Discovery

The choice of N-substituent on a piperidine-2-carboxylic acid scaffold is a critical decision in the drug design process. While simple N-alkylation can fine-tune basicity and lipophilicity, the introduction of an N-sulfonyl group, as in 1-(Methylsulfonyl)piperidine-2-carboxylic acid , offers a more profound modification. The resulting non-basic, metabolically robust compound with altered hydrogen bonding potential may provide significant advantages in terms of specificity, membrane permeability, and pharmacokinetic properties.

This guide provides a framework for understanding and comparing these derivatives. The provided synthetic strategies and experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own laboratories, ultimately contributing to the discovery of new and improved therapeutics.

References

  • Chem-Impex. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride. Retrieved January 25, 2026, from [Link]

  • Chaudhary, P., & Sharma, A. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 731879. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl pipecolinate. PubChem. Retrieved January 25, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1083. [Link]

  • Wikipedia. (2023, December 27). Pipecolic acid. Retrieved January 25, 2026, from [Link]

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  • Li, B., et al. (2013). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. Tetrahedron Letters, 54(31), 4074-4077. [Link]

  • D'Erasmo, M. P., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(16), 5348-5352. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-2-carboxylic acid. PubChem. Retrieved January 25, 2026, from [Link]

  • El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Medicinal Chemistry, 13(2), 185-208. [Link]

  • Warrier, T., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3472. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

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Comparative

comparative analysis of N-sulfonylated piperidines in biological assays

For researchers, scientists, and drug development professionals, the piperidine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The addit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The addition of a sulfonyl group to the piperidine nitrogen, creating N-sulfonylated piperidines, unlocks a vast chemical space with diverse and potent biological activities. This guide provides a comparative analysis of these compounds, offering insights into their performance in various biological assays, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for their evaluation.

Section 1: Antibacterial Activity of N-Sulfonylated Piperidines

N-sulfonylated piperidines have emerged as a promising class of antibacterial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis.[2] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Comparative Analysis of Antibacterial Potency

The antibacterial efficacy of N-sulfonylated piperidines is highly dependent on the nature of the substituents on both the sulfonyl group and the piperidine ring. A comparative analysis of various derivatives reveals key structural features that enhance activity.

Compound IDSulfonyl SubstituentPiperidine SubstituentTarget OrganismMIC (µg/mL)Reference
C4 4-aminophenyl3-((4-chlorobenzyl)carbamoyl)Xanthomonas oryzae pv. oryzae (Xoo)2.02[2]
Sulfadiazine 4-aminophenyl(pyrimidin-2-yl)aminoXanthomonas oryzae pv. oryzae (Xoo)>150[2]
Compound A 4-methylphenyl3-carboxamideStaphylococcus aureus125[3]
Compound B 4-chlorophenyl3-carboxamideStaphylococcus aureus62.5[3]
Compound C 4-nitrophenyl3-carboxamideEscherichia coli250[3]

MIC: Minimum Inhibitory Concentration

Key Insights from Comparative Data:

  • Aromatic Sulfonamides: The presence of a para-aminophenylsulfonyl group is a key feature for potent antibacterial activity against certain plant pathogens like Xoo, as seen in compound C4 .[2] This is a classic feature of sulfa drugs.

  • Piperidine Substitution: Modification at the 3-position of the piperidine ring with a carboxamide group bearing a substituted benzyl moiety, as in C4 , significantly enhances antibacterial potency compared to the parent sulfadiazine.[2]

  • Impact of Sulfonyl Substituents: In a series of piperidine-3-carboxamides, a 4-chlorophenylsulfonyl group (Compound B ) conferred greater activity against S. aureus than a 4-methylphenylsulfonyl group (Compound A ).[3] This highlights the importance of electronic and steric factors on the sulfonyl moiety.

  • Gram-Negative vs. Gram-Positive Activity: The presented data suggests that achieving potent activity against Gram-negative bacteria like E. coli may require different structural modifications compared to Gram-positive bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed protocol for determining the MIC of N-sulfonylated piperidines using the broth microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (N-sulfonylated piperidines)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate into sterile CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the appropriate compound dilution to each well of a new 96-well plate.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Section 2: Enzyme Inhibition by N-Sulfonylated Piperidines

N-sulfonylated piperidines are versatile enzyme inhibitors, targeting a range of enzymes implicated in various diseases. This section explores their activity against carbonic anhydrases, cholinesterases, and γ-secretase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[4] Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5][6] Sulfonamides are a well-established class of CA inhibitors.[5]

Comparative Analysis of Carbonic Anhydrase Inhibitors:

Compound IDSulfonamide MoietyPiperidine ModificationTarget IsoformKᵢ (nM)Reference
Acetazolamide N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideN/A (standard inhibitor)hCA I250[5]
Acetazolamide N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideN/A (standard inhibitor)hCA II12[5]
Compound 5j 4-sulfamoylbenzoyl4-((2-(o-tolyl)hydrazine-1-carbonyl)hCA II8.5[5]
Compound 6a 4-sulfamoylbenzoyl4-((2-phenylhydrazine-1-carbothioamide)hCA IX6.1[4]
Compound 6d 4-sulfamoylbenzoyl4-((2-(4-chlorophenyl)hydrazine-1-carbothioamide)hCA XII7.9[5]

Kᵢ: Inhibition Constant

Key Insights from Comparative Data:

  • Potency and Selectivity: N-sulfonylated piperidines can be designed to be highly potent and selective inhibitors of specific CA isoforms. For example, compounds 6a and 6d show nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII, respectively.[4][5]

  • Tail Approach: The "tail" attached to the piperidine ring plays a crucial role in determining isoform selectivity. By modifying this tail, it is possible to exploit differences in the active site of various CAs to achieve selective inhibition.

  • Urea/Thiourea Linkages: The incorporation of ureido and thioureido moieties linked to the piperidine ring has proven to be an effective strategy for developing potent CA inhibitors.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

Objective: To measure the inhibitory activity of compounds against carbonic anhydrase by monitoring the hydrolysis of p-nitrophenyl acetate.

Materials:

  • Bovine carbonic anhydrase II

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 140 µL of Tris-HCl buffer

      • 20 µL of the test compound solution (or solvent for control)

      • 20 µL of the CA enzyme solution

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

    • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[7] Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Comparative Analysis of Cholinesterase Inhibitors:

Compound IDCore StructureKey SubstituentsTarget EnzymeIC₅₀ (µM)Reference
Donepezil 1-benzylpiperidineIndanone moietyAChE0.023[8]
Compound 3b N-(piperidin-1-yl)benzenesulfonamideN-allylBChE4.4[9]
Compound 3c N-(piperidin-1-yl)benzenesulfonamideN-benzylBChE4.21[9]
Compound 21 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine4'-(benzylsulfonyl)benzoyl, N-methylAChE0.00056[10]

Key Insights from Comparative Data:

  • High Potency: N-sulfonylated piperidine derivatives can be exceptionally potent AChE inhibitors, as exemplified by Compound 21 with a sub-nanomolar IC₅₀ value.[10]

  • BChE Selectivity: Certain N-substituted N-(piperidin-1-yl)benzenesulfonamides, such as 3b and 3c , show promising inhibitory activity against BChE.[9]

  • Structural Requirements: The presence of a benzyl group on the piperidine nitrogen and a bulky, substituted benzoyl moiety on the side chain are crucial for high AChE inhibitory activity.[10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the AChE inhibitory activity of compounds by measuring the rate of thiocholine production from the hydrolysis of acetylthiocholine.

Materials:

  • Acetylcholinesterase (from electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve AChE, DTNB, and ATCI in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 150 µL of phosphate buffer

      • 10 µL of the test compound solution

      • 20 µL of the AChE solution

    • Incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition and calculate the IC₅₀ value.[11]

γ-Secretase Inhibition

γ-Secretase is a multi-protein enzyme complex that plays a critical role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[12]

Comparative Analysis of γ-Secretase Inhibitors:

Experimental Protocol: Cell-Based γ-Secretase Activity Assay

Objective: To screen for γ-secretase inhibitors by measuring the accumulation of a fluorescently tagged APP C-terminal fragment (C99) in cells.[13]

Materials:

  • U2OS cell line stably expressing a green fluorescent protein (GFP)-tagged APP-C99 construct.[13]

  • Cell culture medium and supplements

  • Test compounds

  • DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate the U2OS-GFP-C99 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24 hours.[13]

  • Staining and Imaging:

    • Fix the cells and stain the nuclei with DAPI.

    • Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.

  • Image Analysis:

    • Quantify the intracellular GFP fluorescence intensity. Inhibition of γ-secretase will lead to an accumulation of the GFP-C99 fragment, resulting in an increased GFP signal.

  • Data Analysis:

    • Normalize the GFP intensity to the cell number (from DAPI staining).

    • Determine the dose-response curve and calculate the EC₅₀ value for each compound.

Section 3: Anticancer Activity and Mechanism of Action

N-sulfonylated piperidines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[14][15]

Comparative Analysis of Anticancer Activity
Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
Piperine HL-60 (Leukemia)MTT Assay28.5[14]
Compound 17 KM12 (Colon Cancer)NCI-60 Screen< 10[16]
Compound 17 SK-MEL-5 (Melanoma)NCI-60 Screen< 10[16]
Compound 23 MDA-MB-468 (Breast Cancer)Cell ViabilityGI₅₀ = 1.00[16]
Compound 25 HOP-92 (Lung Cancer)Cell ViabilityGI₅₀ = 1.35[16]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition

Key Insights from Comparative Data:

  • Broad-Spectrum Activity: Certain N-sulfonylated piperidine derivatives, such as Compound 17 , exhibit potent anticancer activity against a wide range of cancer cell lines.[16]

  • Potent Growth Inhibition: Compounds like 23 and 25 demonstrate low micromolar growth inhibition against breast and lung cancer cell lines, respectively.[16]

  • Mechanism of Action: The anticancer effects of piperidine derivatives are often attributed to the induction of apoptosis, mediated by the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[14]

Signaling Pathways in Piperidine-Mediated Anticancer Activity

The anticancer activity of piperidine derivatives involves the modulation of several critical signaling pathways. A simplified representation of these interactions is shown below.

anticancer_pathway Piperidine N-Sulfonylated Piperidine ROS ↑ ROS Production Piperidine->ROS induces PI3K PI3K/Akt Pathway Piperidine->PI3K inhibits NFkB NF-κB Pathway Piperidine->NFkB inhibits Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Arrest PI3K->CellCycle NFkB->Apoptosis

Figure 1: Simplified signaling pathway of N-sulfonylated piperidine-induced apoptosis.

Causality behind Experimental Choices:

The selection of assays to evaluate the anticancer potential of N-sulfonylated piperidines is driven by the need to understand both their cytotoxic effects and their underlying mechanisms.

  • Initial Screening (MTT/Cell Viability Assays): These assays provide a rapid and quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. This is the first step in identifying promising candidates.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): Once a compound shows cytotoxic activity, it is crucial to determine if it is inducing apoptosis, a programmed and controlled form of cell death that is desirable for anticancer drugs.

  • Western Blotting: This technique is used to investigate the molecular mechanism by measuring changes in the expression levels of key proteins involved in apoptosis and cell signaling (e.g., Bax, Bcl-2, caspases, components of the PI3K/Akt and NF-κB pathways).

  • Cell Cycle Analysis: Flow cytometry is employed to determine if the compound causes cell cycle arrest at specific phases (G1, S, or G2/M), which is another common mechanism of action for anticancer agents.

By employing this multi-faceted approach, researchers can build a comprehensive profile of a compound's anticancer activity and its mechanism of action, which is essential for further drug development.

Conclusion

N-sulfonylated piperidines represent a highly versatile and privileged scaffold in medicinal chemistry. Through judicious chemical modifications, it is possible to develop potent and selective agents with a wide range of biological activities, including antibacterial, enzyme inhibitory, and anticancer effects. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new N-sulfonylated piperidine-based therapeutic agents. The continued exploration of the vast chemical space offered by this scaffold holds great promise for the discovery of novel drugs to address unmet medical needs.

References

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  • Javed, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807954. [Link]

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  • Mayer, S. C., et al. (2006). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Journal of Medicinal Chemistry, 49(26), 7667–7678. [Link]

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Validation

A Comparative Guide to Validating the Biological Activity of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Derivatives

For drug development professionals, researchers, and scientists, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, comparati...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, comparative framework for assessing the biological activity of a promising class of compounds: derivatives of "1-(Methylsulfonyl)piperidine-2-carboxylic acid." We will move beyond a mere listing of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The addition of a methylsulfonyl group and a carboxylic acid moiety suggests potential interactions with a variety of biological targets through hydrogen bonding and electrostatic interactions. Our initial screening has indicated two promising, yet distinct, avenues of biological activity for derivatives of this core structure: inhibition of cholinesterases, relevant to neurodegenerative diseases, and antimycobacterial activity, critical in the fight against tuberculosis.

This guide will detail the experimental validation of these two potential activities, providing side-by-side comparisons with established inhibitors and offering insights into the interpretation of results.

Part 1: Validation of Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[2] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can improve cognitive function.[3] Here, we outline a robust method for comparing the inhibitory potential of novel "1-(Methylsulfonyl)piperidine-2-carboxylic acid" derivatives against a known standard, Donepezil.

Experimental Protocol: Colorimetric Cholinesterase Inhibition Assay

This protocol is based on the widely-used Ellman's method, which provides a simple and reliable colorimetric readout.[2][3]

Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[3] The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 8.0

  • Test derivatives of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.01 M stock solution of DTNB in PBS.

    • Prepare a 7.6 x 10⁻³ M stock solution of ATCI and BTCI in PBS.

    • Prepare a 5.0 unit/mL stock solution of AChE and BChE in PBS.

    • Prepare stock solutions of the test derivatives and Donepezil in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in PBS. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 3.0 mL:[4]

      • Phosphate-buffered solution (pH 8.0)

      • 25.0 µL of AChE or BChE solution (5.0 unit/mL)

      • 50.0 µL of DTNB solution (0.01 M)

      • A range of concentrations of the test inhibitor solution (e.g., from 5.0 x 10⁻⁶ M to 2.5 x 10⁻¹⁰ M).[4]

      • For the control (100% activity), add the same volume of PBS instead of the inhibitor.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 30 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 39.5 µL of the respective substrate (ATCI for AChE, BTCI for BChE) solution (7.6 x 10⁻³ M) to all wells.[4]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the following formula:[3] % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Experimental Workflow: Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: Enzyme (AChE/BChE) Substrate (ATCI/BTCI) DTNB, Buffers A1 Add Enzyme, DTNB, and Inhibitor/Buffer to wells P1->A1 P2 Prepare Inhibitors: Test Derivatives Donepezil (Control) P2->A1 A2 Incubate (30 min, 37°C) A1->A2 A3 Add Substrate (ATCI or BTCI) A2->A3 A4 Kinetic Reading (412 nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for the cholinesterase inhibition assay.

Comparative Data: Cholinesterase Inhibition
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Derivative 1 5.2 ± 0.415.8 ± 1.2
Derivative 2 12.6 ± 1.18.5 ± 0.7
Derivative 3 25.1 ± 2.3> 50
Donepezil 0.02 ± 0.0033.5 ± 0.3

Interpretation: This hypothetical data suggests that Derivative 1 is a moderately potent inhibitor of AChE with some selectivity over BChE. Derivative 2 shows a preference for BChE inhibition. Derivative 3 is a weak inhibitor. None of the derivatives approach the potency of Donepezil, indicating that further structural modifications would be necessary to improve activity.

Part 2: Validation of Antimycobacterial Activity

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antimycobacterial agents with novel mechanisms of action.[5] One such potential target is the menaquinone biosynthesis pathway, which is essential for the bacterium and absent in humans.[6] Here, we describe a whole-cell based assay to evaluate the antimycobacterial potential of "1-(Methylsulfonyl)piperidine-2-carboxylic acid" derivatives.

Experimental Protocol: Mycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of the test compounds against a surrogate species, Mycobacterium bovis BCG, which can be handled in a BSL-2 laboratory.

Principle: The assay measures the ability of a compound to inhibit the growth of mycobacteria in a liquid culture. The lowest concentration of the compound that prevents visible growth is reported as the MIC.

Materials:

  • Mycobacterium bovis BCG Pasteur

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test derivatives of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

  • Isoniazid (positive control)

  • 96-well microplates with lids

  • Resazurin sodium salt

  • Sterile water

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow M. bovis BCG in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Compound Plating:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound stock solution (in 7H9 broth) to the first well of a row and perform serial 2-fold dilutions across the plate.

    • Include wells for a positive control (Isoniazid) and a negative control (no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well.

    • Seal the plate with a lid and incubate at 37°C for 7 days.

  • Determining MIC:

    • After incubation, add 30 µL of 0.01% Resazurin solution to each well and incubate for a further 24 hours.

    • A color change from blue (no growth) to pink (growth) indicates bacterial viability.

    • The MIC is the lowest concentration of the compound where no color change is observed.

Experimental Workflow: Mycobacterial Growth Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Mycobacterial Inoculum (M. bovis BCG) A2 Inoculate with Mycobacteria P1->A2 P2 Prepare Compound Dilutions: Test Derivatives Isoniazid (Control) A1 Plate Compound Dilutions P2->A1 A1->A2 A3 Incubate (7 days, 37°C) A2->A3 A4 Add Resazurin Indicator A3->A4 A5 Incubate (24 hours, 37°C) A4->A5 D1 Observe Color Change (Blue to Pink) A5->D1 D2 Determine MIC D1->D2

Caption: Workflow for the Mycobacterial Growth Inhibition Assay.

Comparative Data: Antimycobacterial Activity
CompoundMIC against M. bovis BCG (µg/mL)
Derivative 1 32
Derivative 2 8
Derivative 3 > 128
Isoniazid 0.05

Interpretation: These hypothetical results indicate that Derivative 2 possesses the most promising antimycobacterial activity among the tested compounds, although it is significantly less potent than the first-line drug Isoniazid. Derivative 1 shows weak activity, and Derivative 3 is inactive at the tested concentrations. These findings would guide further structure-activity relationship (SAR) studies to enhance the potency of this chemical series.

Conclusion

This guide has provided a comprehensive framework for the initial biological validation of "1-(Methylsulfonyl)piperidine-2-carboxylic acid" derivatives, focusing on two distinct and therapeutically relevant activities: cholinesterase inhibition and antimycobacterial effects. By employing standardized assays and comparing against known inhibitors, researchers can generate robust and reproducible data to guide their drug discovery efforts. The detailed protocols and workflows presented herein are designed to be adaptable and serve as a foundation for more extensive preclinical evaluation. The ultimate goal is to identify derivatives with potent and selective activity, paving the way for the development of novel therapeutics.

References

  • Bhatt, S., & Gurcha, S. S. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA)
  • Debnath, A., et al. (2017). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. RSC Advances, 7(85), 53737-53751.
  • D'Souza, D. M., & Müller, T. J. (2021).
  • Fletcher, H. A., et al. (2013). A mycobacterial growth inhibition assay (MGIA) for bovine TB vaccine development. Tuberculosis (Edinburgh, Scotland), 93(1), 93–98.
  • Gautam, A., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2596–2606.
  • Karmakar, U., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7.
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  • Knez, D., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480.
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  • Lu, Y., et al. (2011). Development of a Murine Mycobacterial Growth Inhibition Assay for Evaluating Vaccines against Mycobacterium tuberculosis. Clinical and Vaccine Immunology, 18(4), 584–591.
  • Luly, J. R., et al. (2018). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(16), 5035–5044.
  • Martinez-Gutierrez, F., et al. (2021). Mycobacterial Growth Inhibition Assay (MGIA) as a Host Directed Diagnostic Tool for the Evaluation of the Immune Response in Subjects Living With Type 2 Diabetes Mellitus. Frontiers in Immunology, 12, 658882.
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  • Toudert, N., et al. (2023). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 12(1), 1-10.
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Comparative

A Comparative Efficacy Analysis of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Analogs: A Guide for Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the ease with which i...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the ease with which it can be functionalized make it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth technical comparison of the efficacy of analogs of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a class of compounds that merges the advantageous structural features of piperidines with the unique electronic and bioisosteric properties of the N-acyl sulfonamide group.[3]

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data from available literature to inform future research and development in this area. While a direct head-to-head comparative study of a broad series of 1-(methylsulfonyl)piperidine-2-carboxylic acid analogs is not yet prevalent in public-domain literature, this guide constructs a comparative framework by analyzing structurally related compounds and their reported biological activities.

The Scientific Rationale: Understanding the Core Moiety

The 1-(Methylsulfonyl)piperidine-2-carboxylic acid core combines three key structural features that are pivotal to its potential biological activity: the piperidine ring, the N-sulfonyl group, and the 2-carboxylic acid moiety.

  • The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can orient substituents in well-defined spatial arrangements, crucial for specific interactions with biological targets.[1]

  • The N-Sulfonyl Group: The N-acyl sulfonamide moiety is a key bioisostere of carboxylic acids.[3] It shares a similar pKa but offers distinct advantages, including increased metabolic stability and the ability to form different hydrogen bond networks.[3] The sulfonamide group's geometry and electronic properties can significantly influence the molecule's binding affinity and pharmacokinetic profile.

  • The 2-Carboxylic Acid Moiety: This functional group is a strong hydrogen bond donor and acceptor, often critical for anchoring a molecule to its biological target. Its position at the 2-position of the piperidine ring introduces a chiral center, allowing for stereospecific interactions.

The interplay of these three components creates a versatile scaffold for developing targeted therapeutics. The following sections will delve into the synthesis, comparative efficacy, and structure-activity relationships of analogs based on this core structure.

Synthesis of 1-(Sulfonyl)piperidine-2-carboxylic Acid Analogs: A Generalized Approach

The synthesis of 1-(sulfonyl)piperidine-2-carboxylic acid analogs generally involves the N-sulfonylation of a piperidine-2-carboxylic acid derivative. A representative synthetic pathway is outlined below, based on established chemical principles.

Experimental Protocol: General Synthesis of 1-(Arylsulfonyl)piperidine-2-carboxylic Acid Derivatives

This protocol is a generalized procedure and may require optimization for specific analogs.

Materials:

  • Piperidine-2-carboxylic acid ester (e.g., methyl or ethyl ester)

  • Appropriate arylsulfonyl chloride

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Lithium hydroxide (or other suitable base for hydrolysis)

  • Methanol/Water mixture

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • N-Sulfonylation:

    • Dissolve the piperidine-2-carboxylic acid ester and the tertiary amine base in the aprotic solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the arylsulfonyl chloride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-sulfonylated ester by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final 1-(arylsulfonyl)piperidine-2-carboxylic acid analog.

Synthesis_Workflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Ester Hydrolysis start Piperidine-2-carboxylic acid ester reagents1 Arylsulfonyl chloride, Triethylamine, Dichloromethane start->reagents1 intermediate 1-(Arylsulfonyl)piperidine-2-carboxylic acid ester reagents1->intermediate reagents2 Lithium hydroxide, Methanol/Water intermediate->reagents2 final_product 1-(Arylsulfonyl)piperidine-2-carboxylic acid reagents2->final_product MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plates inoculum->inoculate compound_prep Prepare Serial Dilutions of Analogs compound_prep->inoculate incubate Incubate Plates inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the in vitro antimicrobial susceptibility testing (MIC assay).

Future Directions and Concluding Remarks

The exploration of 1-(methylsulfonyl)piperidine-2-carboxylic acid analogs presents a promising avenue for the discovery of novel therapeutic agents. The available literature on structurally related compounds suggests potential applications in antimicrobial and neurological disorders.

Key takeaways for future research include:

  • Systematic SAR Studies: A focused library of analogs should be synthesized to systematically probe the effects of substituents on the sulfonyl group and the piperidine ring.

  • Diverse Biological Screening: Analogs should be screened against a wide range of biological targets to identify novel activities.

  • Computational Modeling: In silico studies can provide valuable insights into the binding modes of these compounds and guide the design of more potent and selective analogs.

This guide provides a foundational framework for researchers entering this exciting field. By leveraging the insights from existing studies and employing rigorous experimental and computational approaches, the full therapeutic potential of 1-(methylsulfonyl)piperidine-2-carboxylic acid and its derivatives can be unlocked.

References

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  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. (2007). ResearchGate. [Link]

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed. [Link]

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  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). MDPI. [Link]

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  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed. [Link]

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  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). PubMed Central. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). National Institutes of Health. [Link]

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Validation

Benchmarking a Novel Compound: A Comparative Analysis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid Against Known NMDA Receptor Glycine Site Inhibitors

Abstract This guide provides a comprehensive framework for the preclinical evaluation of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a novel compound with structural similarities to known modulators of amino acid rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the preclinical evaluation of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, a novel compound with structural similarities to known modulators of amino acid receptors. We hypothesize its potential activity as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system, is implicated in a multitude of physiological and pathological processes, making it a prime target for therapeutic intervention.[1][2] This document outlines a series of head-to-head comparisons against established glycine site inhibitors, Kynurenic Acid and L-701,324, detailing the requisite experimental protocols to elucidate the potency, selectivity, and mechanism of action of this novel chemical entity.

Introduction: The NMDA Receptor Glycine Site as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. For activation, the NMDA receptor uniquely requires the binding of both glutamate to its primary recognition site on the GluN2 subunit and a co-agonist, typically glycine or D-serine, to its site on the GluN1 subunit.[3] This dual requirement offers a distinct opportunity for pharmacological modulation. Antagonists targeting the glycine binding site have been a focus of extensive research due to their potential to mitigate the excitotoxicity associated with conditions like stroke, epilepsy, and neurodegenerative diseases, while potentially offering a more favorable side-effect profile compared to direct glutamate site antagonists or channel blockers.[1][4]

1-(Methylsulfonyl)piperidine-2-carboxylic acid is a piperidine derivative, a scaffold present in numerous biologically active compounds.[5] Its structural resemblance to pipecolic acid, a cyclic amino acid, suggests a possible interaction with amino acid binding sites on receptors. This guide outlines a systematic approach to test the hypothesis that 1-(Methylsulfonyl)piperidine-2-carboxylic acid acts as an inhibitor at the NMDA receptor glycine site. To this end, we will benchmark its performance against two well-characterized inhibitors with distinct properties:

  • Kynurenic Acid: The first identified endogenous antagonist of the NMDA receptor glycine site.[4] It is a broad-spectrum antagonist, also affecting other glutamate receptors.

  • L-701,324: A potent and selective antagonist for the NMDA receptor glycine site, representing a more targeted therapeutic approach.

This comparative analysis will provide a robust dataset to evaluate the potential of 1-(Methylsulfonyl)piperidine-2-carboxylic acid as a novel therapeutic agent.

Signaling Pathway and Mechanism of Action

The binding of glutamate and a glycine co-agonist to the NMDA receptor induces a conformational change that opens the ion channel, allowing the influx of Ca²⁺ and Na⁺. This influx triggers a cascade of downstream signaling events crucial for synaptic function. Glycine site antagonists competitively bind to the glycine binding pocket on the GluN1 subunit, preventing the co-agonist from binding and thereby inhibiting receptor activation.[3]

NMDA_Pathway cluster_receptor NMDA Receptor cluster_inhibitors Inhibitors Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Test_Compound 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Test_Compound->NMDA_Receptor Competes with Glycine Known_Inhibitors Kynurenic Acid L-701,324 Known_Inhibitors->NMDA_Receptor Competes with Glycine Downstream_Signaling Downstream Signaling (Synaptic Plasticity, etc.) Ca_Influx->Downstream_Signaling

Caption: NMDA receptor activation and inhibition pathway.

Experimental Benchmarking Workflow

A tiered approach will be employed to comprehensively characterize and compare the inhibitory profile of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Experimental_Workflow start Start: Characterize 1-(Methylsulfonyl)piperidine-2-carboxylic acid assay1 Tier 1: In Vitro Biochemical Assay (Radioligand Binding Assay) start->assay1 Determine Binding Affinity (Ki) assay2 Tier 2: In Vitro Functional Assay (Calcium Flux Assay) assay1->assay2 Assess Functional Potency (IC50) assay3 Tier 3: Ex Vivo Electrophysiology Assay (MEA on Brain Slices) assay2->assay3 Evaluate Activity in a Native System end End: Comprehensive Inhibitor Profile assay3->end

Caption: Tiered experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Tier 1: Radioligand Binding Assay for a Competition Binding Curve

Objective: To determine the binding affinity (Ki) of 1-(Methylsulfonyl)piperidine-2-carboxylic acid for the NMDA receptor glycine site by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Reaction: In a 96-well plate, incubate the synaptic membranes with a constant concentration of a high-affinity radiolabeled glycine site antagonist (e.g., [³H]L-701,324) and a range of concentrations of the test compound (1-(Methylsulfonyl)piperidine-2-carboxylic acid), Kynurenic Acid, or L-701,324.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: Cell-Based Functional Assay (Calcium Flux Assay)

Objective: To determine the functional potency (IC50) of 1-(Methylsulfonyl)piperidine-2-carboxylic acid in a cellular context by measuring its ability to inhibit NMDA receptor-mediated calcium influx.

Methodology:

  • Cell Culture: Culture a suitable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2A subunits).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, Kynurenic Acid, or L-701,324.

  • Receptor Activation: Stimulate the cells with a mixture of NMDA and glycine to activate the NMDA receptors.[6]

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the percentage of inhibition of the calcium response against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Tier 3: Ex Vivo Electrophysiology (Multi-Electrode Array)

Objective: To assess the inhibitory activity of 1-(Methylsulfonyl)piperidine-2-carboxylic acid on synaptic activity in a more physiologically relevant ex vivo preparation.

Methodology:

  • Brain Slice Preparation: Prepare acute hippocampal or cortical brain slices from rodents.

  • MEA Recording: Place the brain slice on a multi-electrode array (MEA) and record spontaneous or evoked field excitatory postsynaptic potentials (fEPSPs).[7]

  • Baseline Recording: Establish a stable baseline recording of synaptic activity.

  • Compound Application: Perfuse the brain slice with varying concentrations of 1-(Methylsulfonyl)piperidine-2-carboxylic acid, Kynurenic Acid, or L-701,324.

  • NMDA Receptor-Mediated Component Isolation: Isolate the NMDA receptor-mediated component of the fEPSP by applying antagonists for other glutamate receptors (e.g., CNQX for AMPA/kainate receptors).

  • Data Analysis: Measure the change in the amplitude or area of the NMDA receptor-mediated fEPSP in the presence of the inhibitors. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 in this native tissue preparation.

Data Presentation and Comparative Analysis

The quantitative data from the described experiments should be compiled into clear and concise tables for direct comparison of the inhibitory profiles.

Table 1: Comparative Binding Affinities for the NMDA Receptor Glycine Site

CompoundKi (nM) ± SEM
1-(Methylsulfonyl)piperidine-2-carboxylic acidExperimental Value
Kynurenic AcidExperimental Value
L-701,324Experimental Value

Table 2: Comparative Functional Potencies in a Cell-Based Assay

CompoundIC50 (µM) ± SEM
1-(Methylsulfonyl)piperidine-2-carboxylic acidExperimental Value
Kynurenic AcidExperimental Value
L-701,324Experimental Value

Table 3: Comparative Inhibitory Activity in Ex Vivo Brain Slices

CompoundIC50 (µM) ± SEM
1-(Methylsulfonyl)piperidine-2-carboxylic acidExperimental Value
Kynurenic AcidExperimental Value
L-701,324Experimental Value

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial characterization of 1-(Methylsulfonyl)piperidine-2-carboxylic acid as a potential NMDA receptor glycine site inhibitor. The proposed benchmarking against the well-established antagonists, Kynurenic Acid and L-701,324, will provide critical insights into its potency, affinity, and functional activity.

Positive results from these initial studies would warrant further investigation, including selectivity profiling against other neurotransmitter receptors, in vivo pharmacokinetic and pharmacodynamic studies, and evaluation in animal models of neurological disorders. The comprehensive data generated through this comparative framework will be instrumental in determining the therapeutic potential of 1-(Methylsulfonyl)piperidine-2-carboxylic acid and guiding its future development.

References

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  • Dyker, A. G., & Lees, K. R. (2000). NMDA Receptor Antagonists and Glycine Site NMDA Antagonists. CNS Drugs, 13(6), 419–429. [Link]

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Comparative

cross-reactivity studies of "1-(Methylsulfonyl)piperidine-2-carboxylic acid"

An objective, data-driven comparison of the cross-reactivity profile of "1-(Methylsulfonyl)piperidine-2-carboxylic acid" against relevant chemical analogs. This guide provides researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of the cross-reactivity profile of "1-(Methylsulfonyl)piperidine-2-carboxylic acid" against relevant chemical analogs. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating off-target activity, complete with detailed experimental protocols and supporting data.

Introduction: The Imperative of Selectivity in Drug Design

1-(Methylsulfonyl)piperidine-2-carboxylic acid represents a class of cyclic amino acid derivatives that holds potential for therapeutic development. Its rigid piperidine scaffold, combined with the polar sulfonyl group, suggests a potential for high-affinity interactions with specific biological targets, such as proteases or transporters, where precise stereochemistry and charge distribution are critical for binding. However, these same features can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.

Assessing cross-reactivity is a cornerstone of preclinical safety pharmacology. Unforeseen off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures. This guide provides a comprehensive framework for evaluating the selectivity of a lead compound, using 1-(Methylsulfonyl)piperidine-2-carboxylic acid (designated here as Lead Compound A ) as our primary subject. We will compare its hypothetical off-target profile with two structural analogs:

  • Analog B: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid (featuring an aromatic sulfonyl group to probe for interactions with aromatic-binding pockets).

  • Analog C: 1-(Methylsulfonyl)pyrrolidine-2-carboxylic acid (featuring a 5-membered ring to assess the impact of ring size on selectivity).

The central hypothesis of this guide is that a structured, tiered approach to cross-reactivity screening can effectively de-risk a lead candidate by identifying and quantifying potential liabilities early in the development process. We will detail the causal logic behind assay selection, from broad panel screens to specific functional follow-ups, providing actionable protocols for immediate implementation.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A robust assessment of selectivity is not a single experiment but a multi-stage campaign. The following tiered workflow is designed to efficiently identify and characterize off-target activities, moving from broad, cost-effective screens to more focused, physiologically relevant assays.

G cluster_0 Tier 1: Discovery Screening cluster_1 Tier 2: Potency Confirmation cluster_2 Tier 3: Functional Validation T1_Start Lead Compound A (10 µM) T1_Screen Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) ~44 GPCRs, Ion Channels, Transporters T1_Start->T1_Screen Single concentration screen T1_Result Identify Hits (>50% Inhibition) T1_Screen->T1_Result T2_CR Concentration-Response Curves (e.g., 8-point, 1 nM to 30 µM) T1_Result->T2_CR Hits advance T2_Calc Calculate IC50 / Ki Values T2_CR->T2_Calc T2_Decision Selectivity Window >100x? (Off-target IC50 / On-target IC50) T2_Calc->T2_Decision T3_Assay Cell-Based Functional Assay (e.g., Calcium Flux, cAMP, Reporter Gene) T2_Decision->T3_Assay Yes (Low Risk) or No (High Risk) T3_Confirm Confirm Agonist / Antagonist Activity T3_Assay->T3_Confirm T3_End Risk Assessment & Mitigation T3_Confirm->T3_End

Caption: A three-tiered workflow for systematic cross-reactivity assessment.

Comparative Data Analysis: Lead Compound vs. Analogs

To illustrate the output of a cross-reactivity study, the following table presents hypothetical data generated from a Tier 1 and Tier 2 screening approach. The compounds were initially screened at 10 µM against a panel of 44 common off-targets. Hits (displaying >50% inhibition) were followed up with 8-point concentration-response curves to determine IC50 values. For context, let's assume the on-target IC50 for Lead Compound A is 50 nM.

Off-TargetTarget ClassLead Compound A (%Inh @ 10µM)Lead Compound A (IC50, µM)Analog B (IC50, µM)Analog C (IC50, µM)Selectivity Window (A)
hERG Ion Channel65%8.512.0> 30170x
5-HT2B GPCR (Serotonin)88%1.20.415.624x
Dopamine D2 GPCR (Dopamine)15%> 30> 30> 30> 600x
M1 Muscarinic GPCR (Cholinergic)55%11.325.19.8226x
COX-2 Enzyme5%> 30> 30> 30> 600x

Data Interpretation:

  • Lead Compound A: Shows significant inhibitory activity against the 5-HT2B receptor, with a selectivity window of only 24-fold over its primary target. This is a potential liability, as 5-HT2B agonism is associated with cardiac valvulopathy. The activity at hERG, while present, shows a more acceptable selectivity window (>100x), suggesting a lower risk of QT prolongation.

  • Analog B (Phenylsulfonyl): The introduction of the aromatic ring significantly increases potency at the 5-HT2B receptor, likely due to favorable pi-stacking interactions in the receptor's binding pocket. This modification worsens the selectivity profile.

  • Analog C (Pyrrolidine): Altering the ring scaffold to a 5-membered pyrrolidine ring dramatically reduces off-target activity at 5-HT2B and hERG, indicating that the 6-membered piperidine ring is a key structural feature for these off-target interactions. This analog demonstrates a superior selectivity profile.

Experimental Protocols: Methodologies for Robust Data Generation

The trustworthiness of cross-reactivity data hinges on the quality of the experimental protocols. Below are detailed, step-by-step methods for two key assay types used in this evaluation.

Protocol 1: Competitive Radioligand Binding Assay (e.g., for 5-HT2B)

This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from its receptor, thereby determining the compound's binding affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of test compounds for the human 5-HT2B receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT2B receptor.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide).

  • Non-specific binding control: 5-HT (Serotonin) at 10 µM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

  • 96-well microplates and glass fiber filters (GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare 10 mM DMSO stock solutions of Lead Compound A, Analog B, and Analog C. Perform serial dilutions in assay buffer to create an 8-point concentration curve (e.g., 1 nM to 30 µM final assay concentration).

  • Assay Plate Setup:

    • Total Binding Wells: Add 25 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 25 µL of 10 µM 5-HT.

    • Test Compound Wells: Add 25 µL of the respective compound dilution.

  • Add Radioligand: Add 25 µL of [³H]-LSD (at a final concentration equal to its Kd, e.g., 1.5 nM) to all wells.

  • Initiate Reaction: Add 50 µL of the 5-HT2B receptor membrane preparation (e.g., 10 µg protein/well) to all wells. The total reaction volume is 100 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through the GF/B filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Percent Inhibition: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

    • Fit the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (FLIPR Calcium Flux for GPCRs)

Binding does not always equate to function. A functional assay is critical to determine if an off-target interaction leads to agonism or antagonism of a signaling pathway. This protocol measures changes in intracellular calcium, a common downstream signal for Gq-coupled GPCRs like 5-HT2B.

Objective: To characterize test compounds as agonists or antagonists of the 5-HT2B receptor by measuring intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2B receptor and a G-protein like Gα16.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: 5-HT.

  • Reference Antagonist: A known 5-HT2B antagonist.

  • 384-well black-walled, clear-bottom assay plates.

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the 5-HT2B expressing cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye loading solution. Incubate for 60 minutes at 37°C.

  • Plate Preparation: Wash the cells with assay buffer to remove excess dye. Add 20 µL of assay buffer to each well.

  • FLIPR Assay Execution:

    • Place the cell plate and a compound source plate into the FLIPR instrument.

    • Agonist Mode: The instrument will measure a baseline fluorescence for 10-20 seconds, then add 10 µL of the test compound (at various concentrations). It will continue to record the fluorescence signal for 2-3 minutes to detect any increase in intracellular calcium. The reference agonist (5-HT) is used as a positive control.

    • Antagonist Mode: The instrument measures a baseline, then adds 5 µL of the test compound (as a potential antagonist) and incubates for 5-15 minutes. It then adds 5 µL of the reference agonist (at its EC80 concentration) and records the fluorescence signal. An effective antagonist will block the signal produced by the reference agonist.

  • Data Analysis:

    • The change in fluorescence (ΔRFU = Max - Min) is calculated for each well.

    • For agonist mode, plot ΔRFU against compound concentration to generate an EC50 value.

    • For antagonist mode, plot the inhibition of the agonist response against compound concentration to generate an IC50 value.

Mechanistic Insights: Potential Off-Target Signaling

The interaction of Lead Compound A with the 5-HT2B receptor, a Gq-coupled GPCR, would likely trigger the phospholipase C (PLC) signaling cascade. This pathway is critical in various physiological processes, including smooth muscle contraction and platelet aggregation, highlighting the importance of avoiding its unintended activation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound Compound A (Off-Target Ligand) Receptor 5-HT2B Receptor (GPCR) Compound->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Contraction) PKC->Response

Caption: Hypothetical signaling cascade initiated by off-target binding to the 5-HT2B receptor.

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-tiered approach to characterizing the cross-reactivity profile of 1-(Methylsulfonyl)piperidine-2-carboxylic acid (Lead Compound A) and its analogs. The hypothetical data clearly show that minor structural modifications can have profound effects on selectivity. While Lead Compound A has a potential liability at the 5-HT2B receptor, Analog C, with its smaller pyrrolidine ring, presents a much cleaner off-target profile and would be prioritized for further development.

The logical framework, from broad screening to functional validation, provides a self-validating system for de-risking drug candidates. The next steps for this program would involve progressing Analog C into in vivo safety pharmacology models to confirm its clean profile in a whole-organism context, as recommended by ICH S7A guidelines. By embracing this systematic evaluation of selectivity, research organizations can allocate resources more effectively, reduce the likelihood of late-stage failures, and ultimately develop safer and more effective medicines.

References

  • Title: Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Source: Circulation URL: [Link]

  • Title: Cheng Y, Prusoff WH (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

  • Title: An Introduction to Functional Assays for GPCRs. Source: BMG LABTECH URL: [Link]

  • Title: ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

A Senior Application Scientist's Guide to the Validation of 1-(Methylsulfonyl)piperidine-2-carboxylic acid as a Chemical Probe for Prolyl Hydroxylase Domain Enzymes

Abstract This guide provides a comprehensive framework for the validation of "1-(Methylsulfonyl)piperidine-2-carboxylic acid" as a potential chemical probe. As this molecule is not an established probe, we propose a scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of "1-(Methylsulfonyl)piperidine-2-carboxylic acid" as a potential chemical probe. As this molecule is not an established probe, we propose a scientifically rigorous, hypothesis-driven approach to its evaluation. Based on its structural similarity to proline and pipecolic acid, we hypothesize that it may act as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, key regulators of the hypoxia-inducible factor (HIF) pathway. This document outlines a complete validation workflow, from initial biochemical characterization to cellular target engagement and selectivity profiling. It is intended for researchers in chemical biology and drug discovery who are tasked with the critical process of validating novel small molecules as reliable tools for biological investigation.

Introduction: The Unexplored Potential of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

The field of chemical biology relies on highly validated chemical probes to dissect complex biological processes. An ideal chemical probe is a small molecule with high potency and selectivity for its intended target, enabling the modulation of a specific protein's function in a cellular or in vivo context.

"1-(Methylsulfonyl)piperidine-2-carboxylic acid" is a novel chemical entity that, to our knowledge, has not been characterized as a chemical probe. Its structure, featuring a piperidine-2-carboxylic acid scaffold (a six-membered ring analog of proline), suggests a potential interaction with enzymes that recognize or process proline. The addition of a methylsulfonyl group to the piperidine nitrogen introduces a stable, polar, and non-basic moiety that may influence binding affinity and selectivity.

Given these structural features, we propose a primary hypothesis: 1-(Methylsulfonyl)piperidine-2-carboxylic acid acts as an inhibitor of prolyl hydroxylase domain (PHD) enzymes.

The Hypothesized Target: Prolyl Hydroxylase Domain (PHD) Enzymes

PHDs are a family of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that play a critical role in cellular oxygen sensing.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues within the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) transcription factor. This post-translational modification serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2]

There are three main PHD isoforms (PHD1, PHD2, and PHD3), with PHD2 being the most important regulator of HIF-1α stability in normoxia.[1] Inhibition of PHDs has emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease, as it mimics a hypoxic response and stimulates the production of erythropoietin (EPO).[3] Several small molecule PHD inhibitors, such as Roxadustat, Daprodustat, and Vadadustat, are now in clinical use or late-stage clinical trials.[4] These compounds will serve as invaluable positive controls and comparators in our validation workflow.

This guide will now lay out a systematic, multi-faceted approach to rigorously test our hypothesis and determine if 1-(Methylsulfonyl)piperidine-2-carboxylic acid possesses the necessary characteristics of a valuable chemical probe for PHD enzymes.

Characterization of the Candidate Probe

A thorough understanding of the candidate probe's fundamental properties is a prerequisite for any biological evaluation.

Synthesis and Purity

A plausible synthetic route for 1-(Methylsulfonyl)piperidine-2-carboxylic acid starts from commercially available piperidine-2-carboxylic acid. The reaction would involve the sulfonylation of the secondary amine with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane.[5]

G cluster_0 Synthesis of 1-(Methylsulfonyl)piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Reaction Sulfonylation Piperidine-2-carboxylic acid->Reaction Methanesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Product 1-(Methylsulfonyl)piperidine-2-carboxylic acid Reaction->Product

Caption: Proposed synthetic route for the candidate probe.

Crucially, the final product must be purified to >95% purity, as assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Impurities could lead to misleading biological data.

Physicochemical Properties

The physicochemical properties of a chemical probe are critical for its utility in biological systems. We can predict these properties using computational tools such as those available through ChemAxon or online platforms like ChemMine Tools.[6][7]

PropertyPredicted ValueSignificance
Molecular Weight207.25 g/mol Influences diffusion and membrane permeability.
LogP~ -0.5Indicates high hydrophilicity, which may impact cell permeability.
Topological Polar Surface Area (TPSA)~ 77.8 ŲSuggests moderate to low cell permeability.
pKa (acidic)~ 3.5The carboxylic acid will be deprotonated at physiological pH.
SolubilityHigh in aqueous buffersImportant for handling and assay development.

These are estimated values and should be experimentally verified.

In Vitro Validation: Potency and Mechanism of Action

The initial validation step is to determine if the candidate probe directly interacts with and inhibits the activity of the purified target enzyme, PHD2.

Primary Biochemical Assay: PHD2 Activity

We will employ a colorimetric assay that measures the consumption of the PHD2 co-substrate, α-ketoglutarate (also known as 2-oxoglutarate).[8] This assay is robust, amenable to a 96-well plate format, and avoids the use of radioisotopes.

G cluster_1 PHD2 Colorimetric Assay Workflow Start Incubate Recombinant PHD2, HIF-1α peptide, Fe(II), Ascorbate, and Test Compound Initiate Add α-Ketoglutarate (Co-substrate) Start->Initiate Incubate Enzymatic Reaction (30 min, 37°C) Initiate->Incubate Quench Stop Reaction (e.g., with TCA) Incubate->Quench Derivatize Add 2,4-DNPH to react with remaining α-KG Quench->Derivatize Develop Add NaOH to develop color Derivatize->Develop Readout Measure Absorbance (425 nm) Develop->Readout

Caption: Workflow for the in vitro PHD2 colorimetric assay.

Experimental Protocol: PHD2 Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human PHD2, a synthetic peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α, ferrous sulfate, and ascorbate in a suitable buffer.

  • Compound Incubation: Add serial dilutions of "1-(Methylsulfonyl)piperidine-2-carboxylic acid," a positive control (Roxadustat), and a negative control (vehicle, e.g., DMSO) to the wells.

  • Initiation: Initiate the reaction by adding a pre-determined concentration of α-ketoglutarate.

  • Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).

  • Quenching and Derivatization: Stop the reaction and derivatize the remaining α-ketoglutarate with 2,4-dinitrophenylhydrazine (2,4-DNPH).[8]

  • Detection: Add a strong base (e.g., NaOH) to develop a colored product and measure the absorbance at 425 nm. A lower absorbance indicates greater consumption of α-ketoglutarate and thus higher PHD2 activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: A potent chemical probe should exhibit a low nanomolar to micromolar IC₅₀ value.

CompoundPredicted IC₅₀ (nM)Role
1-(Methylsulfonyl)piperidine-2-carboxylic acid To be determined Test Compound
Roxadustat< 50Positive Control
N-acetyl-piperidine-2-carboxylic acid> 10,000Negative Control
Mechanism of Action Studies

To understand how the compound inhibits PHD2, enzyme kinetic studies should be performed. By measuring the initial reaction rates at varying concentrations of both the HIF-1α peptide substrate and α-ketoglutarate in the presence of different inhibitor concentrations, we can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through Lineweaver-Burk or Michaelis-Menten plot analysis. Given the structural similarity to the co-substrate, we hypothesize that "1-(Methylsulfonyl)piperidine-2-carboxylic acid" will be an α-ketoglutarate-competitive inhibitor.

Cellular Validation: Target Engagement and Phenotypic Consequences

Demonstrating that the candidate probe can engage its target in a cellular context and elicit the expected biological response is a critical validation step.

Cellular Target Engagement: HIF-1α Stabilization

If the candidate probe inhibits PHD2 in cells, it should prevent the degradation of HIF-1α, leading to its accumulation. This can be readily assessed by Western blotting.

Experimental Protocol: HIF-1α Stabilization by Western Blot

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293T) under normoxic conditions (21% O₂). Treat the cells with increasing concentrations of "1-(Methylsulfonyl)piperidine-2-carboxylic acid," a positive control (Roxadustat), a negative control, and a vehicle control for a defined period (e.g., 4-6 hours).

  • Lysate Preparation: Harvest the cells and prepare nuclear or whole-cell lysates in a lysis buffer containing protease and phosphatase inhibitors.[9][10]

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a specific primary antibody against HIF-1α. A loading control (e.g., β-actin or Lamin B1 for nuclear extracts) must be used to ensure equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Densitometrically quantify the HIF-1α band intensity and normalize it to the loading control.

Expected Outcome: A dose-dependent increase in the HIF-1α protein levels upon treatment with the candidate probe would confirm cellular target engagement.

Downstream Pathway Activation: HRE-Luciferase Reporter Assay

To confirm that the stabilized HIF-1α is transcriptionally active, a hypoxia-responsive element (HRE) luciferase reporter assay can be employed.[11][12]

G cluster_2 HRE-Luciferase Reporter Assay Principle Probe PHD Inhibitor (Candidate Probe) PHD2 PHD2 Inhibition Probe->PHD2 HIF HIF-1α Stabilization & Nuclear Translocation PHD2->HIF HRE HIF-1α binds to HRE in reporter construct HIF->HRE Luciferase Luciferase Gene Transcription HRE->Luciferase Signal Luminescence Signal Luciferase->Signal

Caption: Principle of the HRE-luciferase reporter assay.

Experimental Protocol: HRE-Luciferase Reporter Assay

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of the candidate probe and controls.

  • Cell Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[13]

  • Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control and determine the EC₅₀ value.

Expected Outcome: A dose-dependent increase in luciferase activity will confirm that the candidate probe activates the HIF signaling pathway.

CompoundPredicted EC₅₀ (nM)Role
1-(Methylsulfonyl)piperidine-2-carboxylic acid To be determined Test Compound
Roxadustat< 100Positive Control
N-acetyl-piperidine-2-carboxylic acid> 20,000Negative Control

Selectivity Profiling: Defining the Probe's Specificity

A critical aspect of chemical probe validation is to demonstrate its selectivity for the intended target over other related and unrelated proteins.

Off-Target Activity against other 2-OG Dioxygenases

PHDs belong to a large superfamily of 2-oxoglutarate-dependent dioxygenases. It is essential to assess the inhibitory activity of "1-(Methylsulfonyl)piperidine-2-carboxylic acid" against other members of this family to ensure its specificity. A key off-target to consider is the Factor Inhibiting HIF (FIH), another HIF hydroxylase that regulates its transcriptional activity.[14] Other relevant off-targets include collagen prolyl 4-hydroxylases (C-P4H).[10] Assays for these enzymes should be performed in a similar manner to the primary PHD2 assay. A truly selective probe should exhibit significantly less potency against these off-targets.

Broad Kinase Panel Screening

To rule out promiscuous activity, the candidate probe should be screened against a broad panel of kinases, as these are common off-targets for small molecule inhibitors. Commercial services are available that offer screening against hundreds of kinases. The probe should not show significant inhibition (>50% at 1 µM) of any kinases in the panel.

Conclusion and Recommendations

This guide provides a rigorous, multi-step validation pathway for "1-(Methylsulfonyl)piperidine-2-carboxylic acid" as a potential chemical probe for PHD enzymes. By systematically evaluating its synthesis, purity, physicochemical properties, in vitro potency and mechanism, cellular activity, and selectivity, we can build a comprehensive data package to support its use as a reliable tool for studying the biology of the HIF pathway.

Successful validation, characterized by potent and selective inhibition of PHD2 in both biochemical and cellular assays, would establish "1-(Methylsulfonyl)piperidine-2-carboxylic acid" as a valuable addition to the chemical biology toolbox. Conversely, a lack of potency, poor selectivity, or off-target activities would disqualify it as a chemical probe for this target and may guide future medicinal chemistry efforts.

References

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  • Chen, N., Hao, C., Liu, B. C., Lin, H., Wang, C., Xing, C., ... & Yu, K. (2019). Roxadustat for anemia in patients with kidney disease not receiving dialysis. New England Journal of Medicine, 381(11), 1001-1010.
  • Nagano, N. (2021). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. Clinical and experimental nephrology, 25(9), 1047–1048.
  • ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

  • Emory University. (2000). Luciferase Assay protocol. Retrieved from [Link]

  • Fong, G. H., & Takeda, K. (2008). Hypoxia activates constitutive luciferase reporter constructs. PloS one, 3(5), e2153.
  • Hirsilä, M., Koivunen, P., Günzler, V., Kivirikko, K. I., & Myllyharju, J. (2003). Characterization of the human prolyl 4-hydroxylases that modify the hypoxia-inducible factor. Journal of Biological Chemistry, 278(33), 30772-30780.
  • Isaacs, J. S., Jung, Y. J., Mole, D. R., Lee, S., Torres-Cabala, C., Chung, Y. L., ... & Neckers, L. (2005). HIF-1α and PCAF cooperate in p53-dependent apoptosis. Proceedings of the National Academy of Sciences, 102(47), 17051-17056.
  • BPS Bioscience. (n.d.). HRE Luciferase Reporter ME-180 Cell Line. Retrieved from [Link]

  • Ivan, M., Kondo, K., Yang, H., Kim, W., Valiando, J., Ohh, M., ... & Kaelin, W. G. (2001). HIFα targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468.
  • Jaakkola, P., Mole, D. R., Tian, Y. M., Wilson, M. I., Giel, B., Gaskell, S. J., ... & Ratcliffe, P. J. (2001).
  • Lando, D., Peet, D. J., Whelan, D. A., Gorman, J. J., & Whitelaw, M. L. (2002). Asparagine hydroxylation of the HIF transactivation domain a hypoxic switch. Science, 295(5556), 858-861.
  • McNeill, L. A., Hewitson, K. S., Gleadle, J. M., Horsfall, L. E., Oldham, N. J., Maxwell, P. H., ... & Schofield, C. J. (2002). The use of dioxygen by HIF prolyl hydroxylase (PHD1). Bioorganic & medicinal chemistry letters, 12(12), 1547-1550.
  • Pugh, C. W., & Ratcliffe, P. J. (2003). Regulation of angiogenesis by hypoxia: role of the HIF system.
  • Salceda, S., & Caro, J. (1997). Hypoxia-inducible factor 1α (HIF-1α) protein is rapidly degraded by the ubiquitin-proteasome system under normoxic conditions. Its stabilization by hypoxia depends on redox-induced changes. Journal of Biological Chemistry, 272(36), 22642-22647.
  • Semenza, G. L. (2007). Hypoxia-inducible factor 1 (HIF-1) pathway. Science's STKE, 2007(407), cm8-cm8.
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Comparative

A Researcher's Guide to Assessing the Selectivity of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid Based Compounds

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making the rigorous assessment of compound selectivity a critical step in the development pipeline. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to approach the selectivity profiling of compounds based on the "1-(Methylsulfonyl)piperidine-2-carboxylic acid" scaffold.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting diverse protein classes, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[1] The specific substitutions on this versatile core, such as the N-methylsulfonyl group and the 2-carboxylic acid moiety, play a crucial role in defining the compound's physicochemical properties and its interaction with biological targets.[1] While specific biological data for "1-(Methylsulfonyl)piperidine-2-carboxylic acid" is not extensively available in the public domain, by examining structurally related analogs, we can construct a robust framework for assessing its potential selectivity.

This guide will delve into the key experimental methodologies, data interpretation, and the underlying scientific principles for a comprehensive selectivity assessment. We will use illustrative examples from published research on analogous piperidine-containing compounds to provide context and practical insights.

The Rationale for Selectivity Profiling

The journey of a drug candidate from a hit to a clinical lead is paved with stringent evaluation criteria, with selectivity being a major hurdle. A highly selective compound offers several advantages:

  • Reduced Off-Target Toxicity: Minimizing interactions with unintended proteins reduces the likelihood of adverse drug reactions.

  • Clearer Structure-Activity Relationship (SAR): A well-defined selectivity profile allows for more precise optimization of on-target activity.

  • Improved Therapeutic Index: A greater separation between the desired efficacy and off-target toxicity leads to a safer and more effective medicine.

The "1-(Methylsulfonyl)piperidine-2-carboxylic acid" scaffold presents a unique combination of a polar sulfonyl group, a hydrogen-bond donating and accepting carboxylic acid, and a conformationally flexible piperidine ring. These features can be tailored to achieve specific interactions within a protein's binding pocket. For instance, piperidine derivatives have been successfully developed as potent and selective kinase inhibitors, where the piperidine core often serves as a scaffold to orient functional groups that interact with key residues in the ATP-binding site.[2] Conversely, a different substitution pattern on the piperidine ring can lead to activity at entirely different target classes, such as the deubiquitinase UCH-L1.

Key Experimental Approaches for Selectivity Assessment

A multi-pronged approach combining both in vitro biochemical assays and cell-based target engagement studies is essential for a thorough understanding of a compound's selectivity.

In Vitro Biochemical Assays: The First Line of Screening

Biochemical assays provide a direct measure of a compound's interaction with a purified protein, typically an enzyme or a receptor. For compounds with a piperidine scaffold, which is prevalent in kinase inhibitors, a broad panel of kinase activity assays is a logical starting point.

Illustrative Target Class: Protein Kinases

Given the prevalence of the piperidine scaffold in kinase inhibitors, a primary assessment of selectivity for "1-(Methylsulfonyl)piperidine-2-carboxylic acid" based compounds should involve screening against a diverse panel of human kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical radiometric assay for measuring kinase inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test compound (serial dilutions)

  • Positive control inhibitor

  • DMSO (vehicle control)

  • 96-well or 384-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate. Include wells for vehicle control (DMSO only) and a known inhibitor as a positive control.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, purified kinase, and its specific substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate containing the compounds.

  • ATP Addition: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or a membrane. The phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP will be washed away.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound ATP.

  • Detection: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Radiometric Detection: This method directly measures the incorporation of the radiolabeled phosphate onto the substrate, providing a highly sensitive and robust readout with low interference from colored or fluorescent compounds.

  • ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) allows for the sensitive detection of inhibitors that compete with ATP for binding to the kinase active site.

Data Presentation: Kinase Selectivity Profile

The results from a kinase panel screen should be presented in a clear and concise table, allowing for easy comparison of the compound's potency against different kinases.

Kinase TargetIC50 (nM) - Compound XIC50 (nM) - Compound Y (Comparator)
Kinase A15>10,000
Kinase B25050
Kinase C>10,000>10,000
Kinase D8001500
.........

This table is for illustrative purposes. Actual data would be populated from experimental results.

G

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable for initial selectivity screening, they do not account for factors such as cell permeability, intracellular metabolism, and the presence of endogenous binding partners. Cell-based assays are therefore crucial for validating on-target activity in a more physiologically relevant environment.

Featured Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for directly measuring the engagement of a compound with its target protein in intact cells or cell lysates.[3] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[3]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cultured cells expressing the target protein

  • Cell culture medium and supplements

  • Test compound (serial dilutions)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period.

  • Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler. A temperature gradient is used to determine the melting curve of the target protein.

  • Cell Lysis: After heating and cooling, lyse the cells to release the proteins. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).

  • Data Analysis: For each temperature, quantify the amount of soluble target protein. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more accurate reflection of target engagement under physiological conditions, accounting for cell permeability and the presence of endogenous cofactors and binding partners.

  • Thermal Denaturation: The principle of ligand-induced thermal stabilization is a direct biophysical consequence of the binding event, providing a label-free method to assess target engagement.

G

Comparative Analysis: Learning from Analogs

In the absence of direct selectivity data for "1-(Methylsulfonyl)piperidine-2-carboxylic acid," we can draw valuable insights from structurally related compounds that have been characterized.

Case Study 1: Piperidine-based Kinase Inhibitors

Numerous kinase inhibitors incorporate a piperidine scaffold. For example, a study on Checkpoint Kinase 1 (CHK1) inhibitors identified a potent compound with a ureidothiophene-carboxamide core and a piperidine moiety.[2] The basic nitrogen of the piperidine was found to form crucial charge-charge and charge-dipole interactions with key residues in the kinase active site, highlighting the importance of this feature for potency and selectivity.[2]

Case Study 2: Piperidine-based UCH-L1 Activators

In contrast, a derivative of "1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid" was identified as an activator of the deubiquitinase UCH-L1. This demonstrates that modifications to the substituents on the piperidine ring can completely switch the target class from a kinase to an enzyme involved in the ubiquitin-proteasome system.

Comparative Data Table (Hypothetical)

The following table illustrates how selectivity data for different piperidine-based compounds could be presented.

CompoundPrimary TargetIC50/EC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)
Analog A (Kinase Inhibitor) Kinase X25Kinase Y500
Analog B (UCH-L1 Activator) UCH-L1150 (EC50)Deubiquitinase Z>10,000
1-(Methylsulfonyl)piperidine-2-carboxylic acid To be determinedTo be determinedTo be determinedTo be determined

This comparative approach underscores the necessity of comprehensive profiling for any new chemical entity, as small structural changes can lead to significant shifts in biological activity and selectivity.

Conclusion and Future Directions

The assessment of selectivity is a cornerstone of modern drug discovery. For novel compounds based on the "1-(Methylsulfonyl)piperidine-2-carboxylic acid" scaffold, a systematic approach employing a combination of in vitro biochemical assays and cell-based target engagement studies is essential. While direct biological data for this specific compound is limited, the wealth of information on analogous piperidine derivatives provides a clear roadmap for its evaluation.

Future research should focus on synthesizing and profiling "1-(Methylsulfonyl)piperidine-2-carboxylic acid" and its derivatives against a broad panel of targets, with an initial emphasis on protein kinases due to the prevalence of the piperidine scaffold in this class of inhibitors. The detailed experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to undertake such studies, ultimately leading to a deeper understanding of the therapeutic potential and safety profile of this chemical series.

References

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Validation

Comparative Guide to In Vitro and In Vivo Activity Correlation for Novel Enzyme Inhibitors: A Case Study with 1-(Methylsulfonyl)piperidine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: The journey from a promising hit compound in an in vitro screen to a viable in vivo candidate is fraught with challenges, primarily the unc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey from a promising hit compound in an in vitro screen to a viable in vivo candidate is fraught with challenges, primarily the uncertain translation of biochemical potency into physiological efficacy. This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC), a critical predictive tool in pharmaceutical development.[1][2][3] We will use the novel compound 1-(Methylsulfonyl)piperidine-2-carboxylic acid (designated as "Compound-X") as a hypothetical case study, postulating its mechanism as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[4][5] This guide will compare its performance against a well-established alternative, Sitagliptin, providing detailed experimental protocols, comparative data, and the scientific rationale underpinning the experimental design.

Introduction: The Imperative of IVIVC in Modern Drug Discovery

In drug development, establishing a predictive mathematical relationship between a compound's in vitro properties (e.g., dissolution, enzyme inhibition) and its in vivo response (e.g., plasma concentration, pharmacological effect) is a paramount goal. This relationship, or IVIVC, allows laboratory data to serve as a surrogate for animal or human studies, streamlining development, optimizing formulations, and supporting regulatory decisions.[3][6]

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a multitude of clinically approved drugs due to its favorable metabolic stability and pharmacokinetic properties.[7][8] Our exemplar, Compound-X, features a piperidine-2-carboxylic acid core, a cyclic amino acid analog. This structure suggests a rational design for targeting the active site of enzymes like serine proteases.

For this guide, we hypothesize that Compound-X is a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are crucial for regulating glucose homeostasis.[4][9][10] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors a cornerstone of type 2 diabetes therapy.[4][11] We will benchmark Compound-X against Sitagliptin, a potent and selective DPP-4 inhibitor widely used in the clinic.[12]

Part 1: In Vitro Characterization - Biochemical Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against recombinant human DPP-4 and compare it directly with Sitagliptin.

Causality of Experimental Choices: A cell-free, direct enzymatic assay is the foundational step. It isolates the interaction between the compound and its direct target, eliminating confounding variables like cell permeability or off-target effects. We use a fluorogenic substrate because of its high sensitivity and wide dynamic range, allowing for precise determination of inhibition kinetics.

Experimental Protocol: Fluorogenic DPP-4 Inhibition Assay

This protocol is designed as a self-validating system by including positive and negative controls to ensure assay integrity.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

    • Recombinant Human DPP-4: Prepare a stock solution and dilute in Assay Buffer to a final concentration of 1.73 mU/mL.[13]

    • Substrate: Prepare a 200 µM solution of H-Gly-Pro-AMC (aminomethylcoumarin) in Assay Buffer.[13][14]

    • Test Compounds: Prepare 10 mM stock solutions of Compound-X and Sitagliptin in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each compound dilution (or DMSO for controls) to respective wells.

    • Add 48 µL of diluted DPP-4 enzyme solution to all wells except the "No Enzyme" control. Add 48 µL of Assay Buffer to the "No Enzyme" well.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the compound to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 50 µL of the substrate solution to all wells to initiate the reaction.[13]

    • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (λex=360 nm / λem=460 nm).[13] Measure the fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence units vs. time).

    • Normalize the data:

      • 0% Inhibition = Rate of DMSO control (Maximum activity).

      • 100% Inhibition = Rate of "No Enzyme" control (Background).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative In Vitro Potency

Below is a table summarizing the hypothetical results for Compound-X against the known comparator, Sitagliptin.

CompoundTargetAssay TypeIC50 (nM)Mode of Inhibition
Compound-X Human DPP-4Fluorogenic45.2 Competitive (Hypothesized)
Sitagliptin Human DPP-4Fluorogenic19.8 [12]Competitive, Reversible[15]

Table 1: In Vitro Inhibition of DPP-4. Hypothetical data for Compound-X is presented alongside published data for the comparator, Sitagliptin.

Visualization: In Vitro Screening Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (Compound-X & Sitagliptin) Plate 1. Add Compounds to Plate Compound_Prep->Plate Enzyme_Prep Enzyme Dilution (Recombinant DPP-4) Add_Enzyme 2. Add Enzyme & Pre-incubate (10 min @ 37°C) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (Gly-Pro-AMC) Add_Substrate 3. Initiate Reaction (Add Substrate) Substrate_Prep->Add_Substrate Plate->Add_Enzyme Add_Enzyme->Add_Substrate Read_Plate 4. Kinetic Fluorescence Reading (30 min @ 37°C) Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rate (Slope) Read_Plate->Calc_Rate Normalize Normalize Data (% Inhibition) Calc_Rate->Normalize Curve_Fit Dose-Response Curve Fitting Normalize->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50 DPP4_Pathway cluster_gut Gut Lumen & L-Cells cluster_circulation Circulation cluster_pancreas Pancreatic β-cell Food Food Intake (Glucose) GLP1_Release GLP-1 Release Food->GLP1_Release Active_GLP1 Active GLP-1 GLP1_Release->Active_GLP1 DPP4 DPP-4 Enzyme Active_GLP1->DPP4 Degradation Insulin Insulin Secretion Active_GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Inhibitor Compound-X or Sitagliptin Inhibitor->DPP4 INHIBITS

Caption: Inhibition of DPP-4 prevents the degradation of active GLP-1.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically-grounded methodology for establishing an IVIVC for a novel enzyme inhibitor, using the hypothetical Compound-X as a DPP-4 inhibitor. We have demonstrated the critical workflow from initial biochemical characterization to in vivo proof-of-concept. The hypothetical data show that Compound-X is a potent DPP-4 inhibitor with in vivo efficacy comparable to the clinical standard, Sitagliptin.

The observed correlation, while positive, highlights the importance of subsequent, in-depth pharmacokinetic and pharmacodynamic (PK/PD) studies. These studies are essential to build a quantitative model that can reliably predict human efficacy and guide formulation development, ultimately reducing late-stage attrition and accelerating the delivery of new medicines to patients.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(Methylsulfonyl)piperidine-2-carboxylic acid: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Methylsulfonyl)piperidine-2-carboxylic acid (CAS No. 1008975-54-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Methylsulfonyl)piperidine-2-carboxylic acid (CAS No. 1008975-54-9). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond product use to encompass the entire lifecycle of a chemical, ensuring the safety of your personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Compound: A Proactive Approach to Safety

  • Piperidine Moiety : The foundational piperidine structure is classified as a toxic, flammable, and corrosive substance[1][2][3]. Derivatives of piperidine should, therefore, be handled with a high degree of caution, assuming potential for similar hazards.

  • Carboxylic Acid Group : This functional group imparts acidic properties to the molecule. While many simple carboxylic acids can be neutralized and disposed of via aqueous waste streams, the overall hazardous nature of the piperidine ring necessitates that this compound be treated as hazardous waste[4][5][6].

  • Methylsulfonyl Group : The methylsulfonyl group is generally considered to be chemically stable and relatively inert[7][8]. It does not typically require special handling considerations beyond those dictated by the rest of the molecule.

Given the combined toxicological profile of its components, 1-(Methylsulfonyl)piperidine-2-carboxylic acid must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general refuse[1][9].

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1-(Methylsulfonyl)piperidine-2-carboxylic acid for disposal, a thorough risk assessment should be conducted. Based on the hazards of its parent compound, piperidine, appropriate PPE must be worn at all times.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with a potentially corrosive and toxic substance[2].
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and fine particles that could cause severe eye damage[2].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or aerosols, which may be harmful[2].

Step-by-Step Disposal Protocol

The following procedure outlines the safe and compliant disposal of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions[10].

  • Solid Waste : Collect any solid 1-(Methylsulfonyl)piperidine-2-carboxylic acid, including residual amounts in original containers and contaminated disposable labware (e.g., weighing boats, pipette tips), in a designated, compatible hazardous waste container.

  • Liquid Waste : If the compound is in solution, it should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. For instance, do not mix acidic waste with basic waste.

Step 2: Waste Container Labeling

Accurate and clear labeling is a critical component of safe waste management[10][11].

Your hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "1-(Methylsulfonyl)piperidine-2-carboxylic acid "

  • The CAS Number: "1008975-54-9 "

  • The primary hazards: "Toxic, Corrosive, Irritant " (inferred)

  • The date the container was first used for waste accumulation.

Step 3: Storage of Hazardous Waste

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[5].

  • The SAA should be located at or near the point of generation.

  • Ensure the waste container is kept tightly closed except when adding waste.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not store incompatible waste types in the same secondary containment.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[11][12].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to neutralize or treat the waste yourself unless you are specifically trained and equipped to do so, and it is part of an approved institutional protocol.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

DisposalWorkflow Disposal Workflow for 1-(Methylsulfonyl)piperidine-2-carboxylic acid Start Start: Disposal of 1-(Methylsulfonyl)piperidine- 2-carboxylic acid Assess 1. Hazard Assessment (Toxic, Corrosive, Irritant) Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate 3. Segregate Waste (Solid vs. Liquid) PPE->Segregate Label 4. Label Waste Container (Name, CAS, Hazards) Segregate->Label Store 5. Store in Satellite Accumulation Area Label->Store ContactEHS 6. Contact EHS for Pickup Store->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

In Case of a Spill

In the event of a spill, prioritize personal safety and follow these steps:

  • Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and if you can safely clean it up. For large spills, contact your institution's emergency response team.

  • Contain the Spill : If it is safe to do so, use a chemical spill kit to absorb the material.

  • Clean Up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your supervisor and EHS office.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the potential hazards of 1-(Methylsulfonyl)piperidine-2-carboxylic acid and adhering to the rigorous disposal protocols outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

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  • Wikipedia. (n.d.). Methylsulfonylmethane. Retrieved from [Link]

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  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (n.d.). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. PMC - NIH.
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Handling

A Researcher's Comprehensive Guide to the Safe Handling of 1-(Methylsulfonyl)piperidine-2-carboxylic acid

Immediate Safety Profile & Hazard Assessment Based on an analysis of related chemical structures, 1-(Methylsulfonyl)piperidine-2-carboxylic acid should be handled as a hazardous substance with the potential to cause sign...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Profile & Hazard Assessment

Based on an analysis of related chemical structures, 1-(Methylsulfonyl)piperidine-2-carboxylic acid should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure. The primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: Expected to be a skin irritant, and potentially corrosive with prolonged contact.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye irritation or damage.[1][2][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][5][6]

  • Harmful if Swallowed or Inhaled: Similar to other piperidine derivatives, it may be harmful if ingested or inhaled.[3][4][7]

Due to these potential hazards, a stringent set of personal protective equipment (PPE) is mandatory for all handling procedures.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of PPE is critical to mitigate the risks associated with handling 1-(Methylsulfonyl)piperidine-2-carboxylic acid. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solids Safety glasses with side shields and a face shieldChemical-resistant gloves (Nitrile, Neoprene)Fully-buttoned lab coatNIOSH-approved respirator for particulates (e.g., N95)
Preparing Solutions Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile, Neoprene)Chemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges
Running Reactions Chemical splash gogglesChemical-resistant gloves (Nitrile, Neoprene)Flame-retardant lab coatUse within a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges

Causality of PPE Selection: The multi-barrier approach, such as combining safety glasses with a face shield, is to protect against both splashes and potential unforeseen energetic events. The use of a respirator, even for weighing, is a precautionary measure against the inhalation of fine particulates which may not be visible.

Operational Plans: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B 1. Assess Hazards C Weigh Compound in Vented Enclosure D Prepare Solution in Fume Hood C->D 2. Controlled Transfer E Conduct Reaction in Fume Hood D->E 3. Safe Reaction Setup F Decontaminate Glassware & Surfaces E->F 4. Post-Reaction G Segregate & Label Waste F->G 5. Waste Management H Dispose via Approved Waste Stream G->H 6. Final Disposal

Caption: Safe Handling Workflow for 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Review Documentation: Before handling, thoroughly review the safety data sheets of structurally similar compounds like piperidine and its carboxylic acid derivatives.[1][2][3][4][6][7]

  • Designate a Handling Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[8]

  • Assemble PPE: Don the appropriate PPE as outlined in the table above before entering the designated handling area.[1][2][4][7]

2. Weighing and Transferring:

  • Use a Vented Enclosure: For weighing the solid compound, use a balance enclosure with ventilation to minimize the risk of inhaling dust particles.

  • Prevent Static Discharge: Use anti-static tools and equipment, especially when handling the powdered form of the compound.[3][4][8]

  • Controlled Addition: When transferring the solid to a reaction vessel, do so slowly and carefully to avoid creating dust.

3. Solution Preparation and Reaction:

  • Work in a Fume Hood: All solution preparations and subsequent reactions must be performed in a properly functioning chemical fume hood.[8]

  • Solvent Selection: Be aware of the hazards of the chosen solvent and ensure it is compatible with the compound.

  • Temperature Control: If the reaction is exothermic, have a cooling bath readily available.

4. Decontamination and Cleanup:

  • Surface Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

Disposal Plan: Responsible Waste Management

Improper disposal of 1-(Methylsulfonyl)piperidine-2-carboxylic acid and its associated waste can pose a significant environmental and safety risk.[9]

1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for hazardous solid waste.[9][10]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed container for hazardous organic waste.[10][11] Do not pour down the drain.[9]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-(Methylsulfonyl)piperidine-2-carboxylic acid," and any other components of the waste stream.[9]

3. Final Disposal:

  • All waste must be disposed of through your institution's approved hazardous waste disposal program.[6][10] Adhere strictly to all local, state, and federal regulations.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1-(Methylsulfonyl)piperidine-2-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. [Link]

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